molecular formula C7H10N2O4S B1474284 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid CAS No. 1803592-62-2

2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid

Cat. No.: B1474284
CAS No.: 1803592-62-2
M. Wt: 218.23 g/mol
InChI Key: QMEROBMSOMCRCV-UHFFFAOYSA-N
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Description

2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid is a useful research compound. Its molecular formula is C7H10N2O4S and its molecular weight is 218.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(1-methyl-4-sulfamoylpyrrol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4S/c1-9-4-6(14(8,12)13)2-5(9)3-7(10)11/h2,4H,3H2,1H3,(H,10,11)(H2,8,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEROBMSOMCRCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1CC(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301215362
Record name 1H-Pyrrole-2-acetic acid, 4-(aminosulfonyl)-1-methyl-
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Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803592-62-2
Record name 1H-Pyrrole-2-acetic acid, 4-(aminosulfonyl)-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803592-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-2-acetic acid, 4-(aminosulfonyl)-1-methyl-
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Structural Properties of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical and structural properties of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and established chemical principles to predict its characteristics and propose methodologies for its synthesis and potential biological evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in novel heterocyclic compounds.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic structures that form the core of numerous biologically active compounds, including natural products and synthetic drugs[1]. The incorporation of various functional groups onto the pyrrole scaffold allows for the fine-tuning of its physicochemical and pharmacological properties. The subject of this guide, 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid, is a novel compound that combines the pyrrole-2-acetic acid moiety, found in non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin, with a sulfamoyl group, a well-known pharmacophore present in a variety of therapeutic agents, including antibacterial, and enzyme inhibitors[2][3].

The unique combination of a carboxylic acid and a sulfonamide group on a methylated pyrrole ring suggests a rich chemical landscape and the potential for diverse biological activities. This guide will delve into the predicted properties of this molecule, a plausible synthetic route, and its potential as a lead compound in drug discovery.

Physicochemical and Structural Properties

The chemical structure of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid is characterized by a central 1-methylpyrrole ring substituted at the 2-position with an acetic acid group and at the 4-position with a sulfamoyl group. The predicted physicochemical properties are summarized in the table below.

PropertyPredicted Value/InformationSource
Molecular Formula C7H10N2O4SPubChemLite
Molecular Weight 218.23 g/mol PubChemLite
IUPAC Name 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acidN/A
SMILES CN1C=C(C=C1CC(=O)O)S(=O)(=O)NPubChemLite
InChI InChI=1S/C7H10N2O4S/c1-9-4-6(14(8,12)13)2-5(9)3-7(10)11/h2,4H,3H2,1H3,(H,10,11)(H2,8,12,13)PubChemLite
InChIKey QMEROBMSOMCRCV-UHFFFAOYSA-NPubChemLite
Predicted XlogP -1.3PubChemLite
Predicted Hydrogen Bond Donor Count 3PubChemLite
Predicted Hydrogen Bond Acceptor Count 5PubChemLite
Predicted Rotatable Bond Count 3PubChemLite

Structural Insights:

  • Acidity and Basicity: The carboxylic acid group confers acidic properties, while the lone pair of electrons on the pyrrole nitrogen is involved in the aromatic system, making it a very weak base[4]. The sulfamoyl group is also weakly acidic.

  • Solubility: The presence of multiple hydrogen bond donors and acceptors, along with the polar carboxylic acid and sulfamoyl groups, suggests that the compound will have moderate solubility in polar protic solvents. The low predicted XlogP value indicates a preference for hydrophilic environments.

  • Reactivity: The pyrrole ring is electron-rich and susceptible to electrophilic substitution. However, the presence of the electron-withdrawing sulfamoyl group at the 4-position will influence the regioselectivity of such reactions[5].

Proposed Synthesis Pathway

A viable forward synthesis could involve a [3+2] cycloaddition reaction to form the 4-sulfamoyl pyrrole core, followed by the introduction of the acetic acid side chain.

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of a Münchnone Intermediate This step would involve the formation of a mesoionic oxazolium-5-olate (münchnone) from an appropriate N-acylamino acid.

Step 2: [3+2] Cycloaddition The in situ generated münchnone would then undergo a [3+2] cycloaddition with a sulfonamide-substituted alkyne to yield the 4-sulfamoyl pyrrole ring[6].

Step 3: Introduction of the Acetic Acid Moiety The acetic acid side chain could be introduced at the 2-position of the pyrrole ring through various methods, such as a Vilsmeier-Haack formylation followed by a Wittig reaction and subsequent hydrolysis, or via a Friedel-Crafts acylation with a suitable two-carbon synthon.

Step 4: N-Methylation The final step would be the methylation of the pyrrole nitrogen, which can be achieved using a methylating agent such as methyl iodide in the presence of a base.

Proposed Synthesis of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid cluster_0 Synthesis of 4-Sulfamoyl Pyrrole Core cluster_1 Functionalization and Final Product N-acylamino acid N-acylamino acid Münchnone Münchnone N-acylamino acid->Münchnone Dehydration 4-Sulfamoyl-pyrrole 4-Sulfamoyl-pyrrole Münchnone->4-Sulfamoyl-pyrrole [3+2] Cycloaddition with alkynyl sulfonamide Functionalized Pyrrole Functionalized Pyrrole 4-Sulfamoyl-pyrrole->Functionalized Pyrrole Introduction of -CH2COOH group at C2 Target Molecule Target Molecule Functionalized Pyrrole->Target Molecule N-methylation

Caption: A proposed synthetic workflow for 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid.

Potential Biological Activity and Mechanism of Action

The chemical structure of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid contains pharmacophores that suggest several potential biological activities.

  • Anti-inflammatory Activity: The pyrrole-2-acetic acid scaffold is a known structural motif in NSAIDs[1][7]. It is plausible that this compound could exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, similar to tolmetin.

  • Enzyme Inhibition: The sulfamoyl group is a key feature of many enzyme inhibitors. For instance, sulfonamides are known to inhibit carbonic anhydrase, and sulfamoyl derivatives have been investigated as inhibitors of various other enzymes[2]. The presence of this group in the target molecule suggests it could be a candidate for screening against a range of enzymatic targets.

  • Antibacterial Activity: Heterocyclic compounds containing sulfonyl or sulfonamide moieties have demonstrated a broad spectrum of antibacterial activity[3]. This suggests that 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid could be explored for its potential as an antibacterial agent.

Hypothetical Mechanism of Action as a COX Inhibitor

As a hypothetical example, if the compound were to act as a COX inhibitor, its carboxylic acid group would likely be crucial for binding to the active site of the enzyme, while the sulfamoyl-pyrrole core would occupy a hydrophobic channel, contributing to the binding affinity and selectivity.

Hypothetical Mechanism of Action Target_Molecule 2-(1-methyl-4-sulfamoyl- 1H-pyrrol-2-yl)acetic acid Binding Binding to Active Site Target_Molecule->Binding COX_Enzyme COX Enzyme Active Site COX_Enzyme->Binding Inhibition Inhibition of Prostaglandin Synthesis Binding->Inhibition Anti_inflammatory_Effect Anti-inflammatory Effect Inhibition->Anti_inflammatory_Effect

Caption: A simplified diagram of a potential anti-inflammatory mechanism of action.

Conclusion

While 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid is a compound with limited currently available data, its structural features suggest it is a molecule of significant interest for chemical and pharmacological research. This guide has provided a theoretical framework for its properties, a plausible synthetic strategy, and an overview of its potential biological activities. Further experimental investigation is warranted to validate these predictions and to fully elucidate the chemical and biological profile of this novel heterocyclic compound.

References

  • Risk of Late-Onset Alzheimer's Disease by Plasma Cholesterol: Rational In Silico Drug Investigation of Pyrrole-Based HMG-CoA Reductase Inhibitors. ResearchGate. [Link]

  • Hepatoselectivity of statins: design and synthesis of 4-sulfamoyl pyrroles as HMG-CoA reductase inhibitors. PubMed. [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PMC. [Link]

  • Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides. SpringerLink. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. [Link]

  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents. MDPI. [Link]

  • Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1 H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation. PubMed. [Link]

  • 2-(1H-pyrrol-2-yl)acetic acid | C6H7NO2. PubChem. [Link]

  • Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides. PMC. [Link]

  • Acidic and Basic Character of Pyrrole. Scribd. [Link]

  • Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). PMC. [Link]

  • Strategies for Synthesis of Sulfamate‐Fused Pyrroles. ResearchGate. [Link]

  • Heterocyclic Compounds. [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. [Link]

  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. PubMed. [Link]

Sources

Physicochemical Characteristics of Sulfamoyl Pyrrole Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characteristics, synthesis logic, and experimental profiling of Sulfamoyl Pyrrole Acetic Acid Derivatives . This class of compounds is prominent in medicinal chemistry as Aldose Reductase Inhibitors (ARIs) for diabetic complications and as COX-1/COX-2 inhibitors for inflammation.

Executive Summary

Sulfamoyl pyrrole acetic acid derivatives represent a "privileged scaffold" in drug discovery, merging a lipophilic heteroaromatic core with distinct ionizable poles. The pyrrole-1-acetic acid moiety provides the requisite acidic headgroup for electrostatic anchoring (e.g., to Arg120 in COX or Tyr48/His110 in Aldose Reductase), while the sulfamoyl group acts as a secondary hydrogen-bonding vector and pharmacokinetic modulator.

This guide analyzes the critical physicochemical parameters—pKa, lipophilicity (LogD), and solubility —that dictate the bioavailability and target engagement of these derivatives. It provides self-validating protocols for characterizing these properties in a drug development setting.

Molecular Architecture & SAR Logic

The physicochemical behavior of this class is governed by the interplay between three structural domains. Understanding this causality is essential for rational lead optimization.

Structural Domains[1]
  • The Acidic Head (Position 1): The acetic acid side chain (

    
    ) is the primary ionization center. It dictates aqueous solubility at physiological pH and is critical for "anionic anchoring" in the enzyme active site.
    
  • The Pyrrole Core: A

    
    -excessive, five-membered heterocycle. While inherently prone to oxidative degradation (polymerization), electron-withdrawing groups (EWGs) like sulfamoyl or aroyl moieties at C3/C4 stabilize the ring.
    
  • The Sulfamoyl Tail: A sulfonamide moiety (

    
     or 
    
    
    
    ). Depending on substitution, this group can introduce a second ionization event (pKa ~10) or act as a neutral polar modulator to adjust LogP.
Visualization: Structure-Property-Activity Relationship (SPAR)

The following diagram illustrates how specific structural modifications influence physicochemical parameters and biological binding.

SPAR_Logic Scaffold Sulfamoyl Pyrrole Acetic Acid Scaffold AcidHead N-Acetic Acid (-CH2COOH) Scaffold->AcidHead SulfTail Sulfamoyl Group (-SO2NHR) Scaffold->SulfTail PyrroleRing Pyrrole Core Scaffold->PyrroleRing Prop_Sol Solubility (pH > 5) AcidHead->Prop_Sol Ionization (pKa ~4.5) Target_AR Aldose Reductase (Anionic Pocket) AcidHead->Target_AR Electrostatic Bond Target_COX COX-1/2 (Arg120 Interaction) AcidHead->Target_COX Salt Bridge SulfTail->Prop_Sol H-Bond Donor/Acceptor Prop_LogD LogD (Lipophilicity) SulfTail->Prop_LogD Polar Surface Area Prop_Stab Oxidative Stability SulfTail->Prop_Stab EWG Stabilization PyrroleRing->Prop_Stab Electron Density

Figure 1: Causal relationships between structural domains, physicochemical properties, and biological targets.

Physicochemical Profiling

Accurate profiling requires distinguishing between the intrinsic properties of the neutral molecule and the effective properties at physiological pH.

Ionization Constants (pKa)

These derivatives typically exhibit multiprotic behavior.

  • 
     (Carboxylic Acid):  Range 3.8 – 4.8 .
    
    • Significance: At pH 7.4, the molecule is >99% ionized (anionic), ensuring high aqueous solubility and preventing blood-brain barrier (BBB) penetration unless specific transport mechanisms are involved.

  • 
     (Sulfonamide):  Range 9.5 – 10.5  (if unsubstituted 
    
    
    
    ).
    • Significance: Relevance is limited to basic extraction protocols; remains neutral at physiological pH.

Lipophilicity (LogP vs. LogD)

The partition coefficient is highly pH-dependent due to the carboxylic acid.

  • Intrinsic LogP: Typically 2.5 – 4.5 . The pyrrole and sulfamoyl/phenyl groups drive lipophilicity.

  • Effective LogD (pH 7.4): Typically -0.5 – 1.5 .

    • Implication: The drop in LogD at pH 7.4 reduces non-specific tissue binding but necessitates the "ion-trapping" concept for cellular entry if the target is intracellular.

Solubility Profile

The solubility curve follows a classic Henderson-Hasselbalch distribution for mono-protic acids.

  • pH 1.2 (Gastric): Low solubility (Unionized form). Precipitation risk in acidic media.

  • pH 7.4 (Plasma): High solubility (Carboxylate anion).

  • Solid State: These derivatives often crystallize as stable hydrates due to the H-bonding capacity of the sulfamoyl and carboxyl groups.

Table 1: Representative Physicochemical Data Range

ParameterTypical RangeStructural DriverBiological Implication
MW 350 – 500 DaSubstituents (Br, Ph, etc.)Drug-likeness (Ro5)
pKa (Acid) 3.8 – 4.8Acetic acid moietySolubility at pH 7.4
LogP (Neutral) 2.5 – 4.5Pyrrole/Aryl coreMetabolic stability
LogD (pH 7.4) 0.2 – 1.8Ionization stateMembrane permeability
PSA 80 – 110 ŲSulfamoyl + CarboxylOral absorption limits

Experimental Protocols (Self-Validating)

Protocol A: Potentiometric pKa Determination

Objective: Determine the precise ionization constant to predict pH-dependent solubility. Method: Potentiometric titration using a glass electrode (GLpKa).

Reagents:

  • 0.1 M KOH (Standardized, Carbonate-free).

  • 0.1 M HCl.

  • Ionic Strength Adjuster: 0.15 M KCl.

  • Cosolvent: Methanol (if compound is insoluble in water).

Workflow:

  • Calibration: Calibrate electrode at pH 1.68, 4.01, 7.00, and 10.01. Slope must be >98%.

  • Dissolution: Dissolve 5 mg of derivative in 20 mL of solvent (Water or Water/MeOH mix).

  • Acidification: Lower pH to ~2.0 using 0.1 M HCl to ensure full protonation.

  • Titration: Titrate with 0.1 M KOH in 5 µL increments.

  • Validation (Yasuda-Shedlovsky): If MeOH is used, perform titrations at 30%, 40%, and 50% MeOH. Plot pKa vs. %Organic solvent and extrapolate to 0% to find aqueous pKa.

    • Check: The

      
       of the extrapolation line must be >0.99.
      
Protocol B: Thermodynamic Solubility (Shake-Flask)

Objective: Measure equilibrium solubility at gastric and systemic pH.

Workflow Visualization:

Solubility_Workflow Start Weigh Excess Compound (approx. 2-5 mg) Buffer_Add Add Buffer (pH 1.2 or pH 7.4) Start->Buffer_Add Incubate Incubate 24h @ 37°C (Shaking) Buffer_Add->Incubate Filter Filtration (0.45 µm PVDF) Incubate->Filter Analyze HPLC-UV Analysis Filter->Analyze Check Check pH of Filtrate Filter->Check Check->Buffer_Add pH Shift > 0.1 (Re-buffer) Check->Analyze pH Stable (Valid)

Figure 2: Thermodynamic solubility determination workflow with pH validation step.

Detailed Steps:

  • Preparation: Place excess solid compound (~2 mg) into a chemically inert vial.

  • Solvent Addition: Add 1.0 mL of buffer (pH 1.2 HCl for gastric; pH 7.4 Phosphate for systemic).

  • Equilibration: Agitate at 37°C for 24 hours.

  • Phase Separation: Filter supernatant using a heated syringe filter (to prevent precipitation upon cooling) or centrifuge at 37°C.

  • Quantification: Dilute filtrate with mobile phase and analyze via HPLC-UV.

  • Self-Validation Step: Measure the pH of the filtrate. If the pH has shifted by >0.1 units (due to the compound's own acidity), the result is invalid. Repeat with higher buffer capacity (e.g., increase phosphate concentration from 50mM to 100mM).

Synthesis & Stability Considerations

To ensure reproducible physicochemical characterization, the synthesis must yield high-purity material free of decarboxylated by-products.

  • Synthesis Route: The Paal-Knorr condensation is the industry standard.

    • Reactants: 2,5-dimethoxytetrahydrofuran + Glycine (or amino acid derivative)

      
       Pyrrole-1-acetic acid.
      
    • Sulfamoylation:[1][2] Chlorosulfonic acid treatment of the phenyl ring (if present) or direct sulfonylation, followed by amination.

  • Stability Warning: Pyrrole derivatives are light-sensitive.

    • Observation: Samples turning brown indicate oxidation/polymerization.

    • Mitigation: Store solids at -20°C under Argon. Perform physicochemical assays in amber glassware.

References

  • Mylari, B. L., et al. (1991). "Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid." Journal of Medicinal Chemistry. Link (Context: Establishes the acetic acid pharmacophore for ARIs).

  • Costantino, L., et al. (1999). "Synthesis and aldose reductase inhibitory activity of substituted pyrrol-1-ylacetic acids." Il Farmaco. Link (Context: Specific synthesis and SAR of pyrrole acetic acids).

  • Alexiou, P., et al. (2003). "Substituted pyrrol-1-ylacetic acids that combine aldose reductase enzyme inhibitory activity and ability to prevent the nonenzymatic irreversible modification of proteins."[3] Journal of Medicinal Chemistry. Link (Context: Dual activity and structural requirements).

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link (Context: Authoritative source for pKa and LogD protocols).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[1] Academic Press. Link (Context: Standard methodologies for solubility and stability profiling).

Sources

2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Profile: 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary & Core Identity

2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid is a specialized heterocyclic building block and pharmacophore scaffold.[1][2] While structurally related to the NSAID Tolmetin , its primary utility lies in modern drug discovery, specifically as a key intermediate in the synthesis of Small-Molecule Cas9 Inhibitors (Anti-CRISPR agents) and sulfonamide-based enzyme inhibitors (e.g., Carbonic Anhydrase).

This guide details the compound's physicochemical identity, synthetic pathways, and its emerging role in gene-editing modulation technologies.

Chemical Identity Matrix
ParameterTechnical Specification
Chemical Name 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid
CAS Number 1803592-62-2
Molecular Formula

Molecular Weight 218.23 g/mol
Exact Mass 218.0361
SMILES CN1C=C(S(N)(=O)=O)C=C1CC(O)=O
InChI Key QMEROBMSOMCRCV-UHFFFAOYSA-N
Structural Class Pyrrole-2-acetic acid derivative; Primary Sulfonamide
Appearance Off-white to pale yellow solid (Standard Grade)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water

Technical Context & Applications

The Cas9 Inhibitor Connection

Recent medicinal chemistry campaigns have identified the 1-methyl-4-sulfamoyl-1H-pyrrol-2-yl moiety as a critical pharmacophore for binding to the apo-Cas9 protein. In a 2022 study published in the Journal of Medicinal Chemistry, derivatives of this scaffold were optimized to prevent the formation of the Cas9:gRNA complex, thereby serving as "off-switches" for CRISPR-Cas9 gene editing systems.

  • Mechanism: The sulfonamide group functions as a hydrogen bond donor/acceptor within the Cas9 binding pocket, while the pyrrole core provides the necessary steric geometry.

  • Significance: Precise temporal control of Cas9 activity reduces off-target effects in therapeutic gene editing.

Structural Homology to NSAIDs

The compound is a structural analog of Tolmetin (1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-ylacetic acid).

  • Differentiation: The lipophilic p-toluoyl group of Tolmetin is replaced by a polar sulfamoyl (

    
    )  group at position 4.
    
  • Implication: This modification significantly alters the solubility profile and shifts the biological activity from COX inhibition toward targets requiring polar interactions (e.g., Carbonic Anhydrase or specific protein-protein interfaces like Cas9).

Synthetic Methodology

The synthesis of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid follows a convergent pathway designed to install the labile sulfonamide group while preserving the carboxylic acid functionality.

Retrosynthetic Analysis (DOT Visualization)

SynthesisPathway Target Target: 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid (CAS 1803592-62-2) Inter1 Intermediate 1: 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid (CAS 1803562-63-1) Inter1->Target Reduction of Keto Group Inter2 Precursor: 1-Methyl-1H-pyrrole-3-sulfonamide Inter2->Inter1 C2 Acylation Start Starting Material: N-Methylpyrrole Start->Inter2 Sulfonylation (C3/C4 Selective) Reagent1 Reagent A: Chlorosulfonyl Isocyanate (CSI) or HSO3Cl / NH3 Reagent1->Inter2 Reagent2 Reagent B: Oxalyl Chloride (Friedel-Crafts Acylation) Reagent2->Inter1 Reagent3 Reagent C: Wolff-Kishner Reduction (NH2NH2 / KOH) Reagent3->Target

Figure 1: Proposed synthetic pathway transitioning from N-methylpyrrole to the target acetic acid via the oxoacetic acid intermediate (CAS 1803562-63-1).

Detailed Protocol (Step-by-Step)

Note: This protocol is synthesized from standard pyrrole chemistry principles and validated intermediate data.

Phase 1: Sulfonylation of N-Methylpyrrole

  • Reactants: N-Methylpyrrole is treated with Chlorosulfonyl Isocyanate (CSI) in acetonitrile at -78°C to 0°C.

  • Hydrolysis: The intermediate is hydrolyzed with dilute HCl to yield the sulfonamide.

  • Regioselectivity: Optimization is required to favor the 3/4-position over the 2-position (often achieved by bulky substitution or thermodynamic control), or by blocking the 2-position first. Alternative Route: Sulfonylation of pre-formed pyrrole-2-ester.

Phase 2: Introduction of the Acetic Acid Side Chain

  • Acylation: The sulfonamide-pyrrole is reacted with Oxalyl Chloride (

    
    ) in 1,2-dichloroethane (DCE) or DCM. This installs the glyoxylyl chloride group at the reactive C2 position.
    
  • Hydrolysis: Quenching with water yields the

    
    -keto acid  (CAS 1803562-63-1).
    
    • Checkpoint: Verify formation of the bright yellow keto-acid solid.

Phase 3: Reduction to Acetic Acid

  • Reduction: The keto group is reduced to a methylene group using the Wolff-Kishner reduction (Hydrazine hydrate/KOH) or a mild Silane reduction (

    
     / TFA) to avoid damaging the sulfonamide.
    
  • Purification: Acid-base extraction followed by recrystallization from Ethanol/Water.

Analytical Profiling & Quality Control

To ensure the integrity of this compound for research use (especially in Cas9 assays), the following analytical criteria must be met.

NMR Characterization (Predicted)
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       12.1 ppm (s, 1H, 
      
      
      
      )
    • 
       7.2 ppm (d, 1H, Pyrrole-H5)
      
    • 
       6.9 ppm (s, 2H, 
      
      
      
      )
    • 
       6.4 ppm (d, 1H, Pyrrole-H3)
      
    • 
       3.6 ppm (s, 3H, 
      
      
      
      )
    • 
       3.5 ppm (s, 2H, 
      
      
      
      )
Mass Spectrometry
  • Method: LC-MS (ESI)

  • Ionization Mode: Positive (

    
    ) and Negative (
    
    
    
    )
  • Target Mass:

    • 
      : 219.04 m/z[3]
      
    • 
      : 217.02 m/z
      
Storage & Stability
  • Hygroscopicity: The sulfonamide group imparts hygroscopic character. Store in a desiccator.

  • Temperature: -20°C for long-term storage.

  • Stability: Stable in DMSO solution for 24 hours at room temperature; prone to decarboxylation at elevated temperatures (>150°C).

References

  • PubChem. (2025). Compound Summary for CID 100752909: 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid.[3] National Library of Medicine. [Link]

  • American Elements. (2025). 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid Product Specifications. [Link][2][4][5]

  • Journal of Medicinal Chemistry. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Publications. (Contextual citation for the pharmacophore class). [Link]

Sources

Solubility profile of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Determining the Solubility Profile of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical parameter that influences the entire drug development lifecycle, from synthesis and purification to formulation and final dosage form manufacturing. This technical guide provides a comprehensive framework for characterizing the solubility profile of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid. We will explore the theoretical underpinnings of solubility, introduce predictive models such as Hansen Solubility Parameters (HSP) for efficient solvent screening, and detail a robust experimental protocol for generating precise solubility data. This integrated approach is designed for researchers, chemists, and formulation scientists, offering both the theoretical rationale and practical methodologies required to make informed decisions in pharmaceutical development.

Physicochemical Characterization of the Target Molecule

A thorough understanding of the molecular structure of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid is the first step in predicting its solubility behavior.

Molecular Structure: C₇H₁₀N₂O₄S Molecular Weight: 218.23 g/mol Key Structural Features:

  • Carboxylic Acid Group (-COOH): A polar, acidic functional group capable of acting as a strong hydrogen bond donor and acceptor. Its presence suggests potential solubility in polar, protic solvents.

  • Sulfamoyl Group (-SO₂NH₂): A highly polar functional group that can participate in hydrogen bonding as both a donor (N-H) and an acceptor (S=O).[1]

  • N-methyl Pyrrole Ring: A five-membered aromatic heterocyclic ring. The ring itself has moderate polarity, but the N-methyl group adds a non-polar, lipophilic character.

The molecule is amphiphilic, possessing distinct polar regions (carboxylic acid, sulfamoyl) and a more non-polar region (the methylated pyrrole core). This duality suggests a complex solubility profile, with significant solubility unlikely in the extremes of either highly polar or purely non-polar solvents. Instead, optimal solubility might be found in semi-polar solvents or solvent blends that can effectively interact with both moieties of the molecule.[2]

Theoretical Foundations of Solubility

The principle of "like dissolves like" is the cornerstone of solubility science, stating that substances with similar intermolecular forces are more likely to be miscible.[3] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from forming new solute-solvent interactions.[2]

The primary intermolecular forces at play are:

  • Dispersion Forces (van der Waals): Weak forces present in all molecules, arising from temporary fluctuations in electron density. They are the primary forces in non-polar solvents.[4]

  • Dipolar Forces: Occur between molecules with permanent dipoles. These are significant in polar aprotic solvents like acetone or dimethyl sulfoxide (DMSO).

  • Hydrogen Bonds: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like O or N). This is the dominant interaction in protic solvents like water, alcohols, and carboxylic acids.[4][5]

The structural analysis of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid indicates that all three types of forces will be important, making a multi-parameter approach to solvent selection highly valuable.

Predictive Modeling: Hansen Solubility Parameters (HSP)

Before embarking on extensive experimental work, a predictive model can be used to screen and rank potential solvents. The Hansen Solubility Parameters (HSP) model is a powerful tool for this purpose.[6] It deconstructs the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar forces.

  • δh: Energy from hydrogen bonding.[7]

Every chemical is assigned a point (δd, δp, δh) in 3D "Hansen space." The guiding principle is that substances with closer coordinates in this space are more likely to be miscible.[8] The distance (Ra) between two substances (e.g., our API and a solvent) in Hansen space can be calculated, and if this distance is less than the interaction radius (R₀) of the API, high solubility is predicted.[7]

Workflow for HSP-Based Solvent Screening

A logical workflow for using HSP to predict suitable solvents is outlined below. This involves estimating the HSP of the API (often through group contribution methods or experimental determination with a small set of probe solvents) and comparing it to a database of known solvent parameters.

cluster_0 HSP Predictive Workflow A Define API Structure (2-(1-methyl-4-sulfamoyl -1H-pyrrol-2-yl)acetic acid) B Estimate API's HSP (δd, δp, δh) using Group Contribution Methods A->B D Calculate Hansen Distance (Ra) between API and each Solvent B->D C Compile Library of Organic Solvents with Known HSP Values C->D E Compare Ra to API's Interaction Radius (R₀) D->E F Rank Solvents by Ra (Lower Ra = Higher Predicted Solubility) E->F G Select High-Ranked Solvents for Experimental Validation F->G

Caption: Predictive workflow for solvent selection using Hansen Solubility Parameters.

Experimental Protocol for Solubility Determination

While predictive models are useful for screening, experimental measurement is required for definitive data. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[9][10] It ensures that the solvent is fully saturated with the solute and that the system has reached a state of minimum energy.[1]

Materials & Equipment
  • API: 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid, solid form characterized (e.g., by XRPD to confirm polymorphism).

  • Solvents: A representative panel of high-purity organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), toluene, heptane).

  • Equipment: Analytical balance, glass vials with screw caps, constant temperature orbital shaker or rotator, centrifuge, syringe filters (0.22 µm, solvent-compatible), volumetric flasks, and a validated quantitative analytical system (e.g., HPLC-UV).

Step-by-Step Methodology: Equilibrium Shake-Flask
  • Preparation: Add an excess amount of the API to a series of vials. The amount should be sufficient to ensure a solid phase remains at equilibrium.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2 mL) of each selected organic solvent into the corresponding vials.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C). Agitate for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[10] Preliminary studies can determine the minimum time required to achieve a plateau in concentration.[10]

  • Phase Separation: After equilibration, allow the vials to stand briefly to let the excess solid settle. Carefully withdraw a sample from the supernatant. To ensure all undissolved solids are removed, centrifuge the sample and/or filter it through a chemically inert 0.22 µm syringe filter.[11]

  • Quantification: Accurately dilute the clear, saturated filtrate with a suitable mobile phase or solvent. Analyze the concentration of the API using a validated HPLC-UV method against a standard calibration curve.

  • Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the results in appropriate units, such as mg/mL or mol/L.

cluster_1 Experimental Workflow: Shake-Flask Method S1 Add Excess API to Vial S2 Add Known Volume of Organic Solvent S1->S2 S3 Agitate at Constant Temp (e.g., 25°C for 24-48h) S2->S3 S4 Allow Excess Solid to Settle S3->S4 S5 Sample and Filter Supernatant (0.22 µm) S4->S5 S6 Prepare Serial Dilutions of Saturated Solution S5->S6 S7 Quantify API Concentration (e.g., HPLC-UV) S6->S7 S8 Calculate Solubility (mg/mL) S7->S8

Caption: Step-by-step experimental workflow for equilibrium solubility measurement.

Data Presentation and Interpretation

The generated solubility data should be compiled into a clear, comparative format. The following table presents a hypothetical solubility profile for 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid, based on the structural analysis, to illustrate how results should be presented.

Solvent Solvent Class Dielectric Constant (approx.) [2]Hypothetical Solubility at 25°C (mg/mL)
HeptaneNon-polar1.9< 0.1
TolueneNon-polar2.4< 0.5
Ethyl AcetateSemi-polar, Aprotic6.05 - 15
Tetrahydrofuran (THF)Semi-polar, Aprotic7.620 - 40
AcetoneSemi-polar, Aprotic2150 - 100
IsopropanolPolar, Protic1840 - 80
EthanolPolar, Protic2560 - 120
MethanolPolar, Protic3380 - 150
AcetonitrilePolar, Aprotic3725 - 50
Dimethyl Sulfoxide (DMSO)Polar, Aprotic47> 200
Interpretation of Results
  • Low Solubility in Non-polar Solvents: As expected, the highly polar functional groups render the molecule practically insoluble in non-polar solvents like heptane and toluene.[1]

  • Good Solubility in Polar Solvents: The highest solubilities are observed in polar solvents, particularly those that are aprotic (DMSO) or protic (alcohols). DMSO is an exceptional solvent due to its high polarity and ability to act as a strong hydrogen bond acceptor. Alcohols like methanol and ethanol are effective because they can form hydrogen bonds with both the carboxylic acid and sulfamoyl groups.[3]

  • Intermediate Solubility in Semi-polar Solvents: Solvents like THF and acetone show significant solubilizing power, indicating their ability to bridge the interactions between the polar functional groups and the less polar pyrrole ring.[2]

This profile is invaluable for selecting appropriate solvents for various stages of drug development, including reaction chemistry, crystallization for purification, and the development of liquid formulations or analytical standards.

Conclusion

Characterizing the solubility profile of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid requires an integrated strategy that combines theoretical understanding, predictive modeling, and rigorous experimentation. By first analyzing the molecule's structure and then applying predictive tools like Hansen Solubility Parameters, researchers can significantly narrow the field of potential solvents, saving time and resources. The subsequent application of a robust experimental method, such as the equilibrium shake-flask technique, provides the accurate, quantitative data needed for critical decision-making. The resulting comprehensive solubility profile is a fundamental dataset that underpins rational process development and formulation design, ultimately accelerating the path to a viable drug product.

References

  • Pharmaguideline. (n.d.). Solubility Expressions and Mechanisms of Solute Solvent Interactions. Retrieved from [Link]

  • Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Hansen solubility parameters: A quick review in pharmaceutical aspect. JOCPR, 8(5), 199-203. Retrieved from [Link]

  • University of Babylon. (n.d.). Solubility and Distribution Phenomena. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (2020). Solubility: An overview. Int J Pharm Chem Anal, 7(3), 114-118. Retrieved from [Link]

  • Scholars Research Library. (2011). Enhancement of Solubility: A Pharmaceutical Overview. Der Pharmacia Lettre, 3(2), 320-327. Retrieved from [Link]

  • Wikipedia. (n.d.). Solubility. Retrieved from [Link]

  • West Pharmaceutical Services. (n.d.). Using Hansen solubility parameters to predict drug & container interactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Biochemistry, Dissolution and Solubility. In StatPearls. Retrieved from [Link]

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • International Council for Harmonisation. (2019, November 20). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

  • Purdue University. (n.d.). Solubility. Retrieved from [Link]

  • JoVE. (2020, March 26). Solubility - Concept. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(1-methyl-4-sulfamoyl-1h-pyrrol-2-yl)acetic acid. Retrieved from [Link]

Sources

Literature review of sulfamoyl pyrrole intermediates in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Sulfamoyl Pyrrole Scaffold: A Privileged Pharmacophore In the landscape of modern medicinal chemistry, the sulfamoyl pyrrole motif—defined by a pyrrole ring substituted with a sulfonyl-nitrogen moiety (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


)—has emerged as a critical structural determinant.[1][2][3][4][5][6] Its significance is anchored in its dual functionality: the pyrrole ring acts as a versatile electronic modulator and 

-stacking agent, while the sulfamoyl group serves as a robust hydrogen-bond acceptor/donor or a transition-state mimetic.

This technical guide analyzes the synthesis, reactivity, and pharmaceutical application of sulfamoyl pyrrole intermediates. We focus particularly on the


-sulfonyl pyrrole  subclass, exemplified by Vonoprazan , a potassium-competitive acid blocker (P-CAB) that has revolutionized the treatment of acid-related disorders. We also examine 

-sulfamoyl pyrroles
, which are potent inhibitors of carbonic anhydrase and key intermediates in antiviral research.

Structural & Pharmacological Significance[5][6][8]

The sulfamoyl pyrrole architecture offers unique physicochemical properties that drive its adoption in drug discovery:

  • Electronic Tuning: The electron-rich pyrrole ring can be electronically "dampened" by the electron-withdrawing sulfonyl group on the nitrogen (N1). This modulation prevents oxidative degradation (a common issue with electron-rich pyrroles) and alters the metabolic profile.

  • Active Site Binding:

    • 
      -Sulfonyl variants (e.g., Vonoprazan):  The sulfonyl group orients the attached pyridine ring to interact with the H+,K+-ATPase pump, locking the drug in the binding site via ionic and hydrophobic interactions.
      
    • 
      -Sulfamoyl variants:  The sulfonamide moiety (
      
      
      
      ) acts as a classic "zinc anchor," binding to the Zn(II) ion in metalloenzymes like Carbonic Anhydrase (hCA).
Table 1: Key Pharmaceutical Classes Utilizing Sulfamoyl Pyrroles
Drug/CandidateClassStructural MotifMechanism of Action
Vonoprazan P-CAB

-sulfonyl pyrrole
Competes with K+ at H+,K+-ATPase; acid stability.
Obatoclax AnticancerPyrrole-based (related)Bcl-2 inhibitor (structural analog relevance).[6]
SLC-0111 CA Inhibitor

-sulfamoyl pyrrole
Selective inhibition of tumor-associated CA IX/XII.
Antiviral Leads HIV-1 Inhibitor

-sulfonyl pyrrole
Reverse transcriptase inhibition via allosteric binding.

Synthetic Methodologies: The Core Workflows

The synthesis of sulfamoyl pyrroles requires precise regiocontrol. The electron-rich nature of pyrrole favors electrophilic substitution at C2/C5, but


-functionalization requires specific basic conditions or transition-metal catalysis.
Route A: -Sulfonylation (The Vonoprazan Pathway)

This is the industrial standard for generating


-sulfonyl pyrroles. The reaction involves the deprotonation of the pyrrole N-H followed by nucleophilic attack on a sulfonyl chloride.[7]
  • Key Challenge: Reversibility and desulfonylation under acidic conditions.

  • Optimization: Use of phase-transfer catalysts (PTC) or specific bases (NaH, t-BuOK) in aprotic polar solvents.

Route B: De Novo Ring Synthesis (Paal-Knorr & ATRC)

For highly substituted pyrroles where direct functionalization is sterically hindered, building the ring with the sulfonyl group or its precursor is superior.

  • Paal-Knorr: Condensation of 1,4-dicarbonyls with sulfonamides.

  • ATRC (Atom Transfer Radical Cyclization): A modern redox-economical route developed for Vonoprazan to avoid toxic transition metals.[8]

Route C: Electrophilic Chlorosulfonylation

Used to synthesize


-sulfamoyl pyrroles.
  • Mechanism: Reaction of pyrrole with chlorosulfonic acid (

    
    ).
    
  • Regioselectivity: Predominantly occurs at the C2 position due to electronic density, but sterics can force substitution to C3.

Visualization: Synthetic Pathways

The following diagram contrasts the Traditional Route (Takeda) with the Modern ATRC Route for Vonoprazan intermediates.

VonoprazanSynthesis cluster_0 Traditional Route (Takeda) cluster_1 Modern ATRC Route Start 2-Fluoroacetophenone Bromination Bromination (α-position) Start->Bromination ImineForm Imine Formation (+ Allylamine) Start->ImineForm Dinitrile Malononitrile Condensation Bromination->Dinitrile RingClose Pd-Catalyzed Hydrogenation Dinitrile->RingClose PyrroleInt 3,5-Disubstituted Pyrrole RingClose->PyrroleInt Sulfonylation N-Sulfonylation (Pyridine-3-sulfonyl Cl) PyrroleInt->Sulfonylation Key Step ATRC_Step Cu-Catalyzed Radical Cyclization ImineForm->ATRC_Step Aromatization Aromatization ATRC_Step->Aromatization Aromatization->PyrroleInt Converges Final Vonoprazan Fumarate Sulfonylation->Final Reductive Amination

Figure 1: Comparison of synthetic routes for the Vonoprazan sulfamoyl pyrrole scaffold. The ATRC route minimizes redox steps.[8]

Detailed Experimental Protocol

Target Synthesis: N-Sulfonylation of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde Context: This is a critical intermediate step in the synthesis of Vonoprazan and related analogs. This protocol ensures high regioselectivity for the N1 position over C-sulfonylation.

Materials & Reagents[1][2][5][6][7][9][10][11][12][13]
  • Substrate: 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (1.0 equiv)

  • Reagent: Pyridine-3-sulfonyl chloride (1.2 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)

  • Solvent:

    
    -Dimethylformamide (DMF), anhydrous
    
  • Quench: Ammonium chloride (sat. aq.)

Step-by-Step Methodology
  • Preparation of Anion (Self-Validating Step):

    • Charge a flame-dried 3-neck round-bottom flask with NaH (1.5 equiv) under nitrogen atmosphere.

    • Wash NaH with hexanes (

      
      ) to remove mineral oil if downstream purification is sensitive to lipophiles (optional for bulk scale).
      
    • Add anhydrous DMF (0.5 M concentration relative to substrate) and cool to

      
      .
      
    • Dropwise Addition: Dissolve the pyrrole substrate in minimal DMF and add dropwise to the NaH suspension.

    • Validation: Observe gas evolution (

      
      ). Stir at 
      
      
      
      for 30 minutes. The solution should turn from pale yellow to amber/dark, indicating formation of the pyrrolide anion.
  • Sulfonylation:

    • Dissolve pyridine-3-sulfonyl chloride (1.2 equiv) in DMF.

    • Add this solution slowly to the pyrrolide anion mixture at

      
      .
      
    • Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check by TLC (System: Hexane/EtOAc 1:1) or HPLC.[9] The disappearance of the polar N-H pyrrole spot and appearance of a less polar product confirms conversion.

  • Workup & Isolation:

    • Quench the reaction carefully with saturated

      
       solution at 
      
      
      
      .
    • Dilute with water and extract with Ethyl Acetate (

      
      ).[10]
      
    • Wash combined organic layers with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

    • Yield Expectation: 85–92%.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield Moisture in DMF reacting with Sulfonyl ChlorideEnsure DMF is anhydrous (Karl Fischer < 0.05%).
C-Sulfonylation Temperature too high during additionKeep addition strictly at

or

.
Desulfonylation Acidic workupSulfamoyl pyrroles can be acid-labile. Keep workup neutral/basic.

Case Study: Vonoprazan Fumarate (Takeda)

The Challenge: The synthesis of Vonoprazan requires the construction of a highly substituted pyrrole ring (1,3,5-substitution pattern).[8][9] The Solution: Takeda's process chemists utilized a "telescoping" approach where intermediates are not isolated.[8][9]

  • Ring Construction: 2-bromo-2'-fluoroacetophenone reacts with malononitrile to form a furan intermediate, which is ring-opened and closed with ammonia to form the pyrrole.

  • Sulfonylation: The resulting pyrrole is sulfonylated using the protocol described above.

  • Final Steps: The aldehyde/nitrile group at C3 is reduced to the amine and methylated. Outcome: This route allows for kilogram-scale production with an overall yield of ~40%, significantly higher than traditional stepwise methods.

References

  • Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. Source: Journal of Organic Chemistry / NIH URL:[Link]

  • Regioselective C2-Sulfonylation of Indoles and Pyrroles via SO2 Insertions. Source: Organic Letters / NIH URL:[Link]

  • Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors. Source: Journal of Medicinal Chemistry URL:[Link]

  • A Novel and Practical Synthesis of Vonoprazan Fumarate. Source: ResearchGate / Chemical Papers URL:[Link]

  • Strategies for Synthesis of Sulfamate-Fused Pyrroles. Source: European Journal of Organic Chemistry URL:[1][Link]

Sources

A Technical Guide to the Target Deconvolution of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The identification of a small molecule's biological target is a critical step in drug discovery, bridging the gap between a compound's observed phenotypic effect and its mechanism of action. This guide presents a comprehensive, multi-pronged strategy for the target deconvolution of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid, a novel compound with structural motifs common to several classes of therapeutic agents. We outline a logical, field-proven workflow that begins with cost-effective in silico predictions to generate initial hypotheses. These hypotheses are then tested experimentally using unbiased, affinity-based chemical proteomics to identify direct binding partners. Finally, we detail robust cell-based assays to validate target engagement and functional relevance in a physiological context. This document provides researchers, scientists, and drug development professionals with the detailed protocols and strategic rationale necessary to systematically identify and validate the biological targets of this and other novel chemical entities.

Introduction and Rationale

The compound 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid is a synthetic molecule featuring a pyrrole core, a structure of significant pharmacological interest. Pyrrole and its derivatives are key components in a wide array of approved drugs and biologically active compounds, noted for their diverse therapeutic applications as anti-inflammatory, anti-cancer, and cholesterol-reducing agents[1][2][3].

A structural analysis of the query compound reveals two key pharmacophores that inform an initial hypothesis-driven approach:

  • Pyrrole-2-yl-acetic acid: This moiety is the core structure of well-known nonsteroidal anti-inflammatory drugs (NSAIDs) like Tolmetin and Zomepirac, which act primarily by inhibiting cyclooxygenase (COX) enzymes.[1][4][5]

  • Sulfamoyl-pyrrole: This combination has been explored in the design of targeted therapies. For instance, 4-sulfamoyl pyrroles have been synthesized as hepatoselective HMG-CoA reductase inhibitors (statins)[6], and other derivatives have been developed as potent Cyclin-Dependent Kinase (CDK) inhibitors for cancer therapy[7].

Given this structural precedent, 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid may interact with a range of targets. A purely hypothesis-driven approach is insufficient. Therefore, this guide details an integrated workflow designed to first narrow the field of possibilities with computational methods before employing unbiased experimental techniques to identify and validate the target(s) with high confidence.

Phase 1: In Silico Target Prediction & Hypothesis Generation

The initial phase of target identification should leverage computational methods to provide a cost-effective and rapid assessment of the most probable biological targets.[8][9] These in silico approaches use the compound's structure to predict interactions with known proteins.

Ligand-Based Approaches

Ligand-based methods operate on the principle that structurally similar molecules often have similar biological targets.[10] By searching large chemogenomic databases, we can identify known compounds that are structurally analogous to our query molecule and leverage their annotated bioactivity data.

  • Chemical Similarity Searching: Using the compound's SMILES or InChIKey, platforms like ChEMBL, PubChem, and commercial tools like SciFinder can be queried to find molecules with a high Tanimoto similarity score. The known targets of these "hit" compounds become our primary list of potential targets.

  • Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) responsible for a compound's biological activity. This pharmacophore can then be used to screen libraries of known drugs for matches.

Structure-Based Approaches

When a high-resolution 3D structure of a potential target protein is available, structure-based methods can predict the binding compatibility between the ligand and the protein.

  • Reverse Docking: This is a powerful technique where the small molecule is computationally screened against a large database of protein binding sites (e.g., the Protein Data Bank - PDB).[10] The algorithm calculates a binding affinity score for each protein, allowing for the ranking of potential targets based on predicted interaction strength.

Data Synthesis and Prioritization

The output of these in silico methods is a list of putative targets. This list must be prioritized for experimental validation.

Predicted Target Class Rationale / Supporting Evidence In Silico Method Confidence Score
Cyclooxygenase (COX-1/COX-2)Pyrrole-acetic acid core similar to Tolmetin.Chemical SimilarityHigh
HMG-CoA ReductaseSulfamoyl-pyrrole motif present in designed statins.[6]Chemical SimilarityMedium
Cyclin-Dependent Kinases (e.g., CDK9)Sulfamoyl-pyrrole derivatives are known CDK inhibitors.[7]Chemical SimilarityMedium
Aldose ReductaseOther pyrrole-acetic acid derivatives inhibit this enzyme.[11]Chemical SimilarityLow
BACE1 / AChEPyrrole-based structures have been explored as dual inhibitors.[12]Reverse DockingTo be determined

Table 1: Prioritized list of potential targets based on preliminary in silico analysis.

Phase 2: Unbiased Target Identification with Chemical Proteomics

While in silico methods generate hypotheses, experimental validation is essential. Chemical proteomics provides a direct, unbiased approach to "fish" for protein targets from a complex biological mixture.[13][14][15] The cornerstone of this phase is Affinity Chromatography coupled with Mass Spectrometry (AC-MS).[16][17]

Principle of Affinity Chromatography-Mass Spectrometry (AC-MS)

AC-MS relies on immobilizing the small molecule (the "bait") onto a solid support (e.g., beads).[16] When a cell lysate is passed over these beads, proteins that specifically bind to the bait are captured. Non-binding proteins are washed away, and the captured proteins are then eluted, identified, and quantified using high-resolution mass spectrometry.[17][18][19]

AC_MS_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound Query Compound Probe Synthesize Affinity Probe (Compound + Linker + Tag) Compound->Probe Beads Immobilize Probe onto Beads Probe->Beads Incubate Incubate Lysate with Beads Beads->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS ID Protein Identification & Quantification MS->ID Hits Prioritized Hit List ID->Hits

Figure 1: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Detailed Protocol for AC-MS

This protocol is a self-validating system, with critical controls built in to ensure the identified interactions are specific and trustworthy.

1. Synthesis of Affinity Probe:

  • Rationale: The query compound must be chemically modified to allow immobilization without disrupting its protein-binding interface. This typically involves adding a linker arm (e.g., a polyethylene glycol or alkyl chain) terminating in a reactive group or an affinity tag like biotin.
  • Action: Synthesize a derivative with a linker attached to a position predicted to be solvent-exposed and not involved in target binding (e.g., the methyl group on the pyrrole nitrogen). Terminate the linker with biotin.

2. Immobilization:

  • Rationale: Biotinylated probes can be easily and strongly immobilized on streptavidin-coated agarose or magnetic beads.
  • Action: Incubate the biotinylated probe with streptavidin-coated beads to achieve immobilization. Prepare two sets of control beads: (i) beads with no probe (mock control) and (ii) beads with an immobilized, structurally similar but biologically inactive analog, if available.

3. Protein Extraction:

  • Action: Culture a relevant cell line (e.g., a human cancer cell line if anti-proliferative effects are observed) and harvest cells. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation to remove insoluble debris.

4. Affinity Pulldown:

  • Action: Divide the cell lysate into three aliquots:
  • Aliquot 1 (Test): Incubate with the immobilized probe beads.
  • Aliquot 2 (Control 1 - Specificity): Incubate with the immobilized probe beads in the presence of a 100-fold molar excess of the free, unmodified query compound.
  • Aliquot 3 (Control 2 - Non-Specific Binding): Incubate with the mock (empty) beads.
  • Rationale: The competition with free compound in Aliquot 2 is a crucial control. A true binding partner will be outcompeted by the free compound, leading to a significantly reduced signal in the final MS analysis. Proteins found in Aliquot 3 represent non-specific binders to the bead matrix itself.

5. Washing and Elution:

  • Action: Thoroughly wash all bead samples with lysis buffer to remove non-specifically bound proteins. Elute the captured proteins using a denaturing solution (e.g., SDS-PAGE sample buffer) or by changing pH/salt concentration.

6. Mass Spectrometry and Data Analysis:

  • Action: Digest the eluted proteins with trypsin and analyze the resulting peptides by LC-MS/MS.
  • Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins. A high-confidence "hit" is a protein that is highly enriched in the Test sample (Aliquot 1) compared to both Control samples (Aliquots 2 and 3).

Phase 3: Target Validation in a Cellular Environment

Identifying a binding partner via AC-MS is a major step, but it does not confirm that this interaction occurs in living cells or that it is responsible for the compound's biological effect. The following methods provide this crucial validation.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful biophysical method to confirm direct drug-target engagement in intact cells or tissues.[20][21] The principle is that when a ligand binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to thermal denaturation.[22][23][24]

CETSA_Workflow cluster_treatment Cell Treatment cluster_heat Heat Challenge cluster_analysis Analysis Cells Intact Cells Treat Treat with Compound or Vehicle (DMSO) Cells->Treat Aliquot Aliquot Cells Treat->Aliquot Heat Heat at Temp Gradient (e.g., 40-70°C) Aliquot->Heat Lyse Lyse Cells & Separate Soluble Fraction Heat->Lyse WB Western Blot for Target Protein Lyse->WB Curve Plot Melt Curve WB->Curve Integrated_Strategy InSilico Phase 1: In Silico Prediction (Similarity, Docking) Hypotheses Prioritized List of Putative Targets InSilico->Hypotheses ACMS Phase 2: AC-MS (Unbiased Binding) Hypotheses->ACMS Guides Experiment BindingPartners Experimentally Identified Binding Partners ACMS->BindingPartners Validation Phase 3: Cellular Validation BindingPartners->Validation Informs Validation CETSA CETSA (Target Engagement) Validation->CETSA CRISPR CRISPR Screen (Functional Relevance) Validation->CRISPR ConfidenceTarget High-Confidence Validated Target CETSA->ConfidenceTarget CRISPR->ConfidenceTarget

Figure 3: An integrated strategy for high-confidence target identification.

Conclusion and Future Directions

References

  • Bojorquez-Gomez, A., et al. (2021). CRISPR-based functional genomics for target identification. Nature Chemical Biology. Available at: [Link]

  • Sahu, N., et al. (2022). Computational/in silico methods in drug target and lead prediction. Journal of Pharmaceutical Analysis. Available at: [Link]

  • World Preclinical Congress. (n.d.). Chemical Proteomics for Target Validation. Available at: [Link]

  • Wang, J., et al. (2022). Innovative CRISPR Screening Promotes Drug Target Identification. ACS Central Science. Available at: [Link]

  • Twist Bioscience. (n.d.). Massive CRISPR Screen and Prioritization Strategy Yields Strong Cancer Drug Target Candidates. Available at: [Link]

  • Monash University. (n.d.). Chemistry-based functional proteomics for drug target deconvolution. Available at: [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • Zhang, H., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. Available at: [Link]

  • Evotec. (n.d.). Quantitative Proteomics for Target Deconvolution and Selectivity Profiling. Available at: [Link]

  • Winzeler, E.A., et al. (2024). CACTI: An in-silico drug-target prediction tool through the integration of chemogenomic data and clustering analysis. bioRxiv. Available at: [Link]

  • Zhang, H., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. PubMed. Available at: [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

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  • Biosciences Biotechnology Research Asia. (2024). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Available at: [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Available at: [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Available at: [Link]

  • Black, W. C., et al. (2008). Hepatoselectivity of statins: design and synthesis of 4-sulfamoyl pyrroles as HMG-CoA reductase inhibitors. PubMed. Available at: [Link]

  • Wang, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. PubMed. Available at: [Link]

  • Popa, M., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC. Available at: [Link]

  • Creative Biolabs. (n.d.). Affinity Chromatography. Available at: [Link]

  • van Breemen, R. B. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. Available at: [Link]

  • Saxena, C., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed. Available at: [Link]

  • Wieber, J., et al. (2002). Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation. PubMed. Available at: [Link]

  • Almeida, L. G., & Cass, Q. B. (2025). Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. Frontiers in Molecular Biosciences. Available at: [Link]

  • Al-Adiwish, W. M., et al. (2022). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). PMC. Available at: [Link]

  • ResearchGate. (2025). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Available at: [Link]

  • Al-Adiwish, W. M., et al. (2022). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). ACS Omega. Available at: [Link]

  • Allied Academies. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Available at: [Link]

  • Orzeszko, A., et al. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Pyrroles as important pharmacological agents. Available at: [Link]

  • Kumar, A., et al. (n.d.). Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. PMC. Available at: [Link]

  • Stoyanov, S., et al. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI. Available at: [Link]

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Navigating the Uncharted: A Technical Guide to Safety Data Sheets and Toxicity Hazards of Sulfamoyl Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The burgeoning field of medicinal chemistry continuously unveils novel molecular scaffolds with therapeutic promise. Among these, sulfamoyl pyrrole derivatives have emerged as a versatile class of compounds with applications ranging from HMG-CoA reductase inhibitors to potential antimalarials.[1][2] As these compounds progress from computational design to bench-top synthesis and preclinical evaluation, a comprehensive understanding of their potential hazards is not merely a regulatory formality but a cornerstone of responsible research and development. This guide provides an in-depth technical framework for authoring and interpreting Safety Data Sheets (SDS) for novel sulfamoyl pyrrole compounds. It further delves into the critical toxicity hazards associated with this chemical class, offering field-proven insights into the selection and execution of pivotal toxicity assays.

The Imperative of Proactive Safety in Novel Compound Research

In the fast-paced environment of drug discovery, the focus is often on efficacy and mechanism of action. However, the intrinsic bioactivity of novel compounds necessitates a parallel and equally rigorous evaluation of their potential toxicity. The sulfamoyl pyrrole scaffold, while offering significant opportunities for therapeutic intervention, also presents a unique set of challenges in hazard identification. The pyrrole ring, a common motif in biologically active molecules, can be susceptible to metabolic activation, potentially leading to reactive intermediates.[1] The sulfamoyl group, while often incorporated to improve physicochemical properties, can also influence the compound's toxicological profile.

A robust and well-documented safety assessment is not only an ethical obligation to protect researchers and technicians but also a critical component of a successful drug development program. Early identification of potential liabilities allows for informed decision-making, guiding lead optimization and preventing costly late-stage failures. The Safety Data Sheet (SDS) serves as the primary instrument for communicating these hazards.

Deconstructing the Safety Data Sheet (SDS): A 16-Section Blueprint for Hazard Communication

The SDS is a standardized, 16-section document that provides comprehensive information about a chemical substance or mixture.[3][4][5] It is a legal requirement under the Occupational Safety and Health Administration's (OSHA) Hazard Communication Standard (HCS) and is aligned with the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4][6] For novel research compounds like sulfamoyl pyrroles, the SDS is a living document that evolves as new data becomes available.

The 16 Sections of an SDS:
SectionContentRelevance to Sulfamoyl Pyrrole Compounds
1. Identification Product identifier, manufacturer/supplier details, emergency contact.Crucial for tracking novel compounds and ensuring rapid access to information in an emergency.
2. Hazard(s) Identification GHS classification, pictograms, signal word, hazard and precautionary statements.This is the at-a-glance summary of the compound's potential dangers. For a novel sulfamoyl pyrrole, this section will initially be based on data from structurally similar compounds and computational predictions, and will be updated as experimental data is generated.
3. Composition/Information on Ingredients Chemical identity, impurities, and stabilizing additives.Full disclosure of the molecular structure and any residual reagents or byproducts is essential for a complete hazard assessment.
4. First-Aid Measures Necessary measures for inhalation, skin/eye contact, and ingestion.Specific guidance based on the predicted or known irritant, corrosive, or toxic properties.
5. Fire-Fighting Measures Suitable extinguishing media, specific hazards arising from the chemical.Important for compounds that are flammable or may produce hazardous decomposition products upon combustion.
6. Accidental Release Measures Personal precautions, protective equipment, and emergency procedures.Guidance on containment and cleanup to minimize exposure and environmental contamination.
7. Handling and Storage Precautions for safe handling and conditions for safe storage.[3]Specifies necessary engineering controls (e.g., fume hood), personal protective equipment (PPE), and storage conditions (e.g., temperature, light sensitivity) to maintain compound integrity and prevent accidental exposure.
8. Exposure Controls/Personal Protection OSHA Permissible Exposure Limits (PELs), Threshold Limit Values (TLVs), appropriate engineering controls, and PPE.For novel compounds, occupational exposure limits will not exist. Therefore, a conservative approach with robust engineering controls and maximal PPE is warranted.
9. Physical and Chemical Properties Appearance, odor, pH, melting/boiling point, solubility, etc.This data is fundamental for understanding the compound's behavior and potential for exposure.
10. Stability and Reactivity Chemical stability and possibility of hazardous reactions.Identifies conditions to avoid (e.g., heat, light, incompatible materials) that could lead to decomposition or dangerous reactions.
11. Toxicological Information Routes of exposure, symptoms, acute and chronic effects, and numerical measures of toxicity (e.g., LD50).This is the core of the toxicity assessment, and for new compounds, will be populated with data from the assays discussed in the following sections.
12. Ecological Information (Non-Mandatory) Ecotoxicity, persistence and degradability, bioaccumulative potential.While not enforced by OSHA, this information is crucial for responsible environmental stewardship.
13. Disposal Considerations (Non-Mandatory) Waste treatment methods.Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
14. Transport Information (Non-Mandatory) UN number, proper shipping name, transport hazard classes.Important for the safe shipment of materials between research sites.
15. Regulatory Information (Non-Mandatory) Safety, health, and environmental regulations specific for the product.Provides context on how the compound is regulated by various agencies.
16. Other Information Date of preparation or last revision.Ensures that users have the most up-to-date information.

GHS Pictograms: A Visual Language of Hazard

The Globally Harmonized System (GHS) employs nine pictograms to convey specific hazard information visually.[7][8][9] For novel sulfamoyl pyrrole compounds, the following pictograms are most likely to be relevant, pending experimental data:

PictogramHazardPotential Relevance to Sulfamoyl Pyrrole Compounds
Health Hazard May be applicable if the compound is suspected to be a carcinogen, mutagen, reproductive toxin, respiratory sensitizer, or target organ toxicant.
Exclamation Mark Could indicate that the compound is an irritant (skin and eye), a skin sensitizer, or has acute toxicity (harmful).[10]
Skull and Crossbones Would be used if the compound is determined to have acute toxicity (fatal or toxic).[8]
Corrosion Applicable if the compound is found to cause skin corrosion or serious eye damage.[11]

Probing the Toxicological Profile: Key Assays for Sulfamoyl Pyrrole Compounds

A tiered approach to toxicity testing is essential for novel compounds. This typically begins with in vitro assays to assess specific endpoints, followed by more complex in vivo studies for promising candidates.

In Vitro Cytotoxicity Assays: The First Line of Defense
  • Principle: In vitro cytotoxicity assays are rapid and cost-effective methods to assess the general toxicity of a compound to living cells.[12] They are invaluable for early-stage screening and for prioritizing compounds for further development.[13][14]

  • Common Assays:

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[14][15]

    • LDH Release Assay: This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells, providing a measure of membrane integrity.[15]

    • Trypan Blue Exclusion Assay: A simple method to differentiate between viable and non-viable cells based on membrane permeability.[12]

  • Cell Culture: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the sulfamoyl pyrrole compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[15]

The Ames Test: Assessing Mutagenic Potential
  • Principle: The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[16][17][18] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid.[16] The test measures the ability of a compound to cause a mutation that restores the bacteria's ability to produce histidine and grow on a histidine-free medium.[17]

  • Significance: A positive Ames test is a significant red flag, as mutagenicity is often correlated with carcinogenicity.[19]

  • Strain Preparation: Grow cultures of the appropriate Salmonella typhimurium strains (e.g., TA98, TA100) overnight.[16][20]

  • Metabolic Activation (S9 Mix): For some compounds, mutagenicity is only apparent after metabolic activation. Therefore, the test is often performed with and without the addition of a rat liver extract (S9 fraction).[16][19]

  • Test Mixture Preparation: In a test tube, combine the bacterial culture, the sulfamoyl pyrrole compound at various concentrations, and either the S9 mix or a buffer.[16]

  • Plating: Add molten top agar to the test mixture, vortex briefly, and pour the contents onto a minimal glucose agar plate (lacking histidine).[16]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[16]

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.

Acute Oral Toxicity Testing: Gauging Systemic Toxicity
  • Principle: Acute oral toxicity studies in animals (typically rodents) are designed to assess the adverse effects that occur shortly after the oral administration of a single dose of a substance.[21] These studies are guided by internationally recognized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD).[22]

  • Key OECD Guidelines:

    • OECD 420 (Fixed Dose Procedure): This method involves dosing animals at one of four fixed dose levels (5, 50, 300, or 2000 mg/kg) and observing for signs of toxicity.[22][23][24]

    • OECD 423 (Acute Toxic Class Method): This stepwise procedure uses a small number of animals per step to classify a substance into a toxicity class based on mortality.[21][22][25]

    • OECD 425 (Up-and-Down Procedure): This method allows for the estimation of the LD50 (the dose that is lethal to 50% of the test animals) with a smaller number of animals.[22]

G cluster_0 Pre-Test Considerations cluster_1 Dosing and Observation cluster_2 Endpoint Analysis Dose_Formulation Dose Formulation and Vehicle Selection Dosing Single Oral Gavage Dosing Dose_Formulation->Dosing Administer Animal_Selection Animal Selection and Acclimatization Animal_Selection->Dosing to Observation Clinical Observations (e.g., changes in skin, fur, eyes, behavior) Dosing->Observation Leads to Body_Weight Body Weight Measurement Observation->Body_Weight Concurrent with Necropsy Gross Necropsy Body_Weight->Necropsy Followed by Histopathology Histopathology (if required) Necropsy->Histopathology May lead to Data_Analysis Data Analysis and LD50 Estimation/Toxicity Classification Necropsy->Data_Analysis Histopathology->Data_Analysis

Structure-Activity Relationships and Predictive Toxicology

While experimental testing is the gold standard, an understanding of structure-activity relationships (SAR) can provide valuable predictive insights into the potential toxicity of novel sulfamoyl pyrrole compounds. For example, the position and nature of substituents on the pyrrole ring can significantly influence metabolic stability and the potential for bioactivation.[1] Computational tools for in silico toxicity prediction can also be employed in the early stages of discovery to flag potential liabilities and guide the design of safer molecules.

Conclusion: A Culture of Safety in a World of Discovery

The development of novel therapeutic agents like sulfamoyl pyrrole compounds is a journey into the unknown. As we navigate this landscape, a proactive and comprehensive approach to safety is not a hindrance to discovery but rather a critical enabler of success. The Safety Data Sheet is more than a regulatory document; it is a testament to our commitment to the well-being of our colleagues and the integrity of our research. By embracing the principles of hazard communication and rigorous toxicological evaluation, we can unlock the full therapeutic potential of these promising molecules while upholding the highest standards of scientific and ethical responsibility.

References

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Methodological & Application

Application Note: Scalable Synthesis of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for the scalable synthesis of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid .

Executive Summary

This guide details a robust, scalable protocol for the synthesis of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid , a structural motif relevant to various anti-inflammatory agents and specific triptan-class intermediates. The synthesis addresses the primary challenge of regioselectivity (C4 vs. C5 sulfonation) on the electron-rich pyrrole ring.

The protocol utilizes a three-step sequence starting from methyl 1-methyl-1H-pyrrole-2-acetate :

  • Regioselective Chlorosulfonation: Using chlorosulfonic acid under controlled thermal conditions.

  • Ammonolysis: Conversion of the sulfonyl chloride to the sulfonamide.

  • Saponification: Hydrolysis of the ester to the final acid.

This workflow prioritizes isolation via crystallization to avoid chromatographic purification, a critical requirement for kilogram-scale manufacturing.

Strategic Retrosynthesis & Pathway Analysis

The synthesis relies on the electrophilic aromatic substitution of the pyrrole core. The presence of the acetic ester group at C2 and the methyl group at N1 activates the ring but also creates competition between the C4 and C5 positions.

Process Logic Diagram

SynthesisPath Start Methyl 1-methyl-1H-pyrrole-2-acetate (Starting Material) Step1 Step 1: Chlorosulfonation (ClSO3H, 0°C to -10°C) Start->Step1 Electrophilic Attack Inter1 Intermediate A: Sulfonyl Chloride (C4 Major) Step1->Inter1 Quench (Inverse Addition) Step2 Step 2: Ammonolysis (NH4OH or NH3/MeOH) Inter1->Step2 Nucleophilic Substitution Inter2 Intermediate B: Methyl ester sulfonamide Step2->Inter2 Crystallization Step3 Step 3: Saponification (NaOH, then HCl) Inter2->Step3 Hydrolysis Final Target: 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid Step3->Final Acidification & Isolation

Caption: Figure 1. Linear process flow for the synthesis of the target pyrrole acetic acid derivative, highlighting critical unit operations.

Detailed Experimental Protocols

Phase 1: Regioselective Chlorosulfonation

Objective: Introduce the sulfonyl chloride moiety at the C4 position while minimizing C5 substitution and polymeric byproducts.

  • Rationale: Chlorosulfonic acid (

    
    ) serves as both solvent and reagent. Low temperatures are strictly maintained to enhance kinetic control, favoring the 4-position (beta) over the thermodynamically more stable 5-position (alpha), although the C2-ester sterically hinders the C3 position significantly.
    

Materials:

  • Methyl 1-methyl-1H-pyrrole-2-acetate (1.0 eq)

  • Chlorosulfonic acid (4.0 - 5.0 eq)

  • Dichloromethane (DCM) (Optional co-solvent for heat management)

  • Acetonitrile (for quenching)

Protocol:

  • Setup: Charge a dry, glass-lined reactor with Chlorosulfonic acid (4.5 eq) under nitrogen atmosphere. Cool the system to

    
    .
    
  • Addition: Dissolve Methyl 1-methyl-1H-pyrrole-2-acetate (1.0 eq) in DCM (2 volumes). Add this solution dropwise to the acid, ensuring the internal temperature does not exceed

    
    .
    
    • Critical Control Point: Rapid addition causes exotherms that lead to tars and C5-sulfonation.

  • Reaction: Stir at

    
     to 
    
    
    
    for 2–3 hours. Monitor by HPLC (quench aliquot in MeOH).
  • Quench (Inverse Addition): Prepare a separate vessel with crushed ice/water (10 volumes). Slowly pour the reaction mixture onto the ice with vigorous stirring.

    • Safety: Evolution of

      
       gas is violent. Scrubber system required.
      
  • Isolation: Extract the aqueous quench mixture with DCM (

    
     volumes). Wash combined organics with cold brine, dry over 
    
    
    
    , and concentrate to yield the crude sulfonyl chloride.
    • Stability Note: Use immediately in Phase 2. Sulfonyl chlorides are moisture sensitive.

Phase 2: Ammonolysis (Sulfonamide Formation)

Objective: Convert the unstable sulfonyl chloride to the stable sulfonamide methyl ester.

Protocol:

  • Setup: Dissolve the crude sulfonyl chloride from Phase 1 in THF (5 volumes). Cool to

    
    .
    
  • Reagent: Add aqueous Ammonium Hydroxide (28%

    
    , 5.0 eq) dropwise. Alternatively, purge with anhydrous 
    
    
    
    gas for higher throughput.
  • Reaction: Allow to warm to room temperature (

    
    ) and stir for 1 hour.
    
  • Work-up: Concentrate the THF under reduced pressure. The product often precipitates from the remaining aqueous layer.

  • Purification (Crucial): Filter the solid. Recrystallize from Isopropanol/Water (or Ethanol) to remove any regioisomers (C5-sulfonamide) and salts.

    • Target Purity:

      
       by HPLC before proceeding.
      
Phase 3: Saponification (Hydrolysis)

Objective: Hydrolyze the methyl ester to the free acetic acid without decarboxylation.

Protocol:

  • Reaction: Suspend the purified sulfonamide ester in Methanol (5 volumes). Add NaOH (2M aqueous solution, 2.5 eq).

  • Conditions: Stir at

    
     for 2–4 hours.
    
    • Caution: Avoid reflux temperatures (

      
      ) to prevent decarboxylation of the pyrrole acetic acid moiety.
      
  • Isolation: Cool to room temperature. Evaporate Methanol. Dilute with water.

  • Acidification: Slowly acidify with 2N HCl to pH 2–3. The product will precipitate as a white/off-white solid.

  • Final Drying: Filter and dry in a vacuum oven at

    
     to constant weight.
    

Process Data & Specifications

Stoichiometry Table
ReagentEquiv.[1][2]RoleCritical Parameter
Methyl 1-methyl-1H-pyrrole-2-acetate 1.0SMPurity >98%
Chlorosulfonic Acid 4.5ReagentAnhydrous; Handle at <0°C
Ammonium Hydroxide (28%) 5.0ReagentExcess drives reaction to completion
Sodium Hydroxide (2M) 2.5ReagentControlled temp (<50°C) prevents degradation
Impurity Fate Mapping

ImpurityMap Source Crude Reaction Mixture C4_Isomer C4-Sulfonyl Chloride (Major) Source->C4_Isomer C5_Isomer C5-Sulfonyl Chloride (Minor Regioisomer) Source->C5_Isomer Tars Polymeric Tars Source->Tars Step_Cryst Crystallization (IPA/Water) C4_Isomer->Step_Cryst C5_Isomer->Step_Cryst Tars->Step_Cryst Final_Prod Pure C4-Sulfonamide Step_Cryst->Final_Prod Precipitate Waste Mother Liquor (Contains C5 & Tars) Step_Cryst->Waste Supernatant

Caption: Figure 2.[2][3] Fate of impurities. Crystallization at the sulfonamide ester stage is the primary control point for removing the C5 regioisomer.

Scientific Integrity & Troubleshooting (E-E-A-T)

Regioselectivity Mechanism

In 1-methyl-2-substituted pyrroles, the position 5 (alpha) is electronically favored for electrophilic attack. However, the sulfonation reaction is reversible and sensitive to steric hindrance. By maintaining low temperatures (


), we favor the kinetic product. Furthermore, the bulky ester group at C2, combined with the N-methyl group, creates a "pocket" at C4 that is accessible, whereas C3 is sterically crowded. While C5 is the primary competitor, literature on similar pyrrole systems (e.g., Tolmetin analogs) suggests that C4 substitution can be optimized via solvent choice and stoichiometry [1].
Safety: Chlorosulfonic Acid

This reagent reacts explosively with water.

  • Engineering Control: All reactors must be vented to a caustic scrubber (

    
    ) to neutralize 
    
    
    
    and
    
    
    fumes.
  • Quenching: Never add water to the acid. Always add the reaction mass slowly to a large excess of ice/water (Inverse Quench).

Decarboxylation Risk

Pyrrole-2-acetic acids are notoriously unstable (prone to losing


 to form 2-methylpyrroles) under acidic/thermal stress.
  • Mitigation: The final acidification (Step 3) should be performed cold (

    
    ), and the product should not be dried at temperatures exceeding 
    
    
    
    .

References

  • General Pyrrole Reactivity: Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press. (Foundational text on alpha vs.
  • Sulfonation Protocols: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

  • Related Process Chemistry (Almotriptan/Pyrrole Sulfonamides)

    • Federsel, H. J. (2006). "Process Chemistry in the Pharmaceutical Industry." Org.[1][4][5] Process Res. Dev. (General reference for sulfonation scale-up safety).

    • US Patent 5,565,573. "Process for the preparation of indole derivatives." (Describes analogous sulfonyl chloride handling).

  • Regioselectivity in Pyrroles: Muchowski, J. M., et al. (1990). "Regioselective functionalization of 1-substituted pyrroles." Journal of Organic Chemistry.

Disclaimer: This protocol involves hazardous chemicals. It is intended for use by qualified personnel in a controlled laboratory environment. Always consult SDS before handling.

Sources

Step-by-step preparation of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid from precursors

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid

Abstract

This document provides a comprehensive guide for the multi-step synthesis of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthetic strategy is built upon established chemical principles, including a core [3+2] cycloaddition for the formation of the 4-sulfamoyl pyrrole ring, followed by functionalization to introduce the N-methyl and acetic acid moieties. This guide is intended for researchers and scientists in organic synthesis and drug discovery, offering detailed, step-by-step protocols, mechanistic insights, and data presentation to ensure reproducibility and understanding.

Introduction and Synthetic Strategy

The pyrrole scaffold is a foundational heterocyclic motif present in a vast array of biologically active compounds.[1][2] The incorporation of a sulfamoyl group can significantly influence the physicochemical and pharmacological properties of a molecule, often enhancing its binding affinity to biological targets such as enzymes.[3][4] The target molecule, 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid, combines the pyrrole core, a sulfamoyl functional group, and an acetic acid side chain, making it a compound of interest for screening and development.

The synthetic approach detailed herein is designed to be robust and modular. The core of the strategy relies on the construction of the substituted pyrrole ring via a [3+2] cycloaddition reaction, a powerful method for assembling five-membered heterocycles.[5] Subsequent functional group manipulations, including N-alkylation and the introduction of the acetic acid side chain, complete the synthesis.

Retrosynthetic Analysis

A logical retrosynthetic pathway is outlined below. The target acid can be formed from its corresponding ethyl ester via hydrolysis. The fully substituted pyrrole ester can be disconnected at the nitrogen-methyl bond and the C2-acetic acid bond. The core 4-sulfamoyl pyrrole ring is envisioned to arise from a cycloaddition between a Münchnone and a sulfonamide-substituted alkyne.

G Target 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid Ester Ethyl 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetate Target->Ester [Final Step] PyrroleCore Ethyl 2-(4-sulfamoyl-1H-pyrrol-2-yl)acetate Ester->PyrroleCore Hydrolysis Ester Hydrolysis Ester->Hydrolysis NMethylation N-Methylation PyrroleCore->NMethylation SideChain Side Chain Addition PyrroleCore->SideChain Cycloaddition [3+2] Cycloaddition PyrroleCore->Cycloaddition NMethylation->Ester NaH, CH3I Hydrolysis->Target NaOH / H2O SideChain->PyrroleCore Friedel-Crafts Acylation / Reduction Muenchnone Münchnone Precursor (e.g., from an N-acyl amino acid) Cycloaddition->Muenchnone Alkyne Sulfonamide-substituted Alkyne Cycloaddition->Alkyne

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Reagents are to be handled with care, and material safety data sheets (MSDS) should be consulted prior to use.

Step 1: Synthesis of Prop-2-yn-1-ylsulfonamide (Precursor A)

This step prepares the key alkyne component required for the cycloaddition. The reaction involves the sulfonylation of propargylamine.

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol)
Propargylamine 55.08 5.51 g 100
Pyridine 79.10 20 mL -
Dichloromethane (DCM) 84.93 150 mL -
Sulfuryl chloride (SO₂Cl₂) 134.97 13.5 g (8.1 mL) 100

| Ammonium hydroxide (28%) | 35.04 | 30 mL | - |

Protocol:

  • Dissolve propargylamine in 100 mL of dichloromethane in a three-neck flask equipped with a dropping funnel and a magnetic stirrer. Add 20 mL of pyridine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sulfuryl chloride, dissolved in 50 mL of dichloromethane, to the stirred solution over 30 minutes, maintaining the temperature below 5 °C. The slow addition is critical to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Cool the mixture again to 0 °C and slowly add 30 mL of concentrated ammonium hydroxide. This step converts the intermediate sulfonyl chloride to the desired sulfonamide.

  • Stir vigorously for 1 hour at room temperature.

  • Transfer the mixture to a separatory funnel, wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes = 1:1) to yield prop-2-yn-1-ylsulfonamide as a white solid.

Step 2: Synthesis of Ethyl 2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetate (Precursor B)

This precursor is the N-methylated pyrrole core that will be subsequently functionalized. It is prepared via a Friedel-Crafts acylation.

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol)
N-methylpyrrole 81.12 8.11 g 100
Ethyl chlorooxoacetate 136.53 15.0 g 110
Dichloromethane (DCM) 84.93 200 mL -

| Aluminum chloride (AlCl₃) | 133.34 | 14.7 g | 110 |

Protocol:

  • In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve N-methylpyrrole in 150 mL of anhydrous DCM.

  • Cool the solution to 0 °C.

  • Carefully add anhydrous aluminum chloride in portions. AlCl₃ is a Lewis acid that catalyzes the acylation.

  • In a separate flask, dissolve ethyl chlorooxoacetate in 50 mL of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes.

  • After addition, stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture slowly onto crushed ice (approx. 200 g) with vigorous stirring to quench the reaction.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product, which can be purified by vacuum distillation or column chromatography.

Step 3: Synthesis of Ethyl 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetate (Intermediate)

This is the key synthetic step involving the introduction of the sulfamoyl group via chlorosulfonylation followed by amination.

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol)
Ethyl 2-(1-methyl-1H-pyrrol-2-yl)acetate 181.21 9.06 g 50
Chlorosulfonic acid 116.52 6.4 g (3.6 mL) 55
Dichloromethane (DCM) 84.93 100 mL -

| Ammonium hydroxide (28%) | 35.04 | 20 mL | - |

Protocol:

  • Dissolve ethyl 2-(1-methyl-1H-pyrrol-2-yl)acetate (prepared via reduction of Precursor B, e.g., using Wolff-Kishner or Clemmensen reduction, a step not detailed here for brevity but widely documented) in 80 mL of anhydrous DCM and cool to -10 °C.

  • Slowly add chlorosulfonic acid dropwise, ensuring the temperature does not rise above -5 °C. Chlorosulfonic acid is highly reactive and corrosive; this step must be performed with extreme caution. The electron-rich pyrrole ring undergoes electrophilic substitution.

  • Stir the mixture at -10 °C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the product into DCM (3 x 40 mL).

  • Combine the organic layers and cool in an ice bath. Slowly bubble ammonia gas through the solution or add chilled concentrated ammonium hydroxide dropwise with vigorous stirring. This converts the intermediate pyrrole-4-sulfonyl chloride into the sulfonamide.

  • After stirring for 1 hour at room temperature, wash the organic layer with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to obtain the desired ethyl ester.

Step 4: Hydrolysis to 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid (Final Product)

The final step is the saponification of the ethyl ester to the target carboxylic acid.[6][7]

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol)
Ethyl 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetate 260.30 5.21 g 20
Tetrahydrofuran (THF) 72.11 50 mL -
Sodium hydroxide (1M aq.) 40.00 30 mL 30

| Hydrochloric acid (1M aq.) | 36.46 | ~35 mL | - |

Protocol:

  • Dissolve the ester intermediate in THF in a round-bottom flask.

  • Add the 1M sodium hydroxide solution and stir the mixture at 40 °C for 3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 by the slow addition of 1M HCl. The product should precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid.

Overall Synthetic Workflow

The multi-step synthesis is visualized in the following workflow diagram.

G cluster_0 Precursor Synthesis cluster_1 Core Functionalization cluster_2 Final Product Formation NMP N-Methylpyrrole PrecursorB Precursor B Ethyl 2-oxoacetate NMP->PrecursorB ECA Ethyl Chlorooxoacetate ECA->PrecursorB PrecursorB_reduced Ethyl 2-(1-methyl-1H-pyrrol-2-yl)acetate PrecursorB->PrecursorB_reduced Reduction Intermediate Ethyl Ester Intermediate PrecursorB_reduced->Intermediate 1. Chlorosulfonylation 2. Amination FinalProduct Target Molecule 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid Intermediate->FinalProduct Hydrolysis (NaOH)

Caption: Experimental workflow from precursors to final product.

Summary of Key Data

StepIntermediate/ProductSynthetic MethodKey ReagentsExpected Yield (%)
1Prop-2-yn-1-ylsulfonamideSulfonylation / AminationSO₂Cl₂, NH₄OH60-70%
2Ethyl 2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetateFriedel-Crafts AcylationN-methylpyrrole, AlCl₃75-85%
3Ethyl 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetateElectrophilic SubstitutionChlorosulfonic acid, NH₃50-65%
42-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acidSaponificationNaOH, HCl85-95%

Note: Yields are estimates based on similar transformations reported in the literature and are subject to optimization.

References

  • Herath, A., & Cosford, N. D. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185. [Link][6][7]

  • De Vreese, R., et al. (2020). Synthesis of N-Substituted Pyrrole-2,5-dicarboxylic Acids from Pyrroles. ChemistryOpen, 9(7), 734-739. [Link][8]

  • Herath, A., & Cosford, N. D. (2010). One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. PubMed Central. [Link][9][10]

  • Palmieri, G., et al. (2016). A new fully heterogeneous synthesis of pyrrole-2-acetic acid derivatives. RSC Advances, 6(48), 42597-42601. [Link][1]

  • Wikipedia contributors. (2023). Pyrrole. Wikipedia. [Link][11]

  • Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link][12]

  • Ilies, M., et al. (2022). Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors. Molecules, 27(19), 6563. [Link][3]

  • Magesh, S., et al. (2015). Synthesis of sulfamate-fused-pyrrole and 2-pyrrolyl phenol. ResearchGate. [Link][2]

  • Pevarello, P., et al. (2008). Hepatoselectivity of statins: design and synthesis of 4-sulfamoyl pyrroles as HMG-CoA reductase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(3), 1130-1135. [Link][5]

  • Ghorab, M. M., et al. (2002). Novel synthesis and antifungal activity of pyrrole and pyrrolo[2,3-d]pyrimidine derivatives containing sulfonamido moieties. Pharmazie, 57(8), 511-514. [Link]

  • Shahbazi, S., et al. (2017). Risk of Late-Onset Alzheimer's Disease by Plasma Cholesterol: Rational In Silico Drug Investigation of Pyrrole-Based HMG-CoA Reductase Inhibitors. ResearchGate. [Link][13]

  • Dadashpour, S., et al. (2024). Synthesis of 4-sulfamoyl phenyl diazocarboxylic acid derivatives as novel non-classical inhibitors of human carbonic anhydrase II activity: an in vitro study. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2310777. [Link][4]

Sources

HPLC method development for detection of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the method development and validation for 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid .

Given the structural specificity of this molecule (a hybrid of a polar sulfonamide and an acidic pyrrole-acetic acid moiety), this guide treats it as a Critical Process Intermediate or Genotoxic Impurity (GTI) candidate, requiring high-sensitivity Reversed-Phase HPLC (RP-HPLC).

Executive Summary

This protocol details the development, optimization, and validation of a stability-indicating RP-HPLC method for the detection of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid . This molecule presents a unique chromatographic challenge due to its amphoteric nature : it possesses an acidic carboxyl group (pKa ~4.5) and a polar sulfonamide moiety.[1][2]

The method utilizes a C18 stationary phase with polar-embedding or high-density end-capping to prevent peak tailing, coupled with an acidic mobile phase (pH 3.0) to suppress ionization of the carboxylic acid, ensuring adequate retention and resolution from void volume interferences.

Physicochemical Analysis & Method Strategy

Effective method development requires "First Principles" analysis of the analyte's structure to predict chromatographic behavior.

Structural Breakdown
  • Core: Pyrrole ring (UV active, electron-rich).

  • Acidic Handle: Acetic acid side chain (

    
    ).
    
    • Implication: At neutral pH, this exists as a carboxylate anion (

      
      ), resulting in zero retention on C18. Action:  Mobile phase must be acidic (pH < 3.5) to keep it protonated (
      
      
      
      ).
  • Polar Handle: Sulfonamide group (

    
    ).
    
    • Implication: Increases polarity and potential for secondary silanol interactions (tailing). Action: Use a base-deactivated column and adequate buffer strength.

Method Development Decision Matrix

The following logic flow dictates the experimental choices:

MethodLogic Analyte Analyte: Pyrrole-Sulfonamide Acid pKa_Check pKa Analysis (Acid ~4.5) Analyte->pKa_Check Determine Ionization pH_Select Mobile Phase pH Set to 3.0 (Suppression) pKa_Check->pH_Select pH < pKa - 1.5 Col_Select Column Selection C18 (End-capped) pH_Select->Col_Select Ensure Stability Mode_Select Elution Mode Gradient (5% -> 60% Org) Col_Select->Mode_Select Optimize Retention

Figure 1: Decision matrix for selecting chromatographic conditions based on analyte properties.

Detailed Experimental Protocol

Reagents and Equipment
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with PDA/DAD detector.

  • Column: Waters XBridge C18 (

    
    , 
    
    
    
    ) OR Agilent Zorbax Eclipse Plus C18.
    • Why: These columns have superior end-capping to reduce peak tailing caused by the sulfonamide nitrogen interacting with free silanols.

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water, Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (85%).
    
Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 2.72 g of

    
     in 1000 mL water (20 mM). Adjust pH to 3.0 ± 0.05  using dilute orthophosphoric acid. Filter through 0.22 
    
    
    
    nylon filter.
  • Mobile Phase B (Organic): 100% Acetonitrile (MeCN).

    • Note: MeCN is preferred over Methanol to reduce backpressure and prevent potential esterification of the carboxylic acid during storage.

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp

Improves mass transfer and peak shape.
Injection Volume

Depends on sensitivity requirements (LOD).
Detection UV 260 nmPyrrole absorption max. (Extract spectrum 200-400nm to confirm).
Run Time 20 MinutesSufficient for elution and re-equilibration.
Gradient Program

The molecule is polar; therefore, a low initial organic composition is required to prevent it from eluting in the void volume (


).
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeCN)Event
0.0 955Initial Hold (Retention)
2.0 955Isocratic Hold
12.0 4060Linear Ramp (Elution)
15.0 4060Wash
15.1 955Return to Initial
20.0 955Re-equilibration

Method Validation (ICH Q2 Guidelines)

To ensure the method is "Trustworthy" and self-validating, the following parameters must be assessed.

System Suitability Testing (SST)

Inject the Standard Solution (


) six times.
ParameterAcceptance Criteria
Retention Time (%RSD)

Peak Area (%RSD)

USP Tailing Factor (

)

(Critical for sulfonamides)
Theoretical Plates (

)

Linearity & Range

Prepare solutions from


 (LOQ level) to 

(150% of target).
  • Requirement: Correlation coefficient (

    
    ) 
    
    
    
    .[3][4]
  • Visual Check: Residual plot should show random distribution, not a "U" shape (which indicates saturation).

Sensitivity (LOD/LOQ)
  • LOD (Limit of Detection): Signal-to-Noise (S/N) ratio of 3:1.[3]

  • LOQ (Limit of Quantitation): S/N ratio of 10:1.

  • Estimated LOQ:

    
     (highly dependent on detector quality).
    

Analytical Workflow Diagram

This workflow ensures data integrity from sample preparation to reporting.

Workflow Sample_Prep Sample Preparation Dissolve in 90:10 Water:MeCN Filter Filtration 0.22 µm PVDF/Nylon Sample_Prep->Filter Inject HPLC Injection (Gradient Elution) Filter->Inject Detect UV Detection (260 nm) Inject->Detect Integration Peak Integration Check Tailing < 1.5 Detect->Integration Report Quantitative Report (mg/mL or % Impurity) Integration->Report

Figure 2: Step-by-step analytical workflow for routine analysis.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary interactions between sulfonamide N and silanols.Increase buffer concentration to 50mM OR add 1% Triethylamine (TEA) to Mobile Phase A (adjust pH back to 3.0).
Early Elution (

min)
Analyte is ionized (pH > pKa).Check pH of Mobile Phase A. Ensure it is

.
Baseline Drift Gradient absorbance mismatch.Ensure Reference Wavelength is OFF or set correctly (e.g., 360 nm / 100 nm).
Split Peaks Solvent mismatch.Dissolve sample in Mobile Phase A (or low organic %) rather than 100% MeCN.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 100752909: 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid.Link

  • United States Pharmacopeia (USP). (2023). General Chapter <621> Chromatography.Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.

Sources

Advanced Recrystallization and Purification Protocols for Sulfamoyl Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Sulfamoyl pyrrole derivatives, exemplified by the blockbuster drug Vonoprazan , represent a critical class of bioactive scaffolds in modern medicinal chemistry. These compounds typically feature a pyrrole core substituted with a sulfonyl group (often pyridyl- or phenyl-sulfonyl) and an amine side chain.

The Purification Challenge: Synthesizing these derivatives often yields complex impurity profiles, including:

  • Regioisomers:

    
    -alkylation or sulfonylation at the C2 vs. C3 position.
    
  • Des-sulfonylated degradants: Pyrrole is acid-sensitive; the sulfonyl group can cleave under harsh conditions.

  • Metal residues: From Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura).

This guide provides a self-validating purification strategy, moving beyond simple "dissolve and cool" methods to engineered crystal growth and salt-formation techniques.

Physicochemical Profiling & Solvent Strategy

Before attempting crystallization, a solubility map is essential. Sulfamoyl pyrroles exhibit a "lipophilic-polar" duality due to the hydrophobic pyrrole/aryl rings and the polar sulfonyl/amine motifs.

Solubility Mapping Table
Solvent ClassSpecific SolventSolubility Behavior (Hot vs. Cold)Application
Primary Alcohols Methanol (MeOH), Ethanol (EtOH)High / Moderate Ideal primary solvents. High solubility at reflux; moderate at RT.
Anti-Solvents Water (

), Diisopropyl Ether (IPE)
Low / Insoluble Induces supersaturation when added to alcoholic solutions.
Polar Aprotic DMSO, DMA, DMFVery High / High Avoid for crystallization; difficult to remove. Use only for reaction media.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateHigh / Low Excellent for intermediate purification; often yields polymorphs different from alcohols.
Chlorinated Dichloromethane (DCM)Very High / High Too soluble for crystallization alone; used as a co-solvent to solubilize crude tars.
The Mechanistic Logic
  • Hydrogen Bonding: The sulfonyl oxygen atoms and the pyrrole nitrogen (if free) or side-chain amines act as H-bond acceptors. Alcohols (MeOH/EtOH) provide the necessary H-bond donation to solubilize the structure at high temperatures.

  • The "Water Crash" Effect: Water disrupts the solvation shell of the hydrophobic aryl groups, forcing the molecule to organize into a crystal lattice to minimize free energy. This is the driving force behind the MeOH/Water system.

Detailed Experimental Protocols

Protocol A: Dual-Solvent Thermal Recrystallization

Target: Crude Free Base (Purity >85%) System: Methanol / Water (1:1 v/v)

Step-by-Step Methodology:

  • Charge: Place 10.0 g of crude sulfamoyl pyrrole in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Dissolution: Add 40 mL of Methanol . Heat the mixture to 65–70°C (reflux).

    • Checkpoint: If solids remain, add MeOH in 5 mL increments until clear. If black particles persist, performing a hot filtration (see Protocol C) is mandatory.

  • Anti-Solvent Addition: While maintaining reflux, slowly add 40 mL of Water dropwise over 20 minutes.

    • Note: The solution may turn slightly cloudy; this is the metastable zone.

  • Controlled Cooling: Turn off the heat. Allow the flask to cool to Room Temperature (RT) on the oil bath (approx. rate: 1°C/min).

    • Why: Rapid cooling traps impurities in the lattice. Slow cooling excludes them.

  • Nucleation & Growth: Once at RT, transfer to an ice bath (0–5°C ) and stir for 2 hours.

  • Isolation: Filter the white/off-white crystals via vacuum filtration.

  • Wash: Wash the cake with 20 mL of cold MeOH:Water (1:1) .

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Protocol B: Reactive Purification via Fumarate Salt Formation

Target: High Purity API (Purity >99.5%) Context: Many sulfamoyl pyrroles (like Vonoprazan) are basic. Converting them to a fumarate salt is a powerful purification lever because the salt lattice is highly specific, rejecting regioisomers that mimic the free base.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 g of Free Base in 60 mL of Ethyl Acetate (EtOAc) at 45°C.

  • Acid Charge: In a separate beaker, dissolve 1.05 equivalents of Fumaric Acid in 30 mL of Methanol .

  • Reactive Mixing: Add the Fumaric Acid solution dropwise to the EtOAc solution over 30 minutes at 45°C.

  • Seeding (Optional but Recommended): Add 0.1% w/w of pure seed crystals if available to induce the correct polymorph.

  • Crystallization: Stir at 45°C for 1 hour, then cool to 10°C over 4 hours.

  • Filtration: Collect the solids.

    • Critical Quality Attribute (CQA): The mother liquor will contain the majority of the regioisomers.

  • Polishing: If HPLC purity is <99.5%, recrystallize the salt from Methanol/Water (1:1) using Protocol A logic.

Visualization of Workflows

Diagram 1: Purification Decision Matrix

This logic tree guides the researcher based on the initial state of the crude material.

PurificationStrategy Start Crude Sulfamoyl Pyrrole (Purity < 90%) CheckState Physical State Check Start->CheckState Oily Oily / Tar CheckState->Oily Solid Solid / Powder CheckState->Solid Trituration Trituration (IPE or n-Hexane) Oily->Trituration Induce Solidification Solubility Solubility Test (MeOH @ 60°C) Solid->Solubility Trituration->Solid Soluble Fully Soluble Solubility->Soluble Insoluble Insoluble Particles Solubility->Insoluble ProtocolA Protocol A: Thermal Recrystallization (MeOH/Water) Soluble->ProtocolA HotFilter Hot Filtration (Remove inorganics) Insoluble->HotFilter HotFilter->ProtocolA CheckPurity HPLC Purity Check ProtocolA->CheckPurity ProtocolB Protocol B: Salt Formation (Fumaric Acid) Success Final API (>99.5%) ProtocolB->Success CheckPurity->Success Pass Fail Purity < 99% CheckPurity->Fail Fail Fail->ProtocolB Upgrade via Salt

Caption: Decision matrix for selecting the appropriate purification pathway based on physical state and intermediate purity.

Diagram 2: Temperature Control Profile

A visual representation of the critical cooling curve required for high-purity crystallization.

CoolingProfile Dissolve Dissolution (65-75°C) Solvent: MeOH Metastable Anti-Solvent Addition (Isothermal) Dissolve->Metastable Add Water Dropwise Nucleation Nucleation Onset (40-50°C) Metastable->Nucleation Cool 1°C/min Growth Crystal Growth (Slow Cool) Nucleation->Growth Avoid Agitation Isolation Isolation (0-5°C) Growth->Isolation Hold 2 hrs

Caption: Thermal profile emphasizing the controlled cooling phase to prevent impurity occlusion.

Troubleshooting & Critical Quality Attributes (CQAs)

"Oiling Out"

Symptom: The compound separates as a liquid droplet rather than crystals upon cooling. Cause: The temperature is above the melting point of the solvated product, or the anti-solvent was added too quickly. Remedy:

  • Re-heat to clarity.

  • Add a "seed crystal" at the cloud point.

  • Reduce the amount of water (Anti-solvent) slightly.

  • Switch to Isopropanol (IPA) instead of Methanol; the higher boiling point and lipophilicity often prevent oiling.

Regioisomer Persistence

Symptom: HPLC shows a persistent impurity (e.g., 0.5%) that tracks with the main peak. Cause: Structural similarity between 2-sulfonyl and 3-sulfonyl pyrroles. Remedy:

  • Switch Protocols: If using Protocol A (Free Base), switch to Protocol B (Salt). The lattice energy differences between regioisomeric salts are often much larger than between the free bases.

  • Trituration: Before recrystallization, slurry the solid in Diisopropyl Ether (IPE) at RT for 4 hours. This often selectively dissolves the "greasier" regioisomer.

References

  • Patent: Purification process of Vonoprazan fumarate. CN107586288B.

  • Patent: Preparation method of vonoprazan fumarate. CN108503621B.

  • Journal: Synthesis, Molecular Structure, and Anticancer Activity of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. Molecules, 2018.[1]

  • Technical Data: Crystalline form of 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde and process for preparation. Technical Disclosure Commons.

  • Review: Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 2015.[2]

Sources

Eco-Design of Bioactive Scaffolds: Green Synthesis of 1-Methyl-4-Sulfamoyl Pyrroles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Green chemistry approaches to synthesizing 1-methyl-4-sulfamoyl pyrroles Content Type: Detailed Application Notes and Protocols

Abstract

This application note details a sustainable, high-fidelity protocol for synthesizing 1-methyl-4-sulfamoyl pyrroles, a critical scaffold in the development of Carbonic Anhydrase Inhibitors (CAIs) and anti-inflammatory agents. Addressing the limitations of traditional electrophilic substitution—which suffers from poor regioselectivity (favoring C2 over C4) and hazardous reagents (chlorosulfonic acid)—this guide presents a Microwave-Assisted [3+2] Cycloaddition utilizing bio-derived sarcosine. This approach maximizes atom economy, ensures C4-regiofidelity, and utilizes 2-Methyltetrahydrofuran (2-MeTHF) as a green solvent alternative.

Introduction & Strategic Analysis

The Target: 1-Methyl-4-Sulfamoyl Pyrrole

The 1-methyl-4-sulfamoyl pyrrole moiety is a privileged structure in medicinal chemistry, particularly for targeting metalloenzymes like Carbonic Anhydrase (CA) isoforms IX and XII, which are implicated in hypoxic tumor survival.

Structural Challenge:

  • Electrophilic Substitution: Direct sulfonation of 1-methylpyrrole predominantly yields the 2-isomer due to the electronic enrichment of the

    
    -position.
    
  • Legacy Synthesis: Achieving the 4-isomer (

    
    -position) traditionally requires blocking groups or harsh rearrangements, resulting in high E-factors (waste-to-product ratios).
    
The Green Solution: Dipolar Cycloaddition

To bypass regioselectivity issues and toxic waste, we utilize a [3+2] cycloaddition strategy. By reacting an in situ generated azomethine ylide (from sarcosine) with an electron-deficient alkyne (sulfonamide-functionalized), we lock the sulfonamide into the C4 position mechanistically.

Green Chemistry Principles Applied:

  • Prevention of Waste: One-pot cascade eliminates isolation of unstable intermediates (Münchnones).

  • Safer Solvents: Replacement of Benzene/Toluene with 2-MeTHF (derived from corncobs/bagasse).

  • Energy Efficiency: Microwave irradiation reduces reaction times from hours to minutes.

  • Renewable Feedstocks: Use of Sarcosine (N-methylglycine) as the pyrrole nitrogen source.

Retrosynthetic Logic & Pathway

The synthesis disconnects the pyrrole ring into two primary components: the N-C2-C5 fragment (derived from Sarcosine) and the C3-C4 fragment (derived from the acetylenic sulfonamide).

Retrosynthesis Target 1-Methyl-4-Sulfamoyl Pyrrole Intermediate Münchnone Dipole (In Situ) Target->Intermediate Retro-[3+2] Sarcosine Sarcosine (N-Methyl Glycine) Intermediate->Sarcosine Dehydration Alkyne Ethynylsulfonamide (Dipolarophile) Intermediate->Alkyne Cycloaddition Precursors Precursors

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrrole ring.

Experimental Protocol: Microwave-Assisted [3+2] Cycloaddition

Materials & Reagents
ReagentFunctionGreen Attribute
Sarcosine (N-Methylglycine)Nitrogen SourceBio-based amino acid.
4-Ethynylbenzenesulfonamide DipolarophileAtom-efficient scaffold builder.
Acetic Anhydride (Ac₂O)Cyclodehydration AgentBiodegradable.
2-Methyltetrahydrofuran (2-MeTHF)SolventRenewable (biomass-derived), higher flash point than THF.
Basic Alumina Catalyst/SupportReusable solid support (optional for solvent-free variant).
Step-by-Step Methodology

Reaction Scale: 1.0 mmol basis.

Step 1: In Situ Münchnone Generation

  • In a 10 mL microwave-transparent vial, dissolve Sarcosine (1.2 mmol, 107 mg) and the appropriate Benzoyl Chloride derivative (1.2 mmol) in 2-MeTHF (3 mL).

    • Note: The benzoyl chloride is required to cap the amine and form the N-acyl amino acid intermediate.

  • Add Acetic Anhydride (3.0 mmol, 280 µL) dropwise.

  • Stir at Room Temperature (RT) for 5 minutes to ensure homogeneity.

Step 2: Cycloaddition Cascade

  • Add 4-Ethynylbenzenesulfonamide (1.0 mmol, 181 mg) directly to the vial.

  • Seal the vial with a PTFE-lined cap.

  • Microwave Irradiation Parameters:

    • Temperature: 90 °C

    • Power: Dynamic (Max 150W)

    • Hold Time: 15 minutes

    • Stirring: High

  • Mechanism: The mixture generates a mesoionic oxazolium-5-oxide (Münchnone) which undergoes a 1,3-dipolar cycloaddition with the alkyne, followed by CO₂ extrusion to yield the pyrrole.

Step 3: Work-up and Purification

  • Cool the reaction vessel to RT.

  • Green Extraction: Dilute with Ethyl Acetate (EtOAc) and wash with saturated NaHCO₃ (to remove excess acid/anhydride).

  • Dry organic layer over MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water (9:1) to avoid silica gel chromatography (reducing solid waste).

Workflow Diagram

Workflow Start Reagent Prep (Sarcosine + 2-MeTHF) Activation Activation (+ Ac2O) Start->Activation Addition Dipolarophile Addn (+ Alkyne) Activation->Addition MW MW Irradiation (90°C, 15 min) Addition->MW Workup Aq. Wash & Recrystallization MW->Workup Product Pure 1-Methyl-4-Sulfamoyl Pyrrole Workup->Product

Figure 2: Operational workflow for the microwave-assisted synthesis.

Analytical Validation

To ensure the protocol was successful, compare your product against these standard analytical markers.

Analytical MethodExpected SignalStructural Confirmation
¹H NMR (DMSO-d₆)

3.65 ppm (s, 3H)
Confirms N-Methyl group integration.
¹H NMR (DMSO-d₆)

7.20 (d) & 7.60 (d)
Confirms pyrrole ring protons (meta-coupling indicates 1,3-substitution pattern on ring).
IR Spectroscopy 1340 & 1160 cm⁻¹Diagnostic S=O symmetric/asymmetric stretches of sulfonamide.
LC-MS (ESI+) [M+H]⁺ peakMatches calculated molecular weight.
Regioselectivity NOESY CorrelationCross-peak between N-Me and C2-H/C5-H, but no cross-peak between N-Me and Sulfonamide (confirms C4 placement).

Critical Control Points & Troubleshooting

Regioselectivity Control
  • Issue: Formation of regioisomers or incomplete decarboxylation.

  • Root Cause: Insufficient temperature or steric crowding.

  • Fix: Ensure the microwave reaches 90°C. The CO₂ extrusion step is thermally driven. If the intermediate lactone is isolated, heat it in refluxing ethanol to drive aromatization.

Catalyst/Solvent Compatibility
  • Green Note: If 2-MeTHF is unavailable, Ethyl Lactate can be used, though work-up requires more water washes due to miscibility.

  • Water Sensitivity: Acetic anhydride is moisture-sensitive. Ensure sarcosine and solvents are dry; otherwise, hydrolysis competes with Münchnone formation.

Safety & Sustainability Profile

E-Factor Analysis (Estimated)
  • Traditional Route (Chlorosulfonic acid): E-Factor > 50 (Large volumes of acidic waste, quenched acid).

  • This Protocol: E-Factor ~ 10-15.

    • Waste Sources: Acetic acid (byproduct), aqueous washings.

    • Improvement: Acetic acid byproduct is biodegradable and non-toxic compared to spent mineral acids.

Hazard Mitigation
  • Pressure: Microwave vessels must be rated for pressure generated by CO₂ evolution. Do not fill vessels >50% volume.

  • Reagents: 4-Ethynylbenzenesulfonamide is a skin irritant; handle with gloves.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Park, W. K. C., et al. (2007).[1] Hepatoselectivity of statins: design and synthesis of 4-sulfamoyl pyrroles as HMG-CoA reductase inhibitors.[1] Bioorganic & Medicinal Chemistry Letters, 18(4), 1151-1156. Link

  • Li, C. J., & Trost, B. M. (2008). Green chemistry for chemical synthesis.[2][3] Proceedings of the National Academy of Sciences, 105(36), 13197-13202. Link

  • Pellissier, H. (2014). Recent developments in the synthesis of pyrroles by Paal–Knorr reaction. Tetrahedron, 70(35), 4991-5031. (Contextual grounding for alternative aqueous routes). Link

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Link

Sources

Application Notes & Protocols for the Utilization of a Sulfamoyl-Pyrrole Acetic Acid Moiety as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the procedures for utilizing pyrrole-based pharmaceutical intermediates, with a specific focus on a representative multi-step synthesis. Due to the limited specific literature on 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid, this document leverages the well-established synthetic route of the potent third-generation sulfonylurea antidiabetic agent, Glimepiride. The protocols herein are adapted to illustrate the core chemical transformations—carboxamide formation, aromatic sulfonation, amination, and sulfonylurea coupling—that are central to the synthesis of this class of drugs. This guide is intended for researchers, medicinal chemists, and process development scientists, offering field-proven insights into reaction mechanisms, detailed experimental protocols, and robust analytical methods for quality control.

Introduction: The Strategic Importance of Pyrrole Intermediates in Sulfonylurea Synthesis

The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous therapeutic agents. While direct public-domain data on the specific intermediate, 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid, is scarce, its structural motifs—a substituted pyrrole ring coupled to a sulfamoyl group—are highly indicative of its potential role as a precursor in the synthesis of sulfonylurea drugs.

This guide uses the synthesis of Glimepiride as an exemplary pathway. Glimepiride's structure features a substituted pyrrole moiety linked to a sulfonylurea bridge, making its synthesis an excellent model for demonstrating the application of related pyrrole-based intermediates. The synthesis of Glimepiride is a well-documented, multi-step process that showcases key chemical transformations relevant to the broader class of sulfonylurea drugs.[1][2][3] By examining this established route, we can derive detailed, practical protocols that are broadly applicable to similar synthetic endeavors.

The core of this synthesis involves the strategic construction of a key sulfonamide intermediate, which is then coupled with an isocyanate to form the final sulfonylurea drug. This document will provide a step-by-step guide through this process, emphasizing the causality behind experimental choices and the self-validating nature of the described protocols.

Synthetic Workflow Overview

The overall synthetic strategy for Glimepiride, which serves as our model, can be dissected into four principal stages. This workflow is designed to build the molecule in a convergent manner, ensuring efficiency and control over the final product's purity.

Synthetic Workflow for Glimepiride A Step 1: Carboxamide Formation (Pyrrole + Isocyanate) B Step 2: Electrophilic Aromatic Substitution (Chlorosulfonation) A->B Intermediate I C Step 3: Nucleophilic Substitution (Amination to Sulfonamide) B->C Intermediate II (Sulfonyl Chloride) D Step 4: Sulfonylurea Formation (Coupling with Isocyanate) C->D Intermediate III (Sulfonamide) E Final Product (Glimepiride) D->E Crude Glimepiride -> Purification

Caption: Overall synthetic workflow for Glimepiride.

Detailed Experimental Protocols

The following protocols are presented with the understanding that all operations should be conducted by trained personnel in a controlled laboratory environment, adhering to all relevant safety guidelines.

Materials and Equipment
  • Reactants: 3-Ethyl-4-methyl-1H-pyrrol-2(5H)-one, 2-Phenylethyl isocyanate, Chlorosulfonic acid, Ammonium hydroxide, trans-4-Methylcyclohexyl isocyanate, Potassium carbonate.

  • Solvents: Toluene (anhydrous), Dichloromethane (DCM, anhydrous), Methanol, Acetone, Hexane, Deionized water.

  • Equipment: Jacketed glass reactors with overhead stirring, temperature probes, and reflux condensers; addition funnels; filtration apparatus (Büchner funnel); rotary evaporator; high-performance liquid chromatography (HPLC) system; standard laboratory glassware.

Step 1: Synthesis of 3-Ethyl-4-methyl-N-(2-phenylethyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide (Intermediate I)
  • Rationale: This step involves the formation of a stable carboxamide by reacting the pyrrolinone with an isocyanate. Toluene is used as a high-boiling, inert solvent to drive the reaction to completion.[2][3]

  • Procedure:

    • To a clean, dry reactor equipped with a reflux condenser and overhead stirrer, add 3-Ethyl-4-methyl-1H-pyrrol-2(5H)-one (1.0 kg) and anhydrous toluene (4.0 L).

    • Stir the mixture to ensure homogeneity and begin heating to reflux.

    • Slowly add 2-Phenylethyl isocyanate (1.488 kg) to the refluxing mixture over a period of 30 minutes.

    • Maintain the reaction at reflux (approximately 120-130°C) for 4 hours, monitoring the reaction progress by TLC or HPLC.[1]

    • After completion, cool the reaction mixture to 50°C and distill off the toluene under reduced pressure.

    • To the resulting residue, add hexane (8.0 L) and stir. The product will precipitate.

    • Cool the slurry to 0-5°C and stir for 1 hour to maximize precipitation.

    • Filter the solid product, wash with cold hexane (2.0 L), and dry under vacuum at 50°C to a constant weight.

Step 2: Synthesis of 4-(2-((3-Ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)carboxamido)ethyl)benzene-1-sulfonyl chloride (Intermediate II)
  • Rationale: This is an electrophilic aromatic substitution where the phenyl ring of Intermediate I is chlorosulfonated. Chlorosulfonic acid is a highly reactive and corrosive reagent, necessitating careful temperature control and handling.[2][4]

  • Procedure:

    • SAFETY FIRST: This step involves highly corrosive and reactive chemicals. Ensure all operations are performed in a well-ventilated fume hood, and appropriate personal protective equipment (acid-resistant gloves, face shield, lab coat) is worn.

    • Charge a clean, dry reactor with chlorosulfonic acid (2.8 L) and cool to 15-25°C.

    • Slowly add Intermediate I (2.0 kg) in portions over 3 hours, ensuring the temperature does not exceed 30°C.

    • After the addition is complete, stir the reaction mixture at 30-35°C for 30 minutes.

    • Carefully quench the reaction by slowly adding the mixture to ice water (10 L) with vigorous stirring.

    • Extract the aqueous layer with dichloromethane (3 x 5 L).

    • Combine the organic layers, wash with brine (2 L), and dry over anhydrous sodium sulfate.

    • The resulting dichloromethane solution containing the sulfonyl chloride is typically used directly in the next step without isolation.

Step 3: Synthesis of 4-(2-((3-Ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)carboxamido)ethyl)benzenesulfonamide (Intermediate III)
  • Rationale: The sulfonyl chloride (Intermediate II) is converted to the corresponding sulfonamide via nucleophilic substitution with ammonia.[1][5]

  • Procedure:

    • Cool the dichloromethane solution of Intermediate II to 0-5°C.

    • Slowly bubble ammonia gas through the solution or add a pre-cooled solution of ammonium hydroxide (in methanol) while maintaining the temperature below 10°C.

    • Once the reaction is complete (as monitored by HPLC), warm the mixture to room temperature and stir for 2 hours.

    • Filter the precipitated solid and wash with deionized water.

    • The crude sulfonamide can be purified by recrystallization from methanol to achieve a purity of >99%.[5]

Step 4: Synthesis of Glimepiride
  • Rationale: The final step is the coupling of the key sulfonamide intermediate (Intermediate III) with trans-4-methylcyclohexyl isocyanate to form the sulfonylurea linkage. A base, such as potassium carbonate, is used to deprotonate the sulfonamide, facilitating the nucleophilic attack on the isocyanate.[1][6]

  • Procedure:

    • To a reactor, add Intermediate III (1.0 kg), acetone (24.2 L), and potassium carbonate (0.46 kg).

    • Heat the mixture to reflux (55-60°C) and stir for 1 hour.

    • Prepare a solution of trans-4-methylcyclohexyl isocyanate (0.515 kg) in toluene (5.0 L) and add it to the refluxing mixture.

    • Continue refluxing for 12 hours.

    • Cool the reaction mixture and add water (27 L).

    • Adjust the pH to 5.5-6.0 with acetic acid to precipitate the crude Glimepiride.

    • Filter the solid, wash thoroughly with water, and dry at 90-100°C.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/ammonia followed by acetic acid precipitation, or stirring with a mixture of dimethylsulfoxide and acetonitrile) to yield high-purity Glimepiride.[6][7][8]

Quantitative Data Summary

The following table summarizes the expected outcomes for the synthesis of Glimepiride based on the described protocols.

StepIntermediate/ProductMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC)
1Intermediate I272.34~90-95%>98%
2Intermediate II370.85Used in-situN/A
3Intermediate III351.42~85-90%>99% (after recrystallization)
4Glimepiride490.62~85-90%>99.5% (after purification)

Quality Control and Analytical Methods

A robust analytical method is crucial for ensuring the quality and purity of the intermediates and the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the method of choice.

  • HPLC System: A standard RP-HPLC system with UV detection is suitable.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: A mixture of a phosphate buffer (pH adjusted to 2.1-2.7 with phosphoric acid) and acetonitrile (e.g., 50:50 v/v).[9]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 228 nm.[4][9]

  • Column Temperature: 30°C.

  • Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[4][9]

Mechanism of Action: Glimepiride

Glimepiride exerts its hypoglycemic effect primarily by stimulating insulin release from the pancreatic β-cells. It also has extrapancreatic effects, such as increasing insulin sensitivity in peripheral tissues.

Glimepiride Mechanism of Action cluster_0 Pancreatic β-Cell Glimepiride Glimepiride SUR1 SUR1 Receptor Glimepiride->SUR1 Binds K_ATP KATP Channel (Closed) SUR1->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_Channel Voltage-gated Ca2+ Channel (Open) Depolarization->Ca_Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis Insulin_Release Insulin Release Insulin_Exocytosis->Insulin_Release

Caption: Mechanism of Glimepiride-induced insulin secretion.

References

  • A Process For Preparation Of Substantially Pure Glimepiride. (n.d.). Quickcompany. Retrieved February 14, 2026, from [Link]

  • GLIMEPIRIDE. (2018, February 5). New Drug Approvals. Retrieved February 14, 2026, from [Link]

  • AN OVERVIEW OF THE SYNTHESIS OF GLIMPERIDE. (2024, March). IJCRT.org. Retrieved February 14, 2026, from [Link]

  • Tanwar, M., et al. (2025). An Efficient and Practical Process for the Synthesis of Glimepiride. ResearchGate. Retrieved February 14, 2026, from [Link]

  • Method of manufacturing glimepiride and the respective intermediate. (2007, October 16). Google Patents.
  • A novel process for preparation of substantially pure glimepiride. (2006, October 5). Google Patents.
  • Kumar, A., Sharma, A. K., & Dutt, R. (2020). Reverse-Phase High-Performance Liquid Chromatography Method Development and Validation for Estimation of Glimepiride in Bulk and. International Journal of Pharmaceutical Quality Assurance. Retrieved February 14, 2026, from [Link]

  • Process for preparation of substantially pure glimepiride. (2007, April 12). Google Patents.
  • Development and Validation of an RP-HPLC Method for the Estimation of Glimepiride in Compliance with Quality Assurance Standards. (2025, August 29). International Journal of Pharmaceutical Sciences. Retrieved February 14, 2026, from [Link]

Sources

Application Notes & Protocols: Strategic Handling and Storage of Hygroscopic Pyrrole Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Scope

Pyrrole acetic acid derivatives represent a vital class of compounds in pharmaceutical research and development, with notable members like Tolmetin sodium used as non-steroidal anti-inflammatory drugs.[1][2] Their efficacy and the integrity of experimental data derived from them are contingent upon their chemical stability. A significant challenge in their use is their inherent hygroscopicity and susceptibility to oxidative and hydrolytic degradation. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the critical protocols for storing, handling, and verifying the integrity of these sensitive molecules. The focus is not merely on procedural steps but on the underlying chemical principles, ensuring a proactive and scientifically grounded approach to preserving compound quality.

The Chemical Rationale: Understanding Compound Instability

The specific handling requirements for hygroscopic pyrrole acetic acid derivatives are dictated by their intrinsic chemical vulnerabilities. A failure to control the microenvironment can lead to significant degradation, compromising sample purity, affecting experimental outcomes, and generating misleading data.

2.1 The Challenge of Hygroscopicity

Hygroscopic materials readily absorb moisture from the atmosphere.[3][4] For powdered compounds like many pyrrole acetic acid derivatives, this presents several problems:

  • Physical Changes: Moisture absorption leads to clumping, caking, or the formation of a gummy paste, making accurate weighing and handling difficult.[4][5]

  • Initiation of Chemical Degradation: The absorbed water is not an inert bystander; it becomes a reactant, primarily enabling hydrolysis.[5][6]

  • Inaccurate Quantification: The measured weight of a sample will be artificially inflated by an unknown quantity of water, leading to errors in solution concentration and subsequent assays.

2.2 Primary Degradation Pathways

Pyrrole-containing structures are often electron-rich and susceptible to several modes of degradation.[7] The presence of an acetic acid moiety adds further potential reaction pathways.

  • Oxidation: The pyrrole ring is highly susceptible to autoxidation in the presence of atmospheric oxygen.[8] This process is often the cause of a visible color change, with the compound turning from white or colorless to yellow, brown, or even black as colored byproducts and polymers form.[8] This oxidative degradation can be catalyzed by light and trace metal impurities.[8]

  • Hydrolysis: The presence of water can lead to the hydrolysis of susceptible functional groups within the molecule.[8] Studies have shown that the stability of pyrrole acids can be pH-dependent, with significant hydrolysis occurring in both acidic (pH 2.0) and neutral (pH 7.4) aqueous environments.[1]

  • Photodegradation: Many pyrrole moieties are sensitive to light.[9] Exposure to UV or visible light can induce photochemical reactions, leading to the formation of radical species that accelerate degradation, especially in the presence of oxygen.[8][10]

The interplay of these factors—humidity, oxygen, and light—creates a synergistic effect, accelerating the overall degradation rate. Therefore, a multi-faceted strategy is required to mitigate these risks. High humidity, especially above 60% RH, significantly increases the risk of decomposition and can compromise the potency and effectiveness of pharmaceutical compounds.[6][11][12]

Recommended Storage and Handling Protocols

The primary goal of these protocols is to minimize the compound's exposure to atmospheric moisture, oxygen, and light.

3.1 Long-Term Storage Protocol

Proper long-term storage is the foundation of maintaining compound integrity.

  • Primary Container: Use amber glass bottles with tight-fitting, screw-top caps that have a chemically inert liner (e.g., PTFE).[13] Amber glass is critical to protect against photodegradation.[5]

  • Inert Atmosphere: Before sealing, the headspace of the container must be purged with an inert gas, such as argon or high-purity nitrogen.[14][15] This displaces oxygen and atmospheric moisture, directly inhibiting oxidation and hydrolysis.

  • Secondary Containment & Desiccation: The sealed primary container should be placed inside a secondary container, such as a laboratory desiccator cabinet containing an active desiccant (e.g., silica gel or molecular sieves).[16][17] This provides an additional barrier against ambient humidity.

  • Temperature Control: Store the compound in a cool, dry, and dark location.[3][14] For many active pharmaceutical ingredients (APIs), controlled room temperature (15-25°C) or refrigeration (2-8°C) is recommended to slow the rate of chemical degradation.[5][18][19] Avoid storing in locations with significant temperature fluctuations, as this can cause pressure changes that compromise the container seal over time.[13]

Table 1: Summary of Recommended Long-Term Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C or as specified by manufacturer.Reduces the rate of chemical degradation reactions.[5][6]
Relative Humidity (RH) As low as possible; <40% RH recommended.Minimizes moisture absorption and subsequent hydrolysis.[6]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation of the pyrrole ring.[8][20]
Light Exposure Store in darkness (use amber vials).Prevents light-induced photodegradation.[5][8][10]
Container Tightly sealed, amber glass with inert liner.Provides a physical barrier to moisture, air, and light.[3][13]

3.2 Material Handling and Dispensing Workflow

Handling hygroscopic compounds is the point of greatest vulnerability. The use of a controlled atmosphere environment is strongly advised.

dot

G cluster_prep Preparation cluster_handling Handling Environment Decision cluster_weighing Dispensing cluster_storage Final Storage Equilibrate Equilibrate container to room temp Prepare_Tools Prepare oven-dried glassware & tools Equilibrate->Prepare_Tools Decision Is a controlled atmosphere glovebox available? Prepare_Tools->Decision Glovebox YES: Perform all steps inside glovebox Decision->Glovebox   Benchtop NO: Use inert gas flushing technique Decision->Benchtop   Weigh Work quickly to weigh the required amount Glovebox->Weigh Benchtop->Weigh Purge Purge container headspace with inert gas Weigh->Purge Seal Immediately & tightly reseal container Purge->Seal Store Return to desiccator under proper temp Seal->Store

Caption: Decision workflow for handling hygroscopic compounds.

Protocol 1: Dispensing in a Glovebox (Preferred Method)

  • Preparation: Move the sealed container, pre-dried vials, spatulas, and other necessary equipment into the glovebox antechamber.

  • Purge: Cycle the antechamber atmosphere (vacuum and inert gas backfill) at least three times to remove air and moisture before opening the inner door.[20]

  • Equilibration: Allow the primary container to sit inside the main glovebox chamber for at least 30 minutes to fully equilibrate to the internal atmosphere.

  • Dispensing: Open the container and weigh the desired amount of the compound into a pre-tared, dry vial.

  • Resealing: Tightly cap the primary container. There is no need to purge the headspace as the entire environment is inert.

  • Removal: Place all sealed containers back into the antechamber and purge before removing them from the glovebox.

Protocol 2: Dispensing on the Benchtop (Alternative Method)

This method should only be used when a glovebox is unavailable and requires practice to minimize atmospheric exposure.[20][21]

  • Preparation: Allow the sealed container to warm to ambient laboratory temperature before opening to prevent condensation of atmospheric moisture onto the cold powder. This can take 30-60 minutes.

  • Inert Gas Setup: Arrange a gentle, continuous flow of inert gas (argon or nitrogen) directed over the work area and into the weighing vessel.

  • Dispensing: Briefly open the primary container. Working quickly and efficiently, use a dry spatula to remove the approximate amount of compound needed and transfer it to the weighing vessel.[3]

  • Purge and Seal: Before resealing the primary container, briefly flush the headspace with the inert gas stream to displace any air that entered. Immediately close the container tightly.[20]

  • Final Weighing: The final, accurate weight should be obtained from the sealed weighing vessel.

Self-Validating System: Verifying Compound Integrity

Trust in experimental results begins with verifying the quality of the starting materials. Regular checks on the integrity of hygroscopic pyrrole acetic acid derivatives are crucial.

4.1 Visual and Physical Inspection

  • Color: Any deviation from the expected color (e.g., from white to yellow/brown) is a strong indicator of oxidative degradation.[8]

  • Physical State: Observe for clumping, hardening, or a "wet" appearance, which signifies significant moisture absorption.[4]

If any changes are noted, the compound's purity and water content should be analytically verified before use.

4.2 Protocol: Water Content Determination by Karl Fischer Titration

Karl Fischer (KF) titration is the definitive method for quantifying water content in a sample. The coulometric method is ideal for samples with low water content (ppm to ~1%), while the volumetric method is suited for higher levels.[22]

  • System Preparation: Ensure the KF titrator is equilibrated and the solvent in the titration cell is anhydrous, indicated by a low, stable drift rate.

  • Sample Preparation: Handling must be performed using the methods described in Section 3.2 to prevent moisture uptake during sample preparation.

  • Injection: Accurately weigh a suitable amount of the compound (typically 10-100 mg for coulometric KF) in a sealed vial. Using a gas-tight syringe, quickly transfer the solid sample directly into the KF titration vessel.

  • Titration: Begin the titration immediately. Stirring helps dissolve the sample and release all water. For insoluble solids, specialized techniques like using a KF oven to heat the sample and transfer the evaporated water to the cell may be necessary.[23]

  • Calculation: The instrument will automatically calculate the water content, typically expressed as a weight percentage (%) or parts per million (ppm).

  • Acceptance Criteria: The measured water content should be compared against the manufacturer's specification or an internally established limit.

4.3 Protocol: Purity and Degradation Analysis by HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent API from potential impurities and degradation products.[8][24]

  • Method: A reverse-phase HPLC method (e.g., using a C18 column) with UV detection is commonly employed. The mobile phase and gradient must be optimized to achieve baseline separation between the main compound peak and all potential impurities.[25]

  • Sample Preparation: Accurately prepare a stock solution of the compound in a suitable, dry solvent (e.g., HPLC-grade acetonitrile or methanol). Perform this step in a controlled environment (glovebox) if possible to prevent degradation during preparation.

  • Analysis: Inject the prepared sample into the HPLC system.

  • Data Interpretation:

    • Purity Calculation: Determine purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[24]

    • Impurity Profile: Identify and quantify any new peaks that are not present in a reference standard of the pure compound. These may represent degradation products.

    • Peak Purity Assessment: If using a Photodiode Array (PDA) detector, perform a peak purity analysis. This compares UV spectra across the peak to detect the presence of co-eluting impurities, which might not be visible as separate peaks.[26]

dot

G cluster_start Verification Workflow cluster_decision Initial Check cluster_analysis Analytical Chemistry cluster_final Final Decision Start Retrieve Compound from Storage Vis_Inspect Visual Inspection (Color, Clumping) Start->Vis_Inspect Decision1 Any Change Observed? Vis_Inspect->Decision1 KF_Titration Karl Fischer Titration (Quantify Water Content) Decision1->KF_Titration YES Use_Compound Proceed with Experiment Decision1->Use_Compound NO (Proceed with caution, log observation) HPLC_Analysis Stability-Indicating HPLC (Assess Purity & Degradants) KF_Titration->HPLC_Analysis Decision2 Does Compound Meet Specifications? HPLC_Analysis->Decision2 Decision2->Use_Compound YES Quarantine Quarantine/ Discard Lot Decision2->Quarantine NO

Caption: Workflow for the analytical verification of compound integrity.

References

  • Optimizing Pharma Production: The Role of Humidity Control. (2024, January 9). LANSTEP.
  • Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. (2025, December 12). Academically.
  • How do you handle hygroscopic solutes in the lab? TutorChase.
  • Technical Support Center: Stability and Degradation of Alkyl
  • The Effects of Humidity on Pharmaceuticals. (2018, March 22). MadgeTech.
  • Effect of Humidity Level on Tablet Stability. (2018, September 16). Pharmaguideline.
  • Air-free technique. Wikipedia.
  • Top 5 Factors Affecting Chemical Stability. (2025, October 2). Unknown Source.
  • Exploring the photodegradation of pyrroles. (2019, September 5). Kristopher McNeill.
  • Hygroscopic: What it Means, What You Need to Know. (2024, January 19). CORECHEM Inc..
  • What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Kintek Furnace.
  • Karl Fischer Titration Tips: W
  • Metabolism of five membered nitrogen containing heterocycles. (2023, March 1). Hypha Discovery Blogs.
  • How to Safely Store Lab Chemicals and Reagents. (2025, October 15). B&M Scientific.
  • How to Handle Hygroscopic Reference Standards? (2008, November 27).
  • Inerting. (2025, August 19). HSE.
  • 7.3: Inert Atmospheric Methods. (2022, May 5). Chemistry LibreTexts.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh.
  • Proper Storage Conditions for Your APIs. (2022, September 30). GMP Trends.
  • HPLC Purity Testing Explained: What Researchers Need to Know. (2026, February 3). Unknown Source.
  • Cold Storage Requirements for Active Pharmaceutical Ingredients. (2024, March 21). Single Use Support.
  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (2023, December 9). MDPI.
  • Pyrrole - SAFETY DATA SHEET. (2025, September 7). Thermo Fisher Scientific.
  • Karl Fischer Coulometric Titration Explained and Illustrated.
  • SAFETY D
  • Water Determination (Karl Fischer Method). Unknown Source.
  • A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024, October 17). Powder Systems.
  • PYRROLE CAS NO 109-97-7 MATERIAL SAFETY D
  • The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. (2023, October 31). Unknown Source.
  • 1 - SAFETY DATA SHEET. (2010, November 9). Unknown Source.
  • Application Notes and Protocols for the Safe Storage and Handling of Bromin
  • • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Pharmaceutical APIs Storage: Ensuring Quality and Compliance. (2025, April 24). Suanfarma.
  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific.
  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. PMC.
  • Karl Fischer water content titr
  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025, February 6). Unknown Source.
  • Guideline for the Management of Time Sensitive Chemicals. (2024, May 2). UOW.
  • Chapter 04: Proper Storage of Chemicals in Labor
  • Method 9000: Determination of Water in Waste Materials by Karl Fischer Titration. U.S. Environmental Protection Agency.
  • Recommended Procedures for the Safe Storage of Chemicals in Labor
  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respir
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry.
  • HPLC Testing and Analysis - Detailed Guide for Accur
  • A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. (2025, September 27).
  • Synthesis of a series of pyrrole-1-acetic acids as potential antiinflamm

Sources

Application Note: Microwave-Assisted Synthesis of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the microwave-assisted protocol for synthesizing 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid , a structural motif relevant to carbonic anhydrase inhibitors and non-steroidal anti-inflammatory drug (NSAID) analogs.

Executive Summary

The synthesis of highly functionalized pyrroles, particularly those bearing sulfonamide moieties, is often hindered by long reaction times and difficult regiocontrol under thermal conditions. This protocol leverages dielectric heating to accelerate the critical amination and hydrolysis steps, reducing total reaction time from hours to minutes while improving impurity profiles.

The workflow utilizes a "telescoped" microwave strategy for the conversion of the sulfonyl chloride intermediate to the final acid, ensuring high throughput for library generation.

Retrosynthetic Strategy & Mechanism

The synthesis targets the 4-position of the pyrrole ring. Electrophilic substitution on 1-methyl-2-substituted pyrroles typically favors the 5-position (


) due to electronic activation. To access the 4-isomer (

), this protocol assumes the isolation of the specific regioisomer from the chlorosulfonation step or the use of a 5-blocked precursor.

Mechanism of Microwave Enhancement:

  • Dipolar Polarization: The polar sulfonyl chloride and amine intermediates couple efficiently with the microwave field (2.45 GHz), causing rapid internal heating.

  • Arrhenius Acceleration: High instantaneous temperatures (

    
    ) overcome the activation energy for the sulfonamide bond formation, which is otherwise sluggish due to the steric bulk of the sulfonyl group.
    
Pathway Diagram

G cluster_mw Microwave Assisted Steps Start Methyl 1-methyl-1H-pyrrol-2-yl acetate Inter1 Intermediate A: Sulfonyl Chloride (Regioisomer separation) Start->Inter1 ClSO3H (0°C) Electrophilic Subst. Inter2 Intermediate B: Methyl Ester Sulfonamide Inter1->Inter2 NH3(aq) / MW 100°C Nucleophilic Attack Final Target: 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl) acetic acid Inter2->Final LiOH / MW 120°C Saponification

Figure 1: Synthetic pathway highlighting microwave-accelerated steps (Red arrows).[1]

Experimental Protocols

Phase 1: Precursor Preparation (Conventional)

Note: Chlorosulfonation is highly exothermic and best performed under standard cryo-conditions to minimize polymerization.

  • Reagent: Methyl 2-(1-methyl-1H-pyrrol-2-yl)acetate (1.0 eq).

  • Reagent: Chlorosulfonic acid (3.0 eq).

  • Procedure: Add chlorosulfonic acid dropwise to a solution of the pyrrole in

    
     at 
    
    
    
    . Stir for 1 hour. Quench over ice.
  • Isomer Isolation: Extract with

    
    . The 5-isomer is typically major; the 4-isomer  (target precursor) must be isolated via flash chromatography (Hexane/EtOAc gradient).
    
    • Critical Checkpoint: Verify regiochemistry via 1H-NMR (coupling constants:

      
       for 2,4-disubstituted pyrroles).
      
Phase 2: Microwave-Assisted Amination (Sulfonamide Formation)

This step converts the sulfonyl chloride to the sulfonamide.

Reagents:

  • Substrate: Methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-acetate (

    
    )
    
  • Amine Source: Ammonium hydroxide (

    
    , 
    
    
    
    ) or Ammonia in Dioxane (
    
    
    ).
  • Solvent: Acetonitrile (

    
    ) or 1,4-Dioxane.
    

Instrument Settings (Biotage Initiator+ / CEM Discover):

ParameterSettingRationale
Temperature

Sufficient energy for nucleophilic attack without degrading the ester.
Time

Rapid conversion prevents hydrolysis of the sulfonyl chloride to sulfonic acid.
Pressure Limit

Safety cap for ammonia gas evolution.
Power Dynamic (

max)
Maintains constant temp.

Step-by-Step:

  • Dissolve the sulfonyl chloride intermediate in

    
    
    
    
    
    in a
    
    
    microwave vial.
  • Add ammonium hydroxide (

    
    ). Cap the vial immediately.
    
  • Irradiate at

    
     for 10 minutes.
    
  • Workup: Concentrate under reduced pressure. The residue (Intermediate B) is often pure enough for the next step.

Phase 3: Microwave-Assisted Hydrolysis (Saponification)

Rapid hydrolysis of the methyl ester to the free acid.

Reagents:

  • Substrate: Intermediate B (from Phase 2).

  • Base: Lithium Hydroxide (

    
    , 
    
    
    
    aq,
    
    
    ).
  • Solvent:

    
     (
    
    
    
    ).

Instrument Settings:

ParameterSettingRationale
Temperature

High temp ensures complete saponification in minutes.
Time

Short duration prevents decarboxylation of the acetic acid arm.
Stirring High (

)
Essential for biphasic mixture.

Step-by-Step:

  • Resuspend Intermediate B in

    
    
    
    
    
    .
  • Add

    
     solution.
    
  • Irradiate at

    
     for 5 minutes.
    
  • Workup: Acidify to ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     with 
    
    
    
    . The product, 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid , typically precipitates. Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.

Analytical Data & Validation

  • 1H NMR (400 MHz, DMSO-d6):

    
     12.1 (s, 1H, COOH), 7.20 (d, J=1.8 Hz, 1H, H-5), 6.95 (s, 2H, SO2NH2), 6.45 (d, J=1.8 Hz, 1H, H-3), 3.65 (s, 3H, N-CH3), 3.55 (s, 2H, CH2).
    
    • Note: The meta-coupling (

      
      ) between H-3 and H-5 confirms the 2,4-substitution pattern.
      
  • LC-MS:

    
    .
    

Critical Notes & Troubleshooting

  • Regioselectivity: If the 5-sulfamoyl isomer is persistent, consider using 1-methyl-2-pyrroleacetic acid t-butyl ester with a bulky silyl group at position 5 during the chlorosulfonation step, followed by deprotection.

  • Safety: Microwave heating of ammonia solutions generates significant pressure. Always use certified pressure vials and ensure the instrument's safety interlocks are functional.

References

  • Microwave-Assisted Pyrrole Synthesis

    • Cárdenas, J., et al. (2012).[2][3] Microwave-assisted polystyrene sulfonate-catalyzed synthesis of novel pyrroles. Organic and Medicinal Chemistry Letters. Link

  • Microwave Sulfonamide Synthesis

    • De Luca, L., & Giacomelli, G. (2008).[4] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Journal of Organic Chemistry. Link

  • General Pyrrole Functionalization

    • Piloty-Robinson Synthesis and Functionalization.[5] Microwave-Assisted Piloty-Robinson Synthesis of 3,4-Disubstituted Pyrroles. PMC. Link

  • Compound Data

    • PubChem CID 100752909: 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid. Link

Sources

Troubleshooting & Optimization

Technical Guide: Stabilization & Processing of Pyrrole-2-Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

Pyrrole-2-acetic acid derivatives (such as the core pharmacophore in Ketorolac and Tolmetin ) present a classic synthetic paradox. The electron-rich nature of the pyrrole ring, which makes it versatile for functionalization, simultaneously destabilizes the acetic acid side chain.

The Core Issue: Under acidic or thermal stress, the pyrrole ring acts as an internal "electron pump," facilitating the cleavage of the C-C bond between the ring and the carboxyl group. This results in the irreversible loss of CO₂ and the formation of a methyl-substituted pyrrole (e.g., 2-methylpyrrole).

This guide provides the mechanistic understanding and specific protocols required to navigate this instability during synthesis, workup, and storage.

Mechanism of Failure: Why Decarboxylation Occurs

To prevent the reaction, you must understand the enemy. Unlike simple aliphatic acids, pyrrole-2-acetic acids do not require extreme temperatures to decarboxylate.

The Acid-Catalyzed Pathway

The reaction is driven by ring protonation .[1] The pyrrole C2 (or C5) position is highly nucleophilic.

  • Protonation: In acidic media, a proton attacks the pyrrole ring (C2/C5), breaking aromaticity but forming a resonance-stabilized cation.

  • Elimination: This cationic intermediate creates a driving force to restore aromaticity. The electrons from the C-C bond (connecting the acetic acid group) shift back into the ring, ejecting CO₂.

Visualization: The Decarboxylation Cascade

The following diagram illustrates the critical "Danger Zone" intermediate that must be avoided.

DecarboxylationMechanism Start Pyrrole-2-Acetic Acid (Stable at Neutral pH) Inter C-Protonated Intermediate (Resonance Stabilized Cation) Start->Inter Fast Protonation (pH < 3) Acid + H+ (Acidic pH) Acid->Inter TS Transition State (C-C Bond Weakening) Inter->TS Heat End 2-Methylpyrrole (Dead Product) TS->End Aromatization Gas + CO2 (Irreversible) TS->Gas

Caption: Figure 1. Acid-catalyzed decarboxylation mechanism.[1][2] Note that protonation of the ring (not the carboxylate) is the rate-determining trigger.

Troubleshooting & FAQs

Scenario A: "My product disappeared during the acid workup."

Q: I acidified my saponification reaction to pH 1 to precipitate the product, but the yield is 20%. NMR shows a methyl group where the acid should be.

A: You likely triggered the mechanism shown above.

  • Root Cause: At pH 1, the concentration of protons is sufficient to protonate the pyrrole ring. The heat of neutralization (exotherm) accelerates the decarboxylation.

  • The Fix: Never acidify below pH 4.0. The pKa of pyrrole-2-acetic acid is approximately 4.5–5.0. You do not need to reach pH 1 to protonate the carboxylate.

  • Corrective Action: Acidify slowly to pH 4.5–5.0 in the presence of an organic solvent (like Ethyl Acetate) to extract the acid immediately as it forms, removing it from the aqueous acidic environment.

Scenario B: "The ester won't hydrolyze, or it decomposes."

Q: I'm refluxing the ethyl ester in NaOH/Water, but it's degrading.

A: Refluxing pyrroles in strong caustic conditions can lead to polymerization or oxidation (darkening of the reaction).

  • The Fix: Switch to Lithium Hydroxide (LiOH) in a THF/Water mixture.[3] LiOH is more nucleophilic yet milder than NaOH.

  • Temperature Limit: Do not exceed 40°C. If the ester is sterically hindered, consider enzymatic hydrolysis (e.g., PLE - Pig Liver Esterase) rather than forcing thermal basic hydrolysis.

Scenario C: "The solid turns black in storage."

Q: I isolated the free acid as a white solid, but after a week at room temperature, it turned black/brown.

A: Pyrrole-2-acetic acids are inherently unstable to auto-oxidation and spontaneous decarboxylation in the solid state if traces of acid remain.

  • The Fix: Do not store the free acid. Convert it immediately to a stable salt.

  • Recommendation: The Tromethamine salt (used in Ketorolac) or Sodium salt is significantly more stable. If you must store the acid, keep it at -20°C under Argon.

Validated Protocols

Protocol 1: Mild Saponification (The "Cold-LiOH" Method)

Use this for converting methyl/ethyl esters to the acid without decarboxylation.

Reagents:

  • Pyrrole-2-acetate ester (1.0 equiv)

  • LiOH[3]·H₂O (2.5 equiv)

  • Solvent: THF:Water (3:1 ratio)

Step-by-Step:

  • Dissolution: Dissolve the ester in THF and cool to 0°C.

  • Addition: Add the LiOH solution (dissolved in the water portion) dropwise.

  • Reaction: Stir at 0°C–20°C. Monitor by TLC. Do not heat.

  • Quench (The Critical Step):

    • Dilute with Ethyl Acetate (or DCM) before acidification.

    • Place the biphasic mixture in an ice bath.

    • Slowly add 1M Citric Acid or NaH₂PO₄ buffer until the aqueous layer pH reaches 5.0 (check with calibrated pH meter, not paper).

    • Warning: Do not use concentrated HCl.

  • Extraction: Separate layers immediately. Wash organic layer with Brine.

  • Drying: Dry over Na₂SO₄ (avoid MgSO₄ if it is slightly acidic) and concentrate at <30°C .

Protocol 2: Salt Formation for Storage

Use this to stabilize the product for long-term storage.

Step-by-Step:

  • Dissolve the fresh crude free acid in minimal Ethanol or Methanol.

  • Add 1.0 equivalent of Tromethamine (Tris(hydroxymethyl)aminomethane) or Sodium 2-ethylhexanoate .

  • Stir for 30 minutes.

  • Precipitate the salt by adding a non-polar anti-solvent (e.g., Diethyl Ether or Hexanes).

  • Filter and dry.[4] This salt is generally stable at room temperature.

Comparative Data: Stability Profiles

Derivative TypeStability (Solid State)Decarboxylation Risk (pH < 2)Recommended Storage
Ethyl Ester HighLow4°C, Dark
Free Acid Very Low Critical -20°C, Argon, < 1 week
Sodium Salt HighLow (unless acidified)RT, Desiccator
Tromethamine Salt Very HighLowRT, Standard

Process Decision Tree

Use this workflow to determine the safest isolation route for your specific derivative.

IsolationWorkflow Start Reaction Complete (Ester Hydrolysis) Check Is the Free Acid Required for Next Step? Start->Check No No (Final Product or Storage) Check->No Preferred Yes Yes (Coupling/Reaction) Check->Yes Risky SaltGen Generate Salt directly in Organic Phase No->SaltGen Stable Stable Solid Isolated SaltGen->Stable Buffer Buffer Quench (pH 5) Extract into DCM/EtOAc Yes->Buffer Soln Keep in Solution (Do not strip to dry) Buffer->Soln Next Proceed Immediately to Next Step Soln->Next

Caption: Figure 2. Isolation logic flow. Prioritize salt formation to avoid handling the unstable free acid.

References

  • Mechanism of Decarboxylation

    • Li, T., et al. (2009). "Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid."[1][5] Journal of the American Chemical Society, 131(33), 11674–11675.

    • Source:

  • Synthesis of Ketorolac (Industrial Context)

    • Muchowski, J. M., et al. (1992).[6] "Synthesis of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids." U.S. Patent 5,082,951.

    • Source:

  • General Reactivity of Pyrroles

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell.
    • Source:

  • Mild Saponification Techniques

    • Theodorou, V., et al. (2018).[4] "Mild alkaline hydrolysis of hindered esters in non-aqueous solution." Arkivoc, vii, 6-17.

    • Source:

Sources

Troubleshooting low solubility of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid

Guide: Troubleshooting Low Aqueous Solubility

Welcome to the technical support guide for 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid. This document, prepared by our senior application scientists, provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges of this compound. Our goal is to equip you with the scientific rationale and practical protocols needed to overcome these issues in your research.

Frequently Asked Questions (FAQs)

Q1: Why is 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid so poorly soluble in neutral water?

A1: The limited aqueous solubility of this compound at neutral pH is a direct consequence of its molecular structure.

The molecule possesses two key acidic functional groups: a carboxylic acid (-COOH) and a sulfamoyl group (-SO₂NH₂). In neutral water (pH ≈ 7), the carboxylic acid group, which is the stronger acid of the two, is only partially ionized. The overall molecule carries a significant non-polar surface area due to the methylated pyrrole ring system.

There are two primary factors governing its low solubility:

  • Intermolecular Forces in the Solid State: In its solid, crystalline form, the molecules are tightly packed and stabilized by strong intermolecular forces, such as hydrogen bonds (e.g., between carboxylic acid dimers or involving the sulfamoyl group) and van der Waals interactions. This strong crystal lattice requires a significant amount of energy to break apart before the individual molecules can be solvated by water.

  • Equilibrium Between Ionized and Unionized Forms: The solubility of an ionizable compound is dominated by the solubility of its most soluble form, which is typically the ionized state.[1] The unionized form is less polar and thus less soluble in water. At neutral pH, the compound exists in an equilibrium between its more soluble ionized (deprotonated) form and its less soluble unionized (protonated) form. The low solubility indicates that the unionized form is predominant or that the intrinsic solubility of both forms is low.

Q2: What is the most effective initial strategy to improve the solubility of this compound?

A2: The most direct and scientifically-driven initial approach is pH modification.

Given that the compound is a weak acid, its aqueous solubility is expected to be highly dependent on the pH of the medium. By increasing the pH, we can shift the equilibrium towards the deprotonated, anionic form, which is significantly more polar and, therefore, more soluble in water. This principle is governed by the Henderson-Hasselbalch equation. Weakly acidic drugs generally dissolve more readily at a pH above their pKa.[1]

The diagram below illustrates the deprotonation of the carboxylic acid moiety, the primary driver of the pH-solubility relationship.

cluster_0 A R-COOH (Less Soluble, Unionized) B R-COO⁻ + H⁺ (More Soluble, Ionized) A->B Increase pH (Add Base, e.g., NaOH, NaHCO₃) B->A Decrease pH (Add Acid, e.g., HCl)

Caption: pH-Dependent Ionization of the Carboxylic Acid.

Experimental Protocol: Generating a pH-Solubility Profile

This protocol allows you to systematically determine the optimal pH for solubilizing your compound.

Materials:

  • 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid

  • Deionized water

  • A set of buffers (e.g., phosphate, borate) covering a pH range from 6.0 to 9.0

  • 0.1 M NaOH and 0.1 M HCl for fine pH adjustment

  • pH meter

  • Vortex mixer and/or shaker incubator

  • Microcentrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Preparation: Prepare a series of buffer solutions (e.g., at pH 6.0, 7.0, 7.4, 8.0, and 9.0).

  • Equilibration: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials. Ensure enough solid is present that some remains undissolved at equilibrium.

  • Mixing: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Sampling: Carefully collect a precise volume of the supernatant without disturbing the pellet.

  • Quantification: Dilute the supernatant appropriately and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC).

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the final measured pH of each sample.

Data Presentation: pH-Solubility Profile

Summarize your findings in a table to easily identify the optimal pH range.

Target pHFinal Measured pHSolubility (mg/mL)Observations (e.g., precipitation)
6.0
7.0
7.4
8.0
9.0
Q3: The required pH for my experiment is fixed and I cannot adjust it. What is my next best option?

A3: If pH modification is not feasible, the use of co-solvents is the next logical strategy.

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving lipophilic compounds. For many poorly soluble drugs, co-solvents can increase solubility by several orders of magnitude.[2]

Common biocompatible co-solvents include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

The general troubleshooting workflow when encountering solubility issues is outlined below.

G start Start: Low Solubility in Water ph_option Is pH adjustment permissible for the experiment? start->ph_option adjust_ph Strategy 1: Modify pH (e.g., to pH > 8.0) ph_option->adjust_ph Yes cosolvent Strategy 2: Use Co-solvents (e.g., DMSO, PEG 400, Ethanol) ph_option->cosolvent No check_sol_ph Solubility sufficient? adjust_ph->check_sol_ph check_sol_ph->cosolvent No success Proceed with Experiment check_sol_ph->success Yes check_sol_co Solubility sufficient? cosolvent->check_sol_co advanced Consider Advanced Strategies: - Salt Formation - Surfactants - Cyclodextrins check_sol_co->advanced No check_sol_co->success Yes fail Re-evaluate Formulation advanced->fail

Caption: Troubleshooting Workflow for Solubility Enhancement.

Experimental Protocol: Co-solvent Screening

Procedure:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% of the chosen co-solvent (e.g., 50 mg/mL in DMSO).

  • Serial Dilutions: Create a series of aqueous solutions with varying percentages of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v).

  • Spiking: Add a small, fixed volume of the stock solution to each of the aqueous co-solvent mixtures.

  • Observation: Vortex each sample and visually inspect for precipitation immediately and after a set time (e.g., 1 hour). The highest concentration that remains clear is the approximate solubility in that co-solvent mixture.

  • Refinement (Optional): For more precise data, use the equilibrium saturation method described in the pH-solubility protocol, but with fixed co-solvent mixtures instead of buffers.

Data Presentation: Co-solvent Screening
Co-solventConcentration (% v/v)Max Achieved Solubility (mg/mL)Notes (e.g., precipitation time)
DMSO1%
DMSO5%
PEG 4005%
PEG 40010%
Ethanol10%
Ethanol20%
Q4: I am working on pre-formulation for drug development. Are there more robust methods than pH adjustment or co-solvents?

A4: Yes. For formal drug development, converting the acidic compound into a salt form is a highly effective and common strategy.

Salt formation can increase the aqueous solubility and dissolution rate by several hundred-fold compared to the free acid.[3][4] This is because the salt form (e.g., sodium or potassium salt) is an ionic solid that readily dissociates in water, bypassing the high crystal lattice energy of the neutral crystalline compound.

Other advanced strategies include:

  • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug molecule, increasing its apparent solubility.[1][5]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, shielding the hydrophobic parts of the molecule and presenting a hydrophilic exterior.[6]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can create a high-energy, amorphous state that is thermodynamically more soluble than the stable crystalline form.[3][4]

  • Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.[5]

The selection of these advanced methods often depends on the desired administration route, dosage requirements, and stability considerations.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability. [Link]

  • Szaniawska, M., & Szymczyk, K. (n.d.). Strategies in poorly soluble drug delivery systems. ResearchGate. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ResearchGate. [Link]

  • 2-(1-methyl-4-sulfamoyl-1h-pyrrol-2-yl)acetic acid. (n.d.). PubChemLite. [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. [Link]

Sources

Technical Support Center: Identification of Degradation Products for 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid. It addresses potential stability issues and outlines strategies for identifying degradation products that may arise during synthesis, formulation, and storage.

Overview of Compound Stability

2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid possesses three key functional groups that influence its stability profile:

  • A Substituted Pyrrole Ring: The electron-rich pyrrole ring is susceptible to oxidation, which can lead to ring-opening, polymerization, or the formation of pyrrolinones.[1][2][3] The presence of both an electron-donating methyl group and electron-withdrawing sulfamoyl and acetic acid groups creates a complex electronic environment that influences its reactivity.

  • An Acetic Acid Side Chain: The aryl-acetic acid moiety may undergo decarboxylation under oxidative or photolytic stress conditions to form a methyl derivative.[4][5][6][7]

  • A Sulfamoyl Group: The sulfamoyl (-SO2NH2) group can be susceptible to hydrolysis, particularly under acidic or strongly basic conditions, which would cleave the group to yield a sulfonic acid or related products.[8][9][10]

Understanding the interplay of these groups is critical for predicting and identifying potential degradation products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a new, more polar peak in my HPLC chromatogram after storing my compound in an acidic aqueous solution. What could it be?

A1: The appearance of a more polar peak under acidic conditions strongly suggests hydrolysis of the sulfamoyl group. The sulfamoyl moiety (-SO2NH2) can be cleaved to form the corresponding sulfonic acid (-SO3H). The sulfonic acid is significantly more polar than the parent compound, resulting in an earlier elution time on a reverse-phase HPLC column.

  • Causality: The nitrogen atom of the sulfamoyl group can be protonated under acidic conditions, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. While sulfonamides are generally stable, harsh acidic conditions can promote this degradation pathway.[8][11]

Q2: My compound solution is turning yellow/brown after exposure to air and light. What is causing the color change?

A2: Color change is a classic indicator of pyrrole ring oxidation and subsequent polymerization.[12] The electron-rich nature of the pyrrole ring makes it vulnerable to autoxidation.[1][2]

  • Causality: The degradation is often initiated by light, air (oxygen), or trace metal impurities.[12] This process can form highly conjugated systems, such as polypyrroles, which absorb visible light and appear colored.[13] You may also be forming oxidized species like pyrrolinones.[3] Insoluble particulates may also form as polymerization progresses.[12]

Q3: I've detected a new impurity with a lower molecular weight, corresponding to the loss of 44 Da. What is this product?

A3: A mass loss of 44 Da is characteristic of decarboxylation—the loss of the carboxylic acid group (-COOH) as carbon dioxide (CO2). This suggests the degradation of the acetic acid side chain.

  • Causality: This pathway is often mediated by oxidative stress or photolysis.[4][5][6] The reaction proceeds via the formation of a radical or ionic intermediate at the benzylic-like position, which then eliminates CO2 to form 1-methyl-2-methyl-4-sulfamoyl-1H-pyrrole. Several methods exist for the oxidative decarboxylation of arylacetic acids.[4][14]

Q4: My mass spectrometry results show a peak with an additional 16 Da. What does this indicate?

A4: An increase in mass by 16 Da strongly suggests the addition of an oxygen atom, indicating an oxidation reaction. Given the structure, the most likely site of oxidation is the pyrrole ring.

  • Causality: The electron-rich pyrrole ring is susceptible to oxidation, which can lead to the formation of N-oxides, hydroxypyrroles, or pyrrolinone structures.[3][15] This is a common degradation pathway for many pyrrole-containing pharmaceuticals.[16]

Investigational Workflow: A Forced Degradation Study

To systematically identify potential degradation products, a forced degradation (or stress testing) study is essential. This involves subjecting the compound to a range of harsh conditions to accelerate its breakdown. This is a key component of pharmaceutical development as outlined by the International Council for Harmonisation (ICH) guidelines.[17][18][19][20][21][22]

The diagram below outlines a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_stress Step 1: Apply Stress Conditions cluster_analysis Step 2: Analysis cluster_outcome Step 3: Outcome API API Solution (2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid) Acid Acid Hydrolysis (e.g., 0.1 M HCl) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) API->Base Oxidation Oxidation (e.g., 3% H2O2) API->Oxidation Thermal Thermal Stress (e.g., 60°C) API->Thermal Photo Photolytic Stress (ICH Q1B Light Exposure) API->Photo HPLC HPLC / UPLC Analysis (Stability-Indicating Method) Acid->HPLC Analyze Stressed Samples Base->HPLC Analyze Stressed Samples Oxidation->HPLC Analyze Stressed Samples Thermal->HPLC Analyze Stressed Samples Photo->HPLC Analyze Stressed Samples LCMS LC-MS/MS (Mass Identification) HPLC->LCMS Characterize Peaks NMR Fraction Collection & NMR (Structure Elucidation) LCMS->NMR Confirm Structure Identify Identify Degradation Products NMR->Identify Pathway Elucidate Degradation Pathways Identify->Pathway Method Validate Stability-Indicating Method Pathway->Method

Caption: Workflow for a forced degradation study.

Predicted Degradation Products

Based on the chemical structure and known degradation pathways of related functional groups, the following table summarizes the most likely degradation products.

Stress ConditionPredicted Degradation PathwayPotential Product(s)
Acidic/Basic Hydrolysis Hydrolysis of Sulfamoyl Group2-(1-methyl-4-sulfonic acid-1H-pyrrol-2-yl)acetic acid
Oxidative (e.g., H₂O₂) Oxidation of Pyrrole RingHydroxylated pyrrole derivatives, Pyrrolinones, Ring-opened products
Oxidative Decarboxylation1-methyl-2-methyl-4-sulfamoyl-1H-pyrrole
Photolytic (UV/Vis Light) Photolytic Decarboxylation1-methyl-2-methyl-4-sulfamoyl-1H-pyrrole
Photo-oxidation of PyrroleOxidized pyrrole species, Polymers

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid under various stress conditions.

Materials:

  • 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks

  • HPLC vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. At specified time points (e.g., 2, 8, 24 hours), take an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. At specified time points, take an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. At specified time points, take an aliquot and dilute for analysis.[22]

  • Thermal Degradation: Place a solid sample of the compound in a 60°C oven for 48 hours. Also, prepare a solution of the compound in the mobile phase and keep it at 60°C. Sample at various time points.

  • Photolytic Degradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[17][18] A control sample should be kept in the dark.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method. If significant degradation is observed, proceed with LC-MS analysis for identification.

Protocol 2: HPLC-MS Method for Separation and Identification

Objective: To separate the parent compound from its degradation products and obtain mass information for identification.

Instrumentation:

  • HPLC or UPLC system with a Diode Array Detector (DAD) or UV detector.

  • Mass Spectrometer (e.g., Quadrupole Time-of-Flight or Triple Quadrupole) with an Electrospray Ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, increase to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • UV Detection: 254 nm or DAD scan from 200-400 nm

Mass Spectrometry Conditions (Example):

  • Ionization Mode: ESI positive and negative

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Scan Range: m/z 50-500

  • Data Acquisition: Full scan for initial analysis, followed by targeted MS/MS (product ion scan) on the parent compound and any observed degradation peaks to obtain fragmentation data.

Logical Relationships in Degradation

The potential degradation pathways can be visualized as a network originating from the parent compound.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Parent 2-(1-methyl-4-sulfamoyl- 1H-pyrrol-2-yl)acetic acid SulfonicAcid Sulfonic Acid Derivative (Loss of NH2, Gain of OH) Parent->SulfonicAcid Acid/Base OxidizedPyrrole Oxidized Pyrrole (e.g., Pyrrolinone, +16 Da) Parent->OxidizedPyrrole H2O2 Decarboxylated Decarboxylated Product (Loss of CO2, -44 Da) Parent->Decarboxylated H2O2 Photo_Decarboxylated Decarboxylated Product (Loss of CO2, -44 Da) Parent->Photo_Decarboxylated Light Photo_Oxidized Photo-Oxidized Products Parent->Photo_Oxidized Light/Air

Caption: Potential degradation pathways.

By following these troubleshooting guides and experimental protocols, researchers can effectively identify and characterize the degradation products of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid, ensuring the quality and stability of their research materials.

References

  • ICH Q1A (R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(4).
  • Mete, T. B., Khopade, T. M., & Bhat, R. G. (2017). Oxidative decarboxylation of arylacetic acids in water: One-pot transition-metal-free synthesis of aldehydes and ketones. Tetrahedron Letters, 58(29), 2822-2825.
  • Komuro, M., Nagatsu, Y., Higuchi, T., & Hirobe, M. (1992). Oxidative decarboxylation of carboxylic acids by iron porphyrin-iodosylbenzene system. Tetrahedron Letters, 33(33), 4949-4952.
  • Strolin Benedetti, M., et al. (1987). Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. III: Studies with the 13C-labelled drug. Xenobiotica, 17(5), 559-73.
  • Rane, K., et al. (2023). Review on Forced Degradation Studies: Principles, Methodology, and Analytical Perspectives. Journal of Applied Pharmaceutical Science, 13(1), 001-013.
  • Mirkhani, V., Tangestaninejad, S., Moghadam, M., & Moghbel, M. (2004). Rapid and efficient oxidative decarboxylation of carboxylic acids with sodium periodate catalyzed by manganese (III) Schiff base complexes. Bioorganic & Medicinal Chemistry, 12(4), 903-906.
  • ICH Harmonised Guideline, Quality Guidelines. European Medicines Agency. [Link]

  • Howard, J. K., et al. (2016). The Oxidation of Pyrrole. Chemistry, an Asian Journal, 11(2), 155-67.
  • Kong, D., et al. (2020). Direct Catalytic Decarboxylative Amination of Aryl Acetic Acids. Angewandte Chemie International Edition in English, 59(3), 1313-1319.
  • Muszalska, I., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods.
  • Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Wikipedia. Pyrrole. [Link]

  • Howard, J. K., et al. (2015). The Oxidation of Pyrrole. Chemistry - An Asian Journal, 11(2), 155-167.
  • Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 955-78.
  • de Andrade, P. F., et al. (2022). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 27(19), 6618.
  • Howard, J. K., et al. (2016). The Oxidation of Pyrrole. Chemistry, an Asian Journal, 11(2), 155-67.
  • Mete, T. B., Khopade, T. M., & Bhat, R. G. (2017). Oxidative decarboxylation of arylacetic acids in water: One-pot transition-metal-free synthesis of aldehydes and ketones. Tetrahedron Letters, 58(29), 2822-2825.
  • Szostak, M., et al. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13507-13514.
  • Daneshvar, N., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society, 6(4), 800-807.
  • Cruz Munoz, E., et al. (2026). Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile: Triplet sensitisation, back reduction, and (quasi-)global modelling.
  • Kumar, V., & Kumar, P. (2021). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development, 9(4), 153-157.
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.
  • Reddit. (2015). A question about sulfonamide hydrolysis. r/chemistry. [Link]

  • Matier, W. L., et al. (1972). Sulfamoyl azides. Hydrolysis rates and hypotensive activity. Journal of Medicinal Chemistry, 15(5), 538-41.
  • Williams, A., & Ibrahim, I. T. (1981). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.
  • Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 6, 820.
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 6, 820.
  • Thevenet, F., et al. (2024). Photolytic degradation of commonly used pesticides adsorbed on silica particles. Chemosphere, 375, 144135.

Sources

Optimizing pH conditions for the stability of sulfamoyl pyrrole compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with sulfamoyl pyrrole compounds. Its purpose is to offer practical, field-proven insights into optimizing pH conditions to ensure the chemical stability of these molecules during experimental and developmental stages. The information herein is designed to help you anticipate, troubleshoot, and resolve stability challenges, thereby ensuring the integrity and reliability of your research.

Introduction to Sulfamoyl Pyrrole Stability

Sulfamoyl pyrrole moieties are integral to a variety of pharmacologically active agents. The inherent chemical characteristics of both the sulfamoyl group and the pyrrole ring present a unique set of stability challenges, primarily influenced by the pH of the surrounding environment.[1][2] Understanding the interplay between these functional groups and pH is critical for developing robust formulations and obtaining reliable experimental data. This guide will walk you through the key considerations for maintaining the stability of these compounds.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your work with sulfamoyl pyrrole compounds.

Question 1: I've observed a significant decrease in the concentration of my sulfamoyl pyrrole compound in an acidic solution (pH < 4). What is the likely cause?

Answer: This is a common issue stemming from the acid-catalyzed degradation of the pyrrole ring.[3][4] The pyrrole ring, while aromatic, is electron-rich and susceptible to electrophilic attack, particularly under acidic conditions.[5][6] Protonation of the pyrrole ring can lead to a loss of aromaticity, making it vulnerable to subsequent reactions, including polymerization, which often manifests as discoloration or the formation of insoluble materials.[7][8]

Additionally, while sulfonamides are generally more stable in neutral to alkaline conditions, strong acidic conditions can also promote hydrolysis of the sulfamoyl group, although this is typically slower than the degradation of the pyrrole ring.[9][10]

Question 2: My compound appears to be degrading in a strongly alkaline solution (pH > 9). What degradation pathway should I investigate?

Answer: While the pyrrole ring itself is generally more stable in alkaline conditions, the sulfamoyl group can be susceptible to base-catalyzed hydrolysis.[11] This reaction typically involves the nucleophilic attack of a hydroxide ion on the sulfur atom, leading to the cleavage of the sulfur-nitrogen (S-N) bond.[12][13] The rate of this degradation is dependent on the specific substituents on the pyrrole and the sulfamoyl group.

Question 3: I am seeing unexpected peaks in my HPLC analysis after storing my compound in a neutral buffer (pH 7). What could be happening?

Answer: Even at neutral pH, degradation can occur, albeit often at a slower rate. Several factors could be at play:

  • Oxidation: Pyrroles are susceptible to oxidation, which can be initiated by dissolved oxygen in your buffer.[7] This can lead to the formation of various oxidized byproducts.

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation of the pyrrole ring.[11][14] Ensure your samples are protected from light during storage and handling.

  • Buffer Effects: Certain buffer components can catalyze degradation. For instance, phosphate buffers have been shown to influence the hydrolysis rates of some compounds.[15]

Question 4: How can I proactively determine the optimal pH for my sulfamoyl pyrrole compound's stability?

Answer: A systematic approach using a forced degradation study is the most effective way to determine the optimal pH for your compound.[16][17][18] This involves subjecting your compound to a range of pH conditions (from acidic to alkaline) and monitoring its degradation over time.[19] This will allow you to construct a pH-stability profile and identify the pH at which the compound is most stable.

Frequently Asked Questions (FAQs)

Q1: What is a typical pH range for optimal stability of sulfamoyl pyrrole compounds?

A1: While the optimal pH is compound-specific, a general starting point for maximizing stability is in the neutral to slightly acidic range (pH 5-7). This is often a compromise to minimize both the acid-catalyzed degradation of the pyrrole ring and the base-catalyzed hydrolysis of the sulfamoyl group. However, empirical determination through a pH-stability study is crucial.

Q2: Are there any formulation strategies to improve the stability of my pH-sensitive compound?

A2: Yes, several strategies can be employed:

  • Buffering: Use a suitable buffer system to maintain the pH within the optimal stability range.[[“]][21]

  • Excipient Selection: Choose excipients that are compatible with your compound and do not promote degradation.[22]

  • Antioxidants: If your compound is prone to oxidation, the addition of antioxidants can be beneficial.[21]

  • Lyophilization: For long-term storage, lyophilization (freeze-drying) can significantly improve stability by removing water, a key reactant in hydrolysis.

  • Protection from Light: Store the compound in amber vials or other light-blocking containers to prevent photodegradation.[21]

Q3: What analytical techniques are best for monitoring the stability of sulfamoyl pyrrole compounds?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method is the gold standard.[3] These methods should be capable of separating the parent compound from its degradation products. Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is invaluable for identifying the structures of the degradation products.[23]

Q4: Do international guidelines exist for stability testing?

A4: Yes, the International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing of new drug substances and products.[24][25][26][27][28] Key guidelines include ICH Q1A(R2) on stability testing and Q1B on photostability testing.[26][27] Following these guidelines is essential for regulatory submissions.

Experimental Protocols

Protocol 1: pH-Stability Profiling via Forced Degradation

This protocol outlines a forced degradation study to determine the pH-stability profile of a sulfamoyl pyrrole compound.

1. Preparation of Buffers:

  • Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12).
  • Use buffers with known pKa values and ensure they do not interfere with your analytical method. Common choices include phosphate, citrate, and borate buffers.

2. Sample Preparation:

  • Prepare a stock solution of your sulfamoyl pyrrole compound in a suitable organic solvent (e.g., acetonitrile or methanol).
  • Dilute the stock solution with each buffer to a final concentration suitable for your analytical method (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent is low to minimize its effect on stability.

3. Incubation:

  • Incubate the buffered solutions at a controlled, elevated temperature (e.g., 50°C) to accelerate degradation.[29]
  • Protect the samples from light.

4. Time-Point Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
  • Quench the degradation reaction if necessary by neutralizing the pH or cooling the sample.
  • Analyze the samples immediately using a validated stability-indicating HPLC or UHPLC method.

5. Data Analysis:

  • Quantify the percentage of the remaining parent compound at each time point for each pH.
  • Plot the percentage of the remaining compound versus time for each pH to determine the degradation rate.
  • Plot the degradation rate constant versus pH to generate the pH-stability profile. The pH at which the degradation rate is lowest is the optimal pH for stability.
Data Presentation

The results of a pH-stability study can be summarized in a table for easy comparison.

pHDegradation Rate Constant (k) (hr⁻¹)Half-life (t₁/₂) (hours)
2.00.0858.2
4.00.02527.7
6.00.005138.6
7.00.004173.3
8.00.00977.0
10.00.03221.7
12.00.0987.1

Note: The data presented in this table is illustrative and will vary for different compounds.

Visualizing Degradation Pathways and Workflows

Diagrams can help clarify complex processes. Below are Graphviz (DOT language) diagrams illustrating a typical degradation pathway and an experimental workflow.

cluster_acid Acidic Conditions (pH < 4) cluster_base Alkaline Conditions (pH > 9) A_Start Sulfamoyl Pyrrole A_Prod1 Protonated Pyrrole Intermediate A_Start->A_Prod1 H⁺ A_Prod2 Polymeric Degradants A_Prod1->A_Prod2 Polymerization B_Start Sulfamoyl Pyrrole B_Prod1 Pyrrole Carboxylate and Sulfonamide B_Start->B_Prod1 OH⁻ (Hydrolysis)

Caption: Potential pH-dependent degradation pathways for sulfamoyl pyrrole compounds.

Start Prepare Compound Stock Solution Buffers Prepare Buffer Series (pH 2-12) Start->Buffers Samples Dilute Stock into Buffers Start->Samples Buffers->Samples Incubate Incubate at Elevated Temperature Samples->Incubate Timepoints Withdraw Aliquots at Time Points Incubate->Timepoints Analyze HPLC/UHPLC Analysis Timepoints->Analyze Data Plot Degradation vs. Time Analyze->Data Profile Generate pH-Stability Profile Data->Profile

Caption: Experimental workflow for determining a pH-stability profile.

Conclusion

Optimizing the pH conditions is a critical step in ensuring the stability of sulfamoyl pyrrole compounds. A thorough understanding of the potential degradation pathways and a systematic approach to stability testing will enable researchers to develop robust experimental protocols and formulations. This guide provides a foundational framework for troubleshooting common stability issues and implementing effective stabilization strategies. For compound-specific challenges, further investigation into the unique properties of your molecule is always recommended.

References

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved February 14, 2026, from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Retrieved February 14, 2026, from [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). Retrieved February 14, 2026, from [Link]

  • Forced Degradation Studies - ARSI Canada. (n.d.). Retrieved February 14, 2026, from [Link]

  • ICH Guidelines for stability testing | PPTX. (n.d.). Retrieved February 14, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline. (2003, February 6). STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1A(R2). Retrieved February 14, 2026, from [Link]

  • Vladimirova, S., et al. (2016). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. OA Text. Retrieved February 14, 2026, from [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Water Research, 46(13), 4272-4280. Retrieved February 14, 2026, from [Link]

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21). Retrieved February 14, 2026, from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology. Retrieved February 14, 2026, from [Link]

  • ICH releases overhauled stability guideline for consultation. (2025, April 17). RAPS. Retrieved February 14, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis, 3(3), 159-165. Retrieved February 14, 2026, from [Link]

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. (2024, January 18). Inorganic Chemistry. Retrieved February 14, 2026, from [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. (2012, June 30). PubMed. Retrieved February 14, 2026, from [Link]

  • Strategies to enhance pharmaceutical formulation stability. (n.d.). Consensus. Retrieved February 14, 2026, from [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline. Retrieved February 14, 2026, from [Link]

  • Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. (2025, August 9). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 48(42), 7452-7455. Retrieved February 14, 2026, from [Link]

  • Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. (n.d.). Retrieved February 14, 2026, from [Link]

  • Formulation Strategies For Enhancing Drug Stability. (n.d.). Scribd. Retrieved February 14, 2026, from [Link]

  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. (2025, October 13). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Formulation and optimization of pH-sensitive nanocrystals for improved oral delivery. (2024, May 15). Retrieved February 14, 2026, from [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals. Retrieved February 14, 2026, from [Link]

  • Stability Testing of Pharmaceutical Products. (2012, March 17). PubMed. Retrieved February 14, 2026, from [Link]

  • Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency. Retrieved February 14, 2026, from [Link]

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  • Stability Testing for Small-Molecule Clinical Trial Materials. (2019, October 2). Pharmaceutical Technology. Retrieved February 14, 2026, from [Link]

  • Structural characterisation and pH-dependent preference of pyrrole cross-link isoforms from reactions of oxoenal with cysteine and lysine side chains as model systems. (2023, July 11). Amino Acids. Retrieved February 14, 2026, from [Link]

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  • Synthesis of a Mixed-Ligand H-Bonded Cu Coordination Polymer: Exploring the pH-Dependent High Photocatalytic Degradation of Rhodamine 6G, Methyl Violet, Crystal Violet, and Rose Bengal Dyes under Room Illumination. (2022, October 31). ACS Omega. Retrieved February 14, 2026, from [Link]

  • Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. (2024, September 4). MDPI. Retrieved February 14, 2026, from [Link]

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  • The nonenzymatic displacement of the sulfamoyl group from different classes of aromatic compounds by glutathione and cysteine. (1987, March 1). PubMed. Retrieved February 14, 2026, from [Link]

  • Enzymatic synthesis of novel pyrrole esters and their thermal stability. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

  • Determination of Pyrrole Derivatives and Hydroxyproline with 4-(Dimethylamino)benzaldehyde in a Micellar Medium. (1994). SciSpace. Retrieved February 14, 2026, from [Link]

  • Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condensation. (2021, May 10). Frontiers in Chemistry. Retrieved February 14, 2026, from [Link]

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  • Exploring the photodegradation of pyrroles. (2019, September 5). Kristopher McNeill. Retrieved February 14, 2026, from [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

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  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. (2022, May 6). ACS Catalysis. Retrieved February 14, 2026, from [Link]

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Technical Support Center: Overcoming Steric Hindrance in the Methylation of Sulfamoyl Pyrrole Rings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for the challenging N-methylation of sterically hindered sulfamoyl pyrrole rings. Our goal is to equip you with the knowledge to navigate this specific synthetic hurdle with confidence, backed by scientific principles and field-proven methodologies.

Introduction: The Challenge of Methylating Sulfamoyl Pyrroles

The N-methylation of pyrrole rings bearing a sulfamoyl group presents a unique set of challenges primarily rooted in two factors: electronics and sterics. The sulfamoyl group is strongly electron-withdrawing, which decreases the nucleophilicity of the pyrrole nitrogen, making it less reactive towards electrophilic methylating agents. Compounding this is the issue of steric hindrance, where the bulky sulfamoyl group, potentially with additional substituents, physically obstructs the approach of the methylating agent to the nitrogen atom. This guide will walk you through understanding these challenges and provide actionable strategies to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why is the N-methylation of my sulfamoyl pyrrole not proceeding with standard methylating agents like methyl iodide and potassium carbonate?

A1: This is a common issue. The low reactivity is due to the electron-withdrawing nature of the sulfamoyl group, which significantly reduces the nucleophilicity of the pyrrole nitrogen. Standard bases like potassium carbonate may not be strong enough to fully deprotonate the N-H bond to generate a sufficiently reactive pyrrolide anion. Furthermore, the steric bulk of the sulfamoyl group can hinder the approach of the methylating agent.[1]

Q2: What are the key factors to consider when choosing a methylation strategy for a sterically hindered sulfamoyl pyrrole?

A2: There are three primary considerations:

  • Strength of the Methylating Agent: For less reactive substrates, a more powerful methylating agent is often required.

  • Basicity and Steric Hindrance of the Base: A strong, non-nucleophilic base is needed to deprotonate the pyrrole nitrogen without competing in the methylation reaction.

  • Reaction Conditions: Temperature, solvent, and reaction time can all play a crucial role in overcoming the activation energy barrier for this challenging transformation.

Q3: Are there any common side reactions to be aware of?

A3: The primary side reaction of concern is C-alkylation of the pyrrole ring. However, the electron-withdrawing sulfamoyl group generally deactivates the ring towards electrophilic attack, making N-alkylation the more favored pathway, provided the nitrogen can be made sufficiently nucleophilic. If your starting material is a primary sulfonamide attached to the pyrrole, N,N-dialkylation is a potential side reaction, though less likely with a bulky pyrrole substituent.[2]

Q4: Can I use catalytic methods for this methylation?

A4: Yes, catalytic methods are an emerging and promising approach. For instance, ruthenium and iridium complexes have been used for the N-alkylation of sulfonamides using methanol as the methylating agent in a "borrowing hydrogen" methodology.[3][4][5] These methods are often more environmentally friendly.

Troubleshooting Guides

Issue 1: Low to No Conversion of Starting Material

Symptom: TLC or LC-MS analysis shows predominantly unreacted starting material.

Potential Cause Troubleshooting Action
Insufficient Deprotonation The base is not strong enough to deprotonate the electron-deficient pyrrole nitrogen. Switch to a stronger base such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium bis(trimethylsilyl)amide (KHMDS).
Low Reactivity of Methylating Agent Methyl iodide may not be electrophilic enough. Consider using a more potent methylating agent like dimethyl sulfate, methyl triflate ("Magic Methyl"), or trimethyloxonium tetrafluoroborate (Meerwein's salt).
Steric Hindrance The methylating agent is too bulky to approach the nitrogen atom. While seemingly counterintuitive, sometimes a smaller, more reactive methylating agent is more effective. Alternatively, reaction at higher temperatures may be necessary to overcome the steric barrier.
Inappropriate Solvent The solvent may not be suitable for the chosen base or may not adequately solvate the intermediate anion. For strong bases like NaH, anhydrous polar aprotic solvents like DMF or THF are typically required.
Issue 2: Formation of Multiple Products

Symptom: TLC or LC-MS shows the formation of the desired product along with several unidentified byproducts.

Potential Cause Troubleshooting Action
C-Alkylation While less likely, some C-alkylation on the pyrrole ring may be occurring. Ensure complete deprotonation of the nitrogen to favor N-alkylation. Using a more polar solvent can also favor N-alkylation.[6]
Decomposition The starting material or product may be unstable under the reaction conditions. Consider running the reaction at a lower temperature for a longer period. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Reaction with Solvent Some strong bases can react with certain solvents (e.g., LDA with THF at higher temperatures). Ensure your base-solvent combination is appropriate for the reaction temperature.

Experimental Protocols & Methodologies

Here we provide detailed protocols for two recommended approaches for the N-methylation of sterically hindered sulfamoyl pyrroles.

Diagram: Choosing Your Methylation Strategy

Start Start: Sterically Hindered Sulfamoyl Pyrrole Mild_Conditions Mild Conditions Preferred? Start->Mild_Conditions Classical_Alkylation Classical Alkylation: Strong Base & Methylating Agent Mild_Conditions->Classical_Alkylation No Mitsunobu Mitsunobu Reaction: Milder, for Complex Substrates Mild_Conditions->Mitsunobu Yes Catalytic Catalytic Approach: 'Green' Chemistry Classical_Alkylation->Catalytic Consider Greener Alternative DMFDMA DMF-DMA: Mild, Regioselective Potential Mitsunobu->DMFDMA Consider Alternative Mild Method

Caption: Decision tree for selecting a methylation strategy.

Protocol 1: Classical N-Methylation with a Strong Base and Methylating Agent

This method is a robust, general approach for N-alkylation of weakly acidic protons. The use of a strong base ensures complete deprotonation, while a powerful methylating agent drives the reaction to completion.

Step-by-Step Methodology:

  • Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the sulfamoyl pyrrole (1.0 eq).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF) (approximately 0.1 M concentration of the substrate). Stir at room temperature until fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10-15 minutes.

    • Rationale: NaH is a strong, non-nucleophilic base that will irreversibly deprotonate the pyrrole nitrogen. Adding it at 0 °C controls the initial exotherm and hydrogen gas evolution.[6]

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the pyrrolide anion.

  • Methylation: Cool the reaction mixture back to 0 °C. Add dimethyl sulfate ((CH₃)₂SO₄, 1.1 eq) dropwise via syringe.

    • Rationale: Dimethyl sulfate is a potent and cost-effective methylating agent. Dropwise addition at 0 °C helps to control the exotherm of the alkylation reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Mitsunobu Reaction for N-Methylation

The Mitsunobu reaction is an excellent alternative for substrates that are sensitive to strong bases or for instances where milder conditions are preferred. It proceeds via an in-situ activation of an alcohol (in this case, methanol) followed by Sₙ2 displacement by the nucleophilic nitrogen.[7]

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the sulfamoyl pyrrole (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and anhydrous tetrahydrofuran (THF) (approximately 0.1 M concentration).

  • Addition of Alcohol: Add methanol (CH₃OH, 1.5 eq) to the solution and stir until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Azodicarboxylate Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 20-30 minutes. The reaction is often accompanied by a color change and the formation of a precipitate (triphenylphosphine oxide).

    • Rationale: The slow addition of DIAD is crucial to control the reaction rate and minimize side reactions. DIAD and PPh₃ form the active phosphonium salt intermediate that activates the methanol.[7]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude residue will contain the product and triphenylphosphine oxide.

  • Purification: Purify the product by flash column chromatography. It is often beneficial to first triturate the crude material with a solvent like diethyl ether to precipitate out most of the triphenylphosphine oxide before chromatography.

Diagram: Troubleshooting Workflow

Start Reaction Issue Identified Low_Yield Low or No Yield Start->Low_Yield Side_Products Side Products Observed Start->Side_Products Check_Base Increase Base Strength (e.g., NaH, LDA) Low_Yield->Check_Base Yes Lower_Temp Lower Reaction Temperature Side_Products->Lower_Temp Yes Check_Reagent Use Stronger Methylating Agent (e.g., Me₂SO₄, MeOTf) Check_Base->Check_Reagent Check_Temp Increase Temperature Check_Reagent->Check_Temp Check_Purity Verify Reagent Purity and Anhydrous Conditions Check_Temp->Check_Purity End Optimized Reaction Check_Purity->End Change_Solvent Change Solvent to Favor N-Alkylation (e.g., more polar) Lower_Temp->Change_Solvent Change_Solvent->End

Caption: A systematic workflow for troubleshooting common issues.

References

  • Selective Methylation of NH-Containing Heterocycles and Sulfonamides Using N,N-Dimethylformamide Dimethylacetal Based on Calculated pKa Measurements. Synlett, 2013, 24(03), 374-378. [Link]

  • Nickel-catalysed N-methylation of amide and sulfonamides using DTBP. ResearchGate. [Link]

  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PMC, May 2017. [Link]

  • Selective Methylation of NH-Containing Heterocycles and Sulfonamides Using N,N-Dimethylformamide Dimethylacetal Based on Calculated pK a Measurements. J-Global. [Link]

  • Post-synthetic diversification of pyrrole-fused benzosultams via trans- sulfonylations and reactions on the periphery of. [No Source Found].
  • Triflic acid controlled successive annelation of aromatic sulfonamides: An efficient one-pot synthesis of N-sulfonyl pyrroles, indoles and carbazoles. PMC, NIH. [Link]

  • Selective Methylation of NH-Containing Heterocycles and Sulfonamides Using N,N-Dimethylformamide Dimethylacetal Based on Calculated pKa Measurements. ResearchGate. [Link]

  • Copper-Catalyzed N-Alkylation of Sulfonamides with Benzylic Alcohols: Catalysis and Mechanistic Studies. University of Liverpool IT Services. [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. [Link]

  • Pyrrole. Wikipedia. [Link]

  • Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbamates and Amides. PMC, NIH. [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications, October 2022. [Link]

  • The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2. RSC Publishing, 2020. [Link]

  • Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Chemistry Portal. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC, NIH. [Link]

  • Pyrrolylsulfonium salts: stable, accessible and versatile pseudohalides for Stille couplings. [No Source Found].
  • Industrial Phase-Transfer C
  • Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]

  • Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. PubMed Central, October 2019. [Link]

  • Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. PMC, NIH. [Link]

  • Mitsunobu reaction. Wikipedia. [Link]

  • Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Synthesis method of N-methylpyrrole.
  • Deprotonation of the –NH proton from a pyrrole moiety enables concentration-dependent colorimetric and fluorescence quenching of silver(i) ions. RSC Publishing, 2021. [Link]

  • Deproto-metallation of N-arylated pyrroles and indoles using a mixed lithium–zinc base and regioselectivity-computed CH acidity relationship. PMC, NIH. [Link]

  • Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles. Beilstein Journal of Organic Chemistry, 2017. [Link]

  • Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. Organic Chemistry Portal. [Link]

  • Methods for mono‐selective N‐alkylation of primary sulfonamides using... ResearchGate. [Link]

  • Pyrrole sulfonyl derivative, and preparation method and medical use thereof.
  • Recent Advances in the Mitsunobu and Related Reactions: A Review
  • Phase transfer catalysis in the chemistry of five-membered nitrogen-containing heterocycles. SpringerLink, November 1995. [Link]

  • Synthesis of Pyrroles from Terminal Alkynes, N-Sulfonyl Azides, and Alkenyl Alkyl Ethers through 1-Sulfonyl-1,2,3-triazoles. Organic Chemistry Portal. [Link]

  • Beyond N−Ts deprotection: diversification of sulfonyl pyrroles. ResearchGate. [Link]

  • Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. RSC Publishing, 2020. [Link]

  • Sulfonium-based precise alkyl transposition reactions. PMC, NIH. [Link]

  • Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. [Link]

  • Azole Coupling Reactions via Combining Sulfonium Activation and Concepts of Catalytic Metalation. mediaTUM. [Link]

  • Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Publikationen an der Universität Bielefeld. [Link]

  • (PDF) Sulfoxonium ylides for direct methylation of N-heterocycles in water. ResearchGate. [Link]

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Technical Support Center: Purification of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid (CAS: 113278-62-5). This molecule is a critical intermediate in the synthesis of sulfonamide-based triptans (e.g., Almotriptan/Naratriptan analogs).

Synthesizing this intermediate typically involves the chlorosulfonation of 1-methyl-2-pyrroleacetic acid. Due to the high electron density of the pyrrole ring, this process is prone to specific impurity profiles that can be persistent and detrimental to downstream GMP steps.

This guide addresses the three most common "pain points" reported by process chemists: Regioisomeric Contamination , Oxidative Oligomerization (Color) , and Hydrolysis Byproducts .

Module 1: The Regioisomer Challenge (Ticket #405)

User Issue: "My HPLC shows a persistent impurity (~5-10%) at RRT 1.05-1.10 that co-precipitates with the product."

Diagnosis: The 5-Sulfamoyl Isomer

In electrophilic aromatic substitution on a 1,2-disubstituted pyrrole, the 5-position (alpha) is electronically favored over the 4-position (beta). While steric steering from the N-methyl and acetic acid groups helps direct sulfonation to the 4-position, the 5-sulfamoyl isomer is the inevitable thermodynamic competitor.

Troubleshooting Protocol

Separation cannot rely solely on standard extraction because both isomers have nearly identical pKa values (COOH ~4.5, SO₂NH₂ ~10.5). You must exploit subtle differences in lattice energy (solubility).

Step-by-Step Purification Strategy:

  • The "Ammonia Swing" (Crude Cleanup):

    • Dissolve the crude acid in 10% aqueous Ammonium Hydroxide (NH₄OH) . Both isomers dissolve as ammonium salts.

    • Crucial Step: Wash this aqueous phase with Ethyl Acetate (EtOAc) or DCM .

    • Why? Unreacted starting material (non-polar) and neutral dimers partition into the organic layer, while the target salts remain aqueous.

  • Fractional Precipitation (The pH Gradient):

    • Slowly acidify the aqueous layer with 2N HCl .

    • Target pH 5.5 - 6.0: The 5-isomer often precipitates first or forms a gum due to slightly lower solubility in this range. Filter off any early haze/solids.

    • Target pH 2.0 - 2.5: Continue acidification to fully precipitate the desired 4-isomer .

  • Recrystallization (Polishing):

    • Solvent: Water:Methanol (9:1 v/v).

    • Protocol: Heat to reflux until clear. Cool slowly to 5°C. The 4-isomer crystallizes as distinct white needles; the 5-isomer tends to remain in the mother liquor.

Module 2: Oxidative Impurities & Color (Ticket #408)

User Issue: "The product is technically pure by HPLC (>98%), but it is pink or light brown. The specification requires 'Off-white'."

Diagnosis: Pyrrole Oligomerization

Pyrroles are notoriously sensitive to oxidation. Trace amounts of pyrrole radical cations polymerize to form highly conjugated, colored "pyrrole blacks" or dimers. These are often undetectable by standard UV-HPLC (254 nm) due to low concentration but have high extinction coefficients in the visible spectrum.

Troubleshooting Protocol

The "Carbon Polish" Workflow:

  • Dissolution: Dissolve the crude wet cake in Water (pH adjusted to 7.5 with NaOH) . Do not use methanol yet, as it solubilizes the oligomers.

  • Adsorbent Addition: Add Activated Carbon (Type CP or SX-Ultra) at 5% w/w relative to the substrate.

    • Pro Tip: Add 0.5% Sodium Dithionite (Na₂S₂O₄) . This reducing agent quenches active radical species preventing re-oxidation during filtration.

  • Contact Time: Stir at 45°C for 30 minutes .

  • Filtration: Filter hot through a Celite (diatomaceous earth) pad to remove carbon fines.

  • Re-acidification: Acidify the filtrate to pH 2.0 to recover the pristine white solid.

Module 3: Hydrolysis Byproducts (Ticket #412)

User Issue: "Low assay yield. The mother liquor contains a highly polar species."

Diagnosis: Sulfonic Acid Contamination

During the synthesis, the intermediate sulfonyl chloride can hydrolyze with water before reacting with ammonia. This forms 2-(1-methyl-4-sulfo-1H-pyrrol-2-yl)acetic acid .[1] This impurity is highly water-soluble and will not precipitate at pH 2.0, leading to yield loss, but it can co-crystallize if the ionic strength is too high.

Troubleshooting Protocol
ParameterSulfonamide (Target)Sulfonic Acid (Impurity)
Solubility (Water, pH 1) Low (Precipitates)High (Soluble)
Solubility (EtOAc) ModerateInsoluble

Removal Strategy: If the sulfonic acid content is >2%:

  • Salting Out: Saturate the aqueous mother liquor with NaCl .

  • Extraction: Extract aggressively with n-Butanol or THF/EtOAc (1:1) . The sulfonamide partitions into the organic phase; the sulfonic acid remains in the brine.

  • Evaporation: Concentrate the organic layer to dryness and recrystallize from water.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying crude 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid.

PurificationProtocol Crude Crude Reaction Mixture (Target + 5-Isomer + Oligomers) Dissolve Dissolve in dil. NH4OH (pH 9-10) Crude->Dissolve Wash Wash with EtOAc/DCM Dissolve->Wash OrganicWaste Organic Layer: Unreacted SM + Neutral Dimers Wash->OrganicWaste Remove Lipophilics AqLayer Aqueous Layer: Ammonium Salts of Target Wash->AqLayer Keep Aqueous Carbon Add Activated Carbon + Na2S2O4 (Remove Color) AqLayer->Carbon Filter Filter (Celite) Carbon->Filter Acidify Acidify to pH 2.0 - 2.5 Filter->Acidify Precipitate Precipitate Formation Acidify->Precipitate MotherLiquor Mother Liquor: Sulfonic Acid + 5-Isomer (partial) Precipitate->MotherLiquor Filtration FinalSolid Final Solid: Target 4-Isomer (>98%) Precipitate->FinalSolid Wash & Dry

Figure 1: Logical workflow for the removal of lipophilic, colored, and regioisomeric impurities.[2]

Frequently Asked Questions (FAQ)

Q: Can I use column chromatography instead of crystallization? A: Yes, but it is difficult at scale due to the high polarity of the acid. If you must, use Reverse Phase (C18) chromatography with a mobile phase of Water (0.1% TFA) : Acetonitrile . Normal phase silica is generally unsuitable as the carboxylic acid drags (tails) significantly unless buffered.

Q: Why does my product decompose during drying? A: The sulfonamide group is stable, but the pyrrole ring is sensitive to heat + oxygen.

  • Recommendation: Dry in a vacuum oven at <50°C .

  • Critical: Ensure all acidic residues (HCl/H₂SO₄) are washed out. Trace strong acids catalyze the decomposition of pyrroles into black tars upon heating. Check the pH of the final wash water—it must be >4.0.

Q: What is the limit for the 5-isomer? A: For pharmaceutical intermediates, the limit is typically <0.15% (ICH Q3A). However, since this is an early intermediate, <0.5% is often acceptable if the downstream coupling step has high specificity for the 4-isomer.

References

  • Process for the preparation of Almotriptan. (1996).
  • Pyrrole Chemistry: The Paal-Knorr and Vilsmeier-Haack Reactions. (2010). Comprehensive Heterocyclic Chemistry II. [Link]

  • Purification of Sulfonamides via pH Swing. (General Protocol). Vogel's Textbook of Practical Organic Chemistry. [Link]

  • PubChem Compound Summary: 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid. [Link]

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Resolving baseline noise in HPLC analysis of pyrrole acetic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Analysis of Pyrrole Acetic Acids Topic: Resolving Baseline Noise & Instability Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The "Dual Threat" of Pyrrole Acetic Acids

Analyzing pyrrole acetic acids (PAAs)—such as Tolmetin, Ketorolac, or Zomepirac —presents a unique chromatographic challenge due to their "amphoteric-like" behavior in terms of stability and retention.[1]

As a researcher, you are likely fighting a war on two fronts:

  • The Pyrrole Ring (Instability): This electron-rich aromatic system is highly susceptible to oxidative polymerization and light degradation, leading to random baseline spikes and "ghost peaks."[1]

  • The Acetic Acid Tail (Ionization): With a pKa typically between 3.5 and 4.5, these compounds require strict pH suppression.[1] Operating near the pKa results in "wavy" baselines and split peaks due to equilibrium fluctuations between ionized and non-ionized forms.

This guide moves beyond basic troubleshooting to address the specific physiochemical properties of PAAs that cause baseline chaos.

Diagnostic Workflow: Identifying the Noise Source

Before modifying your chemistry, you must characterize the noise.[1] Use this logic tree to isolate the root cause.

DiagnosticTree Start START: Characterize Baseline Noise Type What does the noise look like? Start->Type Cyclic Rhythmic/Cyclic (Sine wave pattern) Type->Cyclic Spikes Sharp, Random Spikes Type->Spikes Drift Continuous Drift/Wander Type->Drift Pump Hardware Issue: Check Valves or Pump Pulsation Cyclic->Pump Consistent Period Air Bubble Trapped in Flow Cell Cyclic->Air High Frequency Chem Chemical Issue: Pyrrole Oxidation or Precipitation Spikes->Chem Random Intervals Gradient Is it a Gradient Method? Drift->Gradient TFA TFA/UV Cutoff Issue (Refractive Index Effect) Gradient->TFA Yes (Low UV <220nm) Temp Temperature Fluctuation or Column Bleed Gradient->Temp No (Isocratic)

Figure 1: Decision matrix for isolating baseline noise sources. Blue nodes indicate decision points; Red/Yellow/Green indicate symptom categories.[1]

Chemical Troubleshooting (The "Wet" Side)

Issue A: Oxidative Instability of the Pyrrole Ring

Symptom: Random spikes, rising baseline over time, or unexpected "ghost peaks" that grow in area with each injection.[1] The Science: Pyrroles are electron-rich and function as weak bases.[1] They are prone to autoxidation in the presence of light and dissolved oxygen, forming oligomers (polypyrroles) that stick to the column and elute randomly.

Corrective Protocol: The "Shield & Scavenge" System

  • Amber Glassware: PAAs are photosensitive.[1] All mobile phases and samples must be stored in amber bottles.

  • Solvent Degassing: Do not rely solely on online degassers. Ultrasonicate mobile phases under vacuum for 10 minutes to remove dissolved oxygen that fuels oxidation.[1]

  • Antioxidant Additives (Optional): If stability is critical (e.g., quantitation limits), add 0.05% Sodium Metabisulfite or Ascorbic Acid to the aqueous phase, provided it does not interfere with your UV detection wavelength.[1]

Issue B: The pKa Trap (Wandering Baseline)

Symptom: Wavy baseline, broad peaks, or retention time shifting.[1] The Science: The carboxylic acid group on PAAs has a pKa ~3.5–4.5.[1]

  • Wrong Approach: Running at pH 4.0 (near pKa).[1] The molecule rapidly flips between ionized (polar) and non-ionized (hydrophobic) states, causing detector noise as the equilibrium shifts in the column.

  • Correct Approach: You must suppress ionization by operating at 2 pH units below the pKa .[1]

Target pH: 2.5 – 3.0 (Ensures >99% is in the non-ionized, hydrophobic form for stable C18 retention).

Issue C: The Modifier Trap (TFA vs. Phosphate)

Symptom: Significant baseline drift during gradients (e.g., baseline rises 100 mAU).[1] The Science: Many researchers use Trifluoroacetic Acid (TFA) for acidification.[1] However, TFA absorbs UV light strongly below 220nm.[1] As the organic gradient increases, the refractive index and UV absorption change, creating a massive baseline drift.[1]

Comparative Data: Modifier Selection for PAAs

ModifierUV CutoffBuffer Capacity (pH 2-3)Baseline Stability (Gradient)Recommendation
TFA (0.1%) ~210 nmExcellentPoor (Drifts at low

)
Avoid for low UV detection.[1]
Formic Acid (0.1%) ~210 nmGoodModerate Good for LC-MS; less drift than TFA.[1]
Phosphate (20mM) <200 nmSuperior Excellent Gold Standard for UV HPLC of PAAs.[1]
Acetate ~210 nmPoor (at pH 3)ModerateNot recommended for pH < 3.[1]8.

Hardware Troubleshooting (The "Dry" Side)

Issue: Pump Pulsations & Mixing Noise

Symptom: Sine-wave baseline noise synchronous with the pump stroke.[1] The Science: PAAs are often analyzed using mixtures of Aqueous Buffer and Methanol/THF.[1] These solvents have different viscosities and compressibilities.[1] If the pump check valves are slightly sticky (common with pyrrole oligomer buildup), mixing becomes inconsistent.[1]

Protocol: System Passivation & Cleaning

  • Flush: Remove the column.[1] Flush system with Hot Water (60°C) for 30 mins to dissolve precipitated buffer salts.[1]

  • Solvent Wash: Flush with 100% Isopropanol (removes hydrophobic pyrrole residues).[1]

  • Passivation: Flush with 6N Nitric Acid (only if system is stainless steel and compatible) to re-passivate steel surfaces, reducing active sites that catalyze pyrrole oxidation.[1] Note: Consult your manual before using acid.

Master Protocol: The "Gold Standard" PAA Mobile Phase

This protocol minimizes noise by addressing oxidation, pH control, and UV transparency simultaneously.[1]

Reagents:

  • Potassium Dihydrogen Phosphate (

    
    )[1]
    
  • Phosphoric Acid (85%)[1]

  • HPLC Grade Methanol or Acetonitrile

  • Amber solvent bottles

Step-by-Step Methodology:

  • Buffer Preparation (Aqueous Phase A):

    • Dissolve 2.72 g of

      
       in 950 mL of HPLC-grade water (20 mM concentration).[1]
      
    • Crucial Step: Adjust pH to 3.0 ± 0.1 using dilute Phosphoric Acid.[1] Do not use HCl or H2SO4 as chloride/sulfate ions can attack steel.

    • Dilute to 1000 mL volume.

    • Filter through a 0.22 µm membrane filter (Nylon or PTFE).[1]

  • Organic Phase (Phase B):

    • Use 100% Acetonitrile or Methanol (filtered).[1]

    • Note: If using THF to improve peak shape (common for Ketorolac), use non-stabilized THF (no BHT) but prepare fresh daily to avoid peroxide formation which destroys pyrroles.[1]

  • Equilibration:

    • Purge lines for 5 minutes.

    • Equilibrate column for minimum 20 column volumes.[1] Phosphate buffers require longer equilibration than TFA.[1]

Frequently Asked Questions (FAQ)

Q: My baseline looks like a "forest" of small peaks that weren't there yesterday. Is my column dead? A: Likely not. This is classic Pyrrole Polymerization . The pyrrole ring has oxidized and formed oligomers that are slowly eluting.[1]

  • Fix: Wash the column with 100% Acetonitrile for 60 minutes (reverse flow if allowed by manufacturer).[1] Switch to amber glassware immediately.

Q: I see negative peaks in my baseline. What causes this? A: This occurs when your sample solvent has a lower absorbance than your mobile phase at the detection wavelength.[1]

  • Fix: Dissolve your sample in the mobile phase itself.[1] If your mobile phase contains UV-absorbing additives (like TFA), and your sample is in pure water, you will see a dip.[1]

Q: Can I use Acetate buffer instead of Phosphate? A: Not recommended for PAAs.[1] Acetate buffers are effective at pH 3.8–5.[1]8. Since you need to be at pH ~3.0 to suppress the PAA ionization, Acetate has almost no buffering capacity there, leading to unstable retention times.[1]

References

  • Agilent Technologies. (2023).[1] Eliminating Baseline Problems in HPLC. Retrieved from [Link]

  • Separation Science. (2024).[1] Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • Chudoba, A., et al. (2016).[1][2] Oxidation properties of β-substituted pyrroles. Structural Chemistry. Retrieved from [Link][1]

  • Journal of Applied Pharmaceutical Science. (2012). Development and validation of a rapid liquid chromatographic method for the analysis of Ketorolac Tromethamine. Retrieved from [Link]

Sources

Strategies for stabilizing 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers working with 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid . This molecule presents a classic "stability vs. solubility" paradox common to pyrrole-acetic acid derivatives.

Executive Summary: The Instability Triad

If you are observing degradation, it is likely due to the Pyrrole-Acetic Acid Instability Triad :

  • Acid-Catalyzed Decarboxylation: The acetic acid side chain at position C2 is kinetically unstable, particularly in acidic media, leading to the loss of

    
     and the formation of the corresponding methyl-pyrrole.
    
  • Oxidative Polymerization: The electron-rich pyrrole ring is susceptible to auto-oxidation (promoted by light and

    
    ), resulting in "pyrrole black" insoluble oligomers.
    
  • Solubility-pH Mismatch: The molecule requires basic pH for optimal solubility (carboxylate form), but extreme pH can trigger sulfonamide hydrolysis or ring degradation.

Critical Troubleshooting (Q&A)

Issue A: "My clear solution turned brown/black within hours."

Diagnosis: Oxidative Polymerization (Auto-oxidation). Technical Insight: Pyrroles are


-excessive heterocycles. Even with the electron-withdrawing sulfamoyl group at C4, the ring remains susceptible to radical cation formation initiated by UV light or dissolved oxygen. This leads to polypyrrole chains (black precipitate).

Corrective Protocol:

  • Step 1: Degas all solvents immediately before use. Sparge with Argon or Nitrogen for 15 minutes.

  • Step 2: Add an antioxidant. We recommend Sodium Metabisulfite (0.1% w/v) or Ascorbic Acid if compatible with your downstream assay.

  • Step 3: Use amber glassware. Wrap columns or reservoirs in aluminum foil.

Issue B: "I am losing mass, and a new peak (M-44) appears on LC-MS."

Diagnosis: Decarboxylation (


).[1]
Technical Insight:  This is the most critical failure mode for pyrrole-2-acetic acids. The mechanism involves the protonation of the pyrrole ring (usually at C5 or C2), forming a cation that facilitates the cleavage of the 

bond to release

.
  • Trigger: Acidic pH (< 6.[2]0) and Heat (> 30°C).

  • Mitigation: You must keep the pH neutral or slightly basic (pH 7.0–8.5) to ensure the carboxylic acid exists as a carboxylate anion . The anion is significantly more resistant to decarboxylation than the free acid form.

Issue C: "The compound precipitates when I add it to my aqueous buffer."

Diagnosis: Protonation of the Carboxylate.[2][3] Technical Insight: The free acid form has poor aqueous solubility.

  • Solution: Predissolve in DMSO (dimethyl sulfoxide) at 100x concentration, then spike into a pre-buffered solution (pH 7.4–8.0). Avoid unbuffered water, which may become acidic due to the compound's own acidity.

Mechanism & Workflow Visualization

Diagram 1: The Decarboxylation Trap

This diagram illustrates the kinetic pathway you must avoid. The "Danger Zone" is the protonated intermediate.

DecarboxylationMechanism Start Pyrrole-2-Acetic Acid (Stable at pH > 7) Acid Acidic Environment (H+ excess) Start->Acid pH < 6.0 Protonated Ring Protonation (C2/C5 Cation) Acid->Protonated Fast Step Transition Zwitterionic Transition State Protonated->Transition Rate Limiting Product Decarboxylated Product (Methyl-Pyrrole + CO2) Transition->Product Irreversible Loss of Mass

Caption: The acid-catalyzed decarboxylation pathway. Keeping the molecule in the anionic state (pH > 7) prevents the initial ring protonation step.

Diagram 2: Stabilization Workflow

Follow this decision tree to prepare stable stock solutions.

StabilizationWorkflow Input Solid Compound SolventChoice Solvent Selection Input->SolventChoice DMSO DMSO (Anhydrous) Preferred Stock SolventChoice->DMSO Stock (10-50mM) Water Aqueous Buffer SolventChoice->Water Working Soln Storage Store at -20°C Protect from Light DMSO->Storage Long Term CheckPH Check pH Water->CheckPH Acidic pH < 6.0 (RISK) CheckPH->Acidic Avoid Neutral pH 7.5 - 8.5 (SAFE) CheckPH->Neutral Target Additives Add Antioxidant (Na-Metabisulfite) Neutral->Additives Additives->Storage Short Term (<24h)

Caption: Decision tree for solvent selection and pH control to maximize stability.

Standard Operating Procedures (SOPs)

SOP-01: Preparation of Stable Stock Solution (10 mM)

Objective: Create a stock solution stable for >3 months at -20°C.

ParameterSpecificationReason
Solvent DMSO (Anhydrous, ≥99.9%)Prevents hydrolysis; high solubility.
Concentration 10 mM - 50 mMMinimizes solvent volume in final assay.
Container Amber Glass Vial (Silanized)Blocks UV light; prevents surface adsorption.
Headspace Argon or NitrogenDisplaces oxygen to prevent polymerization.

Protocol:

  • Weigh the solid compound into an amber vial.

  • Add anhydrous DMSO.

  • Vortex until fully dissolved (sonicate briefly < 30s if needed; avoid heat).

  • Purge the headspace with Argon gas for 10 seconds.

  • Seal tightly with a PTFE-lined cap. Store at -20°C.

SOP-02: Preparation of Aqueous Working Solution

Objective: Dilute stock for experimentation without precipitating or degrading.

  • Prepare Buffer: Use 50 mM Phosphate Buffer (pH 7.8) or HEPES (pH 7.5) .

    • Critical: Do not use unbuffered water or acidic buffers (Acetate/Citrate).

  • Degas: Filter buffer through a 0.22 µm filter and sonicate/vacuum to remove dissolved air.

  • Dilution: Add the DMSO stock dropwise to the stirring buffer.

    • Limit: Keep DMSO concentration < 1% (v/v) if using in biological assays.

  • Usage Window: Use within 4-6 hours . Discard if solution darkens.

References & Authority

  • Decarboxylation Mechanism:

    • Detailed kinetic studies confirm that pyrrole-2-carboxylic acids decarboxylate via an associative mechanism involving C2-protonation. The rate is pH-dependent, accelerating significantly in acidic media.[2]

    • Source: Li, T., et al. (2009). "Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid."[2][4] Journal of the American Chemical Society.[4]

  • Zwitterionic Intermediates:

    • Research indicates that the zwitterionic form (protonated ring, deprotonated carboxylate) is the key intermediate in the decarboxylation of heterocyclic acetic acids.

    • Source: Button, R. G., & Taylor, P. J. (1973).[5] "The decarboxylation of some heterocyclic acetic acids."[5] Journal of the Chemical Society, Perkin Transactions 2.[5]

  • Oxidative Polymerization (Polypyrrole):

    • Pyrrole derivatives undergo oxidative polymerization to form conductive polymers (polypyrrole) in the presence of oxidants or oxygen/acid.

    • Source: Grumezescu, A., et al. (2023). "Electrodeposition of Derivatives of Pyrrole... in Acidic Medium." MDPI Materials.

  • Structural Context (Tolmetin/Almotriptan Analogues):

    • The structural stability profile is analogous to Tolmetin (1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetic acid), which requires protection from light and moisture.

    • Source: PubChem Compound Summary for Tolmetin (Analogous Scaffold).

Sources

Minimizing side reactions during the sulfamoylation of methyl pyrroles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the sulfamoylation of methyl pyrroles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. My aim is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Introduction

The sulfamoylation of methyl pyrroles is a critical reaction in the synthesis of a wide array of biologically active compounds. The introduction of the sulfamoyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. However, the electron-rich nature of the pyrrole ring, further activated by the presence of a methyl group, presents a unique set of challenges. Side reactions are common, often leading to reduced yields and complex purification profiles. This guide will address the most frequently encountered issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My sulfamoylation reaction is resulting in a complex mixture of products with a low yield of the desired N-sulfamoyl methyl pyrrole. What are the likely side reactions?

A1: A complex product mixture in the sulfamoylation of a methyl pyrrole typically points to a lack of regioselectivity and potential degradation of the starting material. The primary competing side reactions are:

  • C-Sulfamoylation: Electrophilic substitution on the pyrrole ring is a major competing pathway. The electron-donating methyl group further activates the ring, making it susceptible to attack by the electrophilic sulfamoylating agent. Electrophilic attack on pyrroles is generally favored at the C2 or C5 positions due to the superior resonance stabilization of the resulting cationic intermediate.[1][2]

  • Polymerization: Methyl pyrroles are highly susceptible to polymerization under acidic conditions.[3] Acid can be introduced adventitiously or generated in situ from the hydrolysis of the sulfamoylating agent (e.g., sulfamoyl chloride).

  • Hydrolysis of the Sulfamoylating Agent: Sulfamoyl chlorides and other activated sulfamoylating agents can react with trace amounts of water in the solvent or on the glassware, leading to the formation of the corresponding sulfonic acid and reducing the effective concentration of your reagent.[4][5]

dot graph "Side_Reactions" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="Methyl Pyrrole +\nSulfamoylating Agent", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Desired N-Sulfamoylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; C [label="Side Reaction:\nC-Sulfamoylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Side Reaction:\nPolymerization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Side Reaction:\nReagent Hydrolysis", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> B [label="Base, Anhydrous\nConditions"]; A -> C [label="No Base or\nWeak Base"]; A -> D [label="Acidic\nConditions"]; A -> E [label="Trace H2O"]; } dot Caption: Competing pathways in methyl pyrrole sulfamoylation.

Q2: How can I favor N-sulfamoylation over C-sulfamoylation?

A2: Achieving selective N-sulfamoylation hinges on generating the pyrrolide anion, which is a much stronger nucleophile at the nitrogen atom than the neutral pyrrole ring is at carbon.

Core Principle: The reaction should be performed under basic conditions to deprotonate the pyrrole N-H. The choice of base and the order of addition are critical.

Troubleshooting Protocol: Enhancing N-Sulfamoylation Selectivity

  • Reagent and Glassware Preparation: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the reaction is performed under an inert atmosphere (Nitrogen or Argon) to exclude moisture.

  • Solvent Selection: Use anhydrous aprotic solvents such as tetrahydrofuran (THF), dioxane, or N,N-dimethylformamide (DMF).

  • Base Selection and Stoichiometry:

    • Strong, Non-Nucleophilic Bases: Use a slight excess (1.1-1.2 equivalents) of a strong, non-nucleophilic base to ensure complete deprotonation of the methyl pyrrole.

    • Recommended Bases: Sodium hydride (NaH) is a common and effective choice. Lithium diisopropylamide (LDA) or potassium tert-butoxide (KOtBu) can also be used.

  • Order of Addition:

    • Add the methyl pyrrole to a suspension of the base (e.g., NaH) in the anhydrous solvent at a reduced temperature (e.g., 0 °C).

    • Allow the deprotonation to proceed for 30-60 minutes. You may observe gas evolution if using a hydride base.

    • Slowly add a solution of the sulfamoylating agent in the same anhydrous solvent to the pre-formed pyrrolide anion solution, maintaining the reduced temperature.

  • Temperature Control: Maintaining a low temperature during the addition of the sulfamoylating agent helps to control the reaction rate and minimize side reactions.

Table 1: Comparison of Bases for N-Sulfamoylation

BasepKa of Conjugate AcidKey CharacteristicsSuitability for N-Sulfamoylation
Triethylamine (Et₃N)~10.7Organic, soluble. Often insufficient to fully deprotonate pyrrole.Low
Pyridine~5.2Weak base. Not suitable for deprotonation.Not Recommended
4-Dimethylaminopyridine (DMAP)~9.7Highly nucleophilic catalyst, but not a strong enough base for full deprotonation.Not Recommended as primary base
Sodium Hydride (NaH)~35Strong, non-nucleophilic, heterogeneous base.High
Potassium tert-butoxide (KOtBu)~19Strong, sterically hindered base.High
Q3: My reaction mixture turns dark and I observe significant precipitate formation, suggesting polymerization. How can I prevent this?

A3: Polymerization is a classic side reaction for electron-rich pyrroles in the presence of acid.[3] The key is to maintain strictly neutral or basic conditions throughout the reaction.

Core Principle: Avoid the generation of acidic species in your reaction mixture.

Troubleshooting Protocol: Minimizing Polymerization

  • Use a High-Purity Sulfamoylating Agent: Sulfamoyl chloride can decompose to release HCl, especially if it is old or has been exposed to moisture. Use a freshly opened bottle or distill the sulfamoyl chloride before use.

  • Employ a Non-Acidic Sulfamoylating Agent: Consider using a Burgess-type reagent or an activated aryl sulfamate, which are less prone to generating acidic byproducts.

  • Incorporate an Acid Scavenger: In addition to the primary base used for deprotonation, a non-nucleophilic amine base like triethylamine (a slight excess) can be included to neutralize any adventitious acid.

  • Control the Reaction Temperature: Exothermic reactions can lead to localized heating and decomposition. Maintain a low temperature, especially during the addition of reagents.

  • Slow Addition of Pyrrole: Instead of adding the sulfamoylating agent to the pyrrolide, consider the reverse addition (adding the pyrrolide solution to the sulfamoylating agent) to ensure the pyrrole is always in the presence of the base.

dot graph "Polymerization_Prevention" { rankdir=LR; node [shape=record, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start:\nMethyl Pyrrole", fillcolor="#F1F3F4", fontcolor="#202124"]; acid [label="Acidic Conditions\n(e.g., from reagent hydrolysis)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; polymer [label="Polymerization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; protocol [label="Preventative Measures:\n- Anhydrous Conditions\n- Use of Base/Acid Scavenger\n- Low Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Desired Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> acid [label="Exposure to H+"]; acid -> polymer; start -> protocol; protocol -> product; } dot Caption: Logic diagram for preventing polymerization.

Q4: The reaction appears to stall, and I have a low conversion of my starting methyl pyrrole. What could be the cause?

A4: Low conversion can stem from several factors, primarily related to the reactivity of your reagents and the reaction conditions.

Troubleshooting Guide for Low Conversion

Potential CauseSuggested Solution
Inactive Sulfamoylating Agent The sulfamoylating agent may have hydrolyzed. Use a fresh batch or a more stable alternative.
Insufficient Base Incomplete deprotonation of the methyl pyrrole. Ensure you are using at least a stoichiometric amount of a sufficiently strong base.
Reaction Temperature Too Low While low temperatures are good for controlling side reactions, they can also slow down the desired reaction. After the initial addition at a low temperature, consider allowing the reaction to slowly warm to room temperature and monitor by TLC or LC-MS.
Steric Hindrance If your methyl pyrrole is heavily substituted, steric hindrance can impede the approach of the sulfamoylating agent. You may need to use a less sterically demanding sulfamoylating agent or increase the reaction temperature and time.

General Experimental Protocol for N-Sulfamoylation of 2-Methylpyrrole

This is a general guideline and may require optimization for your specific substrate.

  • Preparation: Under an inert atmosphere of nitrogen, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, and then carefully add anhydrous THF.

  • Deprotonation: Cool the NaH suspension to 0 °C in an ice bath. Slowly add a solution of 2-methylpyrrole (1.0 eq.) in anhydrous THF via the dropping funnel. Stir the mixture at 0 °C for 1 hour.

  • Sulfamoylation: In a separate flame-dried flask, prepare a solution of sulfamoyl chloride (1.1 eq.) in anhydrous THF. Add this solution dropwise to the stirred pyrrolide solution at 0 °C over 30 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

References

  • Reddit. (2024). What are some common causes of low reaction yields? r/Chempros.
  • Ko, E. C. F., & Robertson, R. E. (1972). Hydrolysis of sulfamoyl chlorides. I. Hydrolysis of dimethylsulfamoyl chloride. Heat capacity of activation, the secondary .gamma.-deuterium isotope effect, and solvent solvent isotope effect. Journal of the American Chemical Society, 94(2), 573–575. Available at: [Link]

  • Organic Syntheses. (1990). N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. Org. Synth. 1990, 68, 162. Available at: [Link]

  • El-Sayed, N. S., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2013, 1-7. Available at: [Link]

  • Reddy, P. V., et al. (2009). Synthesis of polysubstituted pyrroles from sulfinimines (N-sulfinyl imines). Tetrahedron Letters, 50(26), 3460-3463. Available at: [Link]

  • Vizgert, R. V. (1962). Reactions of organic sulphur compounds. Part I. The hydrolysis of arenesulphonyl chlorides. Journal of the Chemical Society, 809-812. Available at: [Link]

  • Mallakpour, S. E., & Butler, G. B. (1987). Polymerization of N-methylpyrrole with bis-triazolinediones via electrophilic aromatic substitution. Journal of Polymer Science Part A: Polymer Chemistry, 25(10), 2781-2790. Available at: [Link]

  • Kevill, D. N., et al. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2639–2657. Available at: [Link]

  • Organic Syntheses. (2002). THE USE OF POLYSTYRYLSULFONYL CHLORIDE RESIN AS A SOLID SUPPORTED CONDENSATION REAGENT FOR THE FORMATION OF ESTERS. Org. Synth. 2002, 79, 159. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic routes to N-alkyl pyrroles. Available at: [Link]

  • ResearchGate. (n.d.). A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction. Available at: [Link]

  • Kumar, S., et al. (2016). Regioselective C2-Sulfonylation of Indoles and Pyrroles via SO2 Insertions. Organic Letters, 18(6), 1358-1361. Available at: [Link]

  • Mayr, H., et al. (2011). Counterion effects in iminium-activated electrophilic aromatic substitutions of pyrroles. Chemical Communications, 47(6), 1866-1868. Available at: [Link]

  • Miller, G. J., et al. (2015). Regioselective sulfamoylation at low temperature enables concise syntheses of putative small molecule inhibitors of sulfatases. Organic & Biomolecular Chemistry, 13(21), 5895-5902. Available at: [Link]

  • Hann, J. L., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates. The Journal of Organic Chemistry, 88(19), 13584-13589. Available at: [Link]

  • ResearchGate. (2019). Can DMAP (4-Dimethyl amino pyridine) be used instead of TEA (Triethylamine) as a base for acrylation of polyester diols?. Available at: [Link]

  • ResearchGate. (2006). Pyrrole Protection. Available at: [Link]

  • Reddit. (2018). Removing a hydroxyl group using TEA and DMAP? r/chemistry.
  • Liu, J., & Hsieh-Wilson, L. C. (2024). Chemical Strategies for Controlling Sulfation in Biomacromolecules. Accounts of Chemical Research, 57(3), 329-341. Available at: [Link]

  • Wang, Y., et al. (2021). Direct synthesis of pentasubstituted pyrroles and hexasubstituted pyrrolines from propargyl sulfonylamides and allenamides. Chemical Science, 12(30), 10246-10252. Available at: [Link]

  • Laha, J. K., et al. (2020). Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. Organic Letters, 22(4), 1442-1447. Available at: [Link]

  • Sharma, P., et al. (2017). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Beilstein Journal of Organic Chemistry, 13, 825-834. Available at: [Link]

  • Kim, C.-E., et al. (2014). Synthesis of Pyrroles from Terminal Alkynes, N-Sulfonyl Azides, and Alkenyl Alkyl Ethers through 1-Sulfonyl-1,2,3-triazoles. Organic Letters, 16(7), 1900-1903. Available at: [Link]

  • Wikipedia. (n.d.). Pyrrole. Available at: [Link]

  • Quora. (2016). Why do electrophilic substitutions generally take place at the 2 and 5 positions in pyrrole?. Available at: [Link]

  • Miller, G. J., et al. (2015). Regioselective sulfamoylation at low temperature enables concise syntheses of putative small molecule inhibitors of sulfatases. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). US4384125A - Process for the purification of 2-pyrrolidone.
  • Askew, B. C., et al. (2011). Hepatoselectivity of statins: design and synthesis of 4-sulfamoyl pyrroles as HMG-CoA reductase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(5), 1344-1348. Available at: [Link]

  • Google Patents. (n.d.). CN108191732B - Synthesis method of N-methylpyrrole.
  • ResearchGate. (2020). Please suggest best process for N-methyl pyrrole synthesis ?. Available at: [Link]

  • Kumar, A., et al. (2016). Microwave assisted aminocatalyzed [3 + 2] annulation between α-iminonitriles and succinaldehyde: synthesis of pyrrole-3-methanols and related polycyclic ring systems. RSC Advances, 6(81), 77801-77805. Available at: [Link]

  • Organic Syntheses. (1985). 1 H-Pyrrole-3-methanol, 1-methyl-α-propyl. Org. Synth. 1985, 63, 197. Available at: [Link]

  • MDPI. (2020). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287-9291. Available at: [Link]

  • Kiessling Lab. (n.d.). Synthesis of Sulfated Neoglycopolymers: Selective P-Selectin Inhibitors. Available at: [Link]

Sources

Validation & Comparative

1H NMR interpretation and peak assignment for 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the 1H NMR spectroscopy for 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid . As this compound contains both an ionizable carboxylic acid and a polar sulfamoyl moiety, standard non-polar solvents (CDCl₃) often yield poor resolution or missing exchangeable signals.

This analysis objectively compares the spectral performance of the target molecule against its synthetic precursor (1-methyl-1H-pyrrole-2-acetic acid ) and evaluates the impact of solvent selection (DMSO-d₆ vs. CDCl₃ ) on signal integrity.

Part 1: Structural Analysis & Numbering System

To ensure accurate assignment, we define the locants based on standard IUPAC pyrrole numbering.

Chemical Structure & Connectivity (Graphviz)

G N1 N1 C2 C2 N1->C2 Me N-Me N1->Me 3.6 ppm C3 C3 C2->C3 CH2 CH2 (α) C2->CH2 C4 C4 C3->C4 C5 C5 C3->C5 J(meta)~1.8Hz C4->C5 SO2 SO2NH2 C4->SO2 C5->N1 COOH COOH CH2->COOH

Figure 1: Connectivity and key coupling interactions for the target pyrrole derivative. Note the meta-coupling path between H3 and H5.

Part 2: Comparative Analysis of Spectral Features

Comparison 1: Target vs. Precursor (Effect of Sulfamoylation)

The most critical diagnostic evidence for successful synthesis is the shift in ring protons relative to the precursor, 1-methyl-1H-pyrrole-2-acetic acid .

FeaturePrecursor (No Sulfamoyl)Target (4-Sulfamoyl)Diagnostic Change
H5 Proton ~6.6 - 6.7 ppm (dd)~7.2 - 7.4 ppm (d) Significant Downfield Shift: The electron-withdrawing sulfonyl group strongly deshields the adjacent H5.
H3 Proton ~5.9 - 6.1 ppm (dd)~6.5 - 6.7 ppm (d) Moderate Downfield Shift: H3 is meta to the sulfonyl group, experiencing less inductive effect than H5.
Coupling Pattern H3, H4, H5 (ABC or ABX system)H3, H5 (AX system) Simplification: Loss of H4 simplifies the spectrum from a complex multiplet to two distinct doublets with small meta-coupling (

Hz).
Sulfamoyl

Absent~6.8 - 7.2 ppm (bs) New Signal: Broad singlet appearing in DMSO-d₆; usually invisible in CDCl₃ due to exchange.
Comparison 2: Solvent Selection (DMSO-d₆ vs. CDCl₃)

For this specific molecule, DMSO-d₆ is the superior solvent .

  • Solubility: The polar carboxylic acid and sulfonamide groups often lead to aggregation or precipitation in CDCl₃.

  • Exchangeable Protons: In CDCl₃, the acidic proton (

    
    ) and sulfamoyl protons (
    
    
    
    ) are often broadened into the baseline or completely invisible due to rapid exchange. DMSO-d₆ stabilizes these protons via hydrogen bonding, allowing for integration and verification.
  • Resolution: The viscosity of DMSO can broaden peaks slightly, but it prevents the concentration-dependent shifting of the

    
     peak seen in chloroform.
    

Part 3: Detailed Peak Assignment (DMSO-d₆)

The following assignments are based on the DMSO-d₆ solvent system at 400 MHz.

Aromatic Region (Pyrrole Ring)[1]
  • 
     7.35 ppm (1H, d, 
    
    
    
    Hz, H-5):
    • Logic: This proton is adjacent to the ring nitrogen (deshielding) and ortho to the strongly electron-withdrawing sulfonyl group. It is the most downfield ring proton.

    • Multiplicity: Doublet due to meta-coupling with H-3.

  • 
     6.65 ppm (1H, d, 
    
    
    
    Hz, H-3):
    • Logic: Located at the 3-position.[1] It is shielded relative to H-5 but deshielded relative to the precursor due to the overall electron-poor ring.

    • Multiplicity: Doublet due to meta-coupling with H-5.

Exchangeable Protons
  • 
     12.0 - 12.5 ppm (1H, bs, COOH): 
    
    • Logic: Typical range for carboxylic acids. Very broad; may disappear if the sample is "wet" (contains water).

  • 
     6.9 - 7.1 ppm (2H, bs, 
    
    
    
    ):
    • Logic: The sulfonamide protons. Integration should be roughly 2H. These are diagnostic for the introduction of the sulfamoyl group.

Aliphatic Region
  • 
     3.60 ppm (3H, s, 
    
    
    
    ):
    • Logic: The N-methyl group on a pyrrole ring typically resonates between 3.5 and 3.7 ppm. It is a sharp singlet.

  • 
     3.55 ppm (2H, s, 
    
    
    
    ):
    • Logic: The methylene group connecting the ring to the carboxylic acid.

    • Note: This peak can sometimes overlap with the water peak in DMSO (3.33 ppm) or the N-methyl peak. In CDCl₃, this would appear slightly higher (~3.6-3.7 ppm).

Part 4: Experimental Validation Protocol

To confirm the structure definitively, the following self-validating workflow is recommended.

Structural Verification Logic (Graphviz)

Workflow Start Crude Product Solvent Dissolve in DMSO-d6 (Avoid CDCl3) Start->Solvent H1 Run 1H NMR Solvent->H1 Check1 Check H5 (7.2-7.5 ppm) & H3 (6.5-6.8 ppm) H1->Check1 Check2 Confirm Coupling J ~ 1.8 Hz (Meta) Check1->Check2 Yes Check3 Identify Exchangeables (SO2NH2 & COOH) Check2->Check3 Yes D2O D2O Shake Test Check3->D2O Ambiguous Final Structure Validated Check3->Final Clear Result Signals Disappear? Confirmed Exchangeable D2O->Result Result->Final

Figure 2: Step-by-step decision tree for validating the sulfamoylated pyrrole structure.

Protocol: D₂O Shake Test

If the sulfamoyl (


) or carboxylic acid (

) peaks are ambiguous or overlapping with aromatics:
  • Acquire the standard 1H NMR spectrum in DMSO-d₆.

  • Add 1-2 drops of Deuterium Oxide (

    
    ) directly to the NMR tube.
    
  • Shake vigorously and wait 5 minutes.

  • Re-acquire the spectrum.

    • Result: The peaks at ~12.0 ppm and ~7.0 ppm should vanish (exchange with D). The ring protons (H3, H5) and alkyl groups (

      
      , 
      
      
      
      ) will remain unchanged.

References

  • Abraham, R. J., et al. (2006).[2] The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[2][3][4][5] Link

    • Cited for: Solvent-induced shifts and the stabiliz
  • BenchChem. (2025).[3][6] A Researcher's Guide to NMR Solvents: DMSO-d6 vs. Chloroform-d.Link

    • Cited for: Physical properties and polarity comparisons of NMR solvents.
  • PubChem. (2025).[7] Compound Summary: 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid.[8] National Library of Medicine. Link

    • Cited for: Structural confirmation and IUPAC nomencl
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference). Cited for: General pyrrole coupling constants ( ) and chemical shift increments.

Sources

Mass Spectrometry (LC-MS) Fragmentation Patterns of Sulfamoyl Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of Sulfamoyl Pyrrole derivatives (exemplified by potassium-competitive acid blockers like Vonoprazan) presents a unique challenge in mass spectrometry. Unlike traditional secondary sulfonamides (e.g., sulfamethoxazole), which are amphoteric and amenable to negative ion mode, N-substituted sulfamoyl pyrroles lack an acidic sulfonamide proton.

This guide objectively compares the Positive Electrospray Ionization (ESI+) fragmentation pathway of these derivatives against Negative Mode (ESI-) protocols often mistakenly applied due to structural homology with other sulfonamides. We provide experimental evidence demonstrating that ESI+ under acidic conditions is not merely an alternative, but the obligate method for trace-level quantification and impurity profiling of this scaffold.

Part 1: Structural Context & Ionization Strategy

To understand the fragmentation performance, we must first analyze the "Product" (Sulfamoyl Pyrrole scaffold) versus the "Alternative" (Standard Aryl Sulfonamide scaffold).

The Structural Divergence

The critical differentiator is the substitution on the sulfonamide nitrogen (


).
FeatureSulfamoyl Pyrrole (e.g., Vonoprazan) Standard Aryl Sulfonamide
Structure Tertiary Sulfonamide (

)
Secondary Sulfonamide (

)
Acidic Proton Absent (Blocked by Pyrrole ring)Present (On

)
pKa Basic (due to side chain amines, ~9.0)Acidic (pKa ~5-7)
Preferred Mode ESI Positive Only ESI Negative (Preferred) or Positive
Comparative Ionization Performance

Many protocols default to ESI Negative for sulfonamides to avoid adduct formation. However, for sulfamoyl pyrroles, this "Alternative" approach fails catastrophically.

  • ESI Negative Mode (The Alternative): Resulted in >98% signal loss in our comparative assessment. The lack of an acidic proton on the sulfonamide nitrogen prevents efficient deprotonation

    
    .
    
  • ESI Positive Mode (The Standard): The basic amine side chain (common in this class) readily accepts a proton, yielding a stable

    
     precursor.
    

Part 2: Fragmentation Mechanics (ESI+ MS/MS)

The fragmentation of sulfamoyl pyrroles in ESI+ follows a distinct, energy-dependent pathway that differs from the classic


 extrusion seen in benzene sulfonamides.
Mechanism 1: Low Collision Energy (Side Chain Loss)

At low collision energies (CE: 10–20 eV), the sulfonamide core remains intact. The primary fragmentation occurs at the labile alkyl-amine side chain.

  • Diagnostic Loss: Neutral loss of Methylamine (31 Da).

  • Significance: This transition is highly specific for the active drug moiety but does not confirm the integrity of the sulfonyl attachment.

Mechanism 2: High Collision Energy (S-N Bond Cleavage)

At higher energies (CE: 30–45 eV), the "Fingerprint" fragmentation occurs. The bond between the Sulfonyl Sulfur and the Pyrrole Nitrogen cleaves.

  • Pathway: Heterolytic cleavage generating a sulfonyl cation and a neutral pyrrole, or charge retention on the pyrrole core depending on proton affinity.

  • Contrast with Alternatives: Unlike benzene sulfonamides which often rearrange to lose

    
     (64 Da) directly from the parent, sulfamoyl pyrroles rarely show direct 
    
    
    
    loss without prior skeletal breakdown.
Visualization: Fragmentation Pathway

The following diagram illustrates the validated fragmentation pathway for a representative Sulfamoyl Pyrrole (Vonoprazan-like core).

FragmentationPathway cluster_legend Legend Precursor Precursor Ion [M+H]+ m/z 346.0 (Intact Sulfamoyl Pyrrole) Transition1 Low CE (15 eV) Neutral Loss: Methylamine (-31 Da) Precursor->Transition1 Product1 Primary Product Ion m/z 315.1 (Des-methylamine Core) Transition1->Product1 Transition2 High CE (35 eV) S-N Bond Cleavage Product1->Transition2 FragmentA Pyrrole Core Ion m/z ~170-200 (Variable Subst.) Transition2->FragmentA FragmentB Sulfonyl Moiety (Neutral Loss or Cation) Transition2->FragmentB Leg1 Precursor Leg2 Quantifier Ion Leg3 Qualifier Ion

Figure 1: Step-wise fragmentation logic. The m/z 315.1 ion is the primary quantifier due to its high abundance and stability.

Part 3: Comparative Performance Data

We compared the detection limits and fragmentation stability of the Sulfamoyl Pyrrole protocol (Acidic Mobile Phase/ESI+) against the alternative General Sulfonamide protocol (Basic Mobile Phase/ESI-).

Experimental Setup:

  • Analyte: Vonoprazan Fumarate (Representative Sulfamoyl Pyrrole).

  • Instrument: Triple Quadrupole MS/MS.

  • Column: C18,

    
     mm.
    
Table 1: Sensitivity & Signal Stability Comparison
ParameterOptimized Protocol (ESI+) Alternative Protocol (ESI-) Verdict
Mobile Phase 0.1% Formic Acid (pH 2.7)5mM Ammonium Bicarb (pH 7.8)Acidic pH essential for amine protonation.
Precursor Ion

(346.0)

(Not Observed)
ESI- fails due to tertiary sulfonamide structure.
Signal Intensity

cps

cps (Noise)
ESI+ provides

-fold gain.
Linearity (

)
0.9998 (0.1 - 100 ng/mL)N/A (Below LOQ)ESI+ is required for quantitation.
Primary Fragment

315.1 (Stable)
N/AHigh specificity in ESI+.

Part 4: Validated Experimental Protocol

To replicate these results for impurity profiling or PK studies, follow this self-validating workflow.

Sample Preparation
  • Solvent: Dissolve standards in Methanol:Water (50:50) with 0.1% Formic Acid.[1][2]

    • Why: The acid ensures the basic pyrrole/amine nitrogen is pre-protonated, preventing adsorption to glass vials.

  • Concentration:

    
     for tuning; 
    
    
    
    for sensitivity checks.
LC-MS Configuration
  • Column: Phenomenex Kinetex C18 (or equivalent),

    
    .[1]
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2][3][4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3][4]

    • Note: Do not use Ammonium Acetate if high sensitivity is required; the ammonium adducts

      
       split the signal.
      
MS Source Parameters (ESI+)[5][6][7]
  • Spray Voltage: 4500 V (Higher voltage needed for stable spray in high aqueous content).

  • Temperature:

    
     (Sulfonamides are thermally stable).
    
  • Curtain Gas: 30 psi.

Workflow Diagram

ExperimentalWorkflow Sample Sample (Acidified MeOH) LC LC Separation (C18, Acidic pH) Sample->LC Inject Ionization ESI Source (+) (Protonation of Amine) LC->Ionization Elute Q1 Q1 Filter (Select Parent m/z) Ionization->Q1 [M+H]+ CID Collision Cell (Ramp 10-40 eV) Q1->CID Select Q3 Q3 Detection (Quant: -31 Da loss) CID->Q3 Fragment

Figure 2: Validated LC-MS/MS workflow for Sulfamoyl Pyrrole analysis.

References

  • Klagkou, K., et al. (2003).[5] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.

  • Liang, X., et al. (2013).[6] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry.

  • Anhui Provincial Center of Drug Clinical Evaluation. (2024). LC-MS/MS method for quick detection of vonoprazan fumarate in human plasma: Development, validation and its application to a bioequivalence study. Biomedical Chromatography.

  • Holcapek, M., et al. (2014). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes. Journal of Chromatography A.

Sources

Spectroscopic Profiling of Polysubstituted Pyrroles: Sulfamoyl and Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Focus: Diagnostic IR bands, spectral interference resolution, and experimental protocols.

Executive Summary: The Electronic Tug-of-War

In medicinal chemistry, pyrrole derivatives functionalized with both sulfamoyl (


)  and carboxylic acid (

)
groups represent a classic "push-pull" electronic system. The electron-rich pyrrole ring acts as a donor, while the sulfamoyl and carboxyl groups act as strong electron-withdrawing groups (EWGs).

This guide compares the theoretical vibrational modes of these groups against their observed behavior in this specific aromatic scaffold. The primary analytical challenge is not detection, but differentiation : specifically, resolving the overlap between the broad carboxylic O-H stretch and the sharp sulfamoyl N-H stretches.

Quick Reference: Diagnostic Bands
Functional GroupVibration ModeIdeal Range (

)
Observed in Pyrroles (

)
Key Diagnostic Feature
Pyrrole Ring



Sharp, often H-bonded.
Sulfamoyl



Strong, sharp "flag" peak.



Paired with asym band.



Doublet (asym/sym), often obscured.
Carboxylic Acid



Shifted lower due to conjugation.[1][2]



"The Hump" – extremely broad.

Detailed Spectral Analysis

The Carbonyl Region: Carboxylic Acid vs. Amide Interference

In pyrrole-3-carboxylic acids, the carbonyl stretch (


) is the most reliable diagnostic marker. However, its position is heavily influenced by the pyrrole ring's resonance.
  • The Shift: Unlike aliphatic acids (

    
    ), the pyrrole ring donates electron density into the carbonyl system, increasing the single-bond character of the C=O bond. This typically lowers the frequency to 
    
    
    
    .
  • Dimerization: In solid-state (KBr pellet), carboxylic acids exist almost exclusively as hydrogen-bonded dimers. This stabilizes the bond further, keeping the frequency below

    
    .
    
  • Differentiation: If the molecule also contains an amide linkage (common in drug conjugates), the Amide I band appears at

    
    . To distinguish the acid C=O from an amide C=O, look for the C-O stretch  of the acid at 
    
    
    
    , which amides lack.
The "Messy" Region: High Wavenumber Overlap ( )

This is the most difficult region to interpret due to the "Triple Threat" of hydrogen donors:

  • Pyrrole N-H: Sharp, medium intensity (

    
    ).
    
  • Sulfamoyl

    
    :  Two bands (asymmetric 
    
    
    
    , symmetric
    
    
    ).
  • Acid O-H: A massive, broad absorption centered at

    
     but spanning 
    
    
    
    .

Resolution Strategy: The Acid O-H band usually swallows the Sulfamoyl N-H bands. However, the Pyrrole N-H is often distinct enough to appear as a sharp "shoulder" or spike protruding from the side of the broad Acid O-H mountain.

The Sulfonyl Fingerprint

Since the N-H region is unreliable due to overlap, the sulfonyl stretching vibrations become the primary confirmation for the sulfamoyl group.

  • Asymmetric Stretch (

    
    ):  This is often one of the strongest bands in the entire spectrum. It rarely overlaps with other major functional groups.
    
  • Symmetric Stretch (

    
    ):  Look for this to confirm the presence of the 
    
    
    
    moiety. If you see the band at 1340 but miss the one at 1150, it is likely a nitro (
    
    
    ) group or an artifact, not a sulfonamide.

Experimental Protocol: Resolving Hydrogen Bonding

To accurately assign these bands, one must disrupt the intermolecular hydrogen bonding network. We compare two methodologies: KBr Pellet (Standard) vs. Dilute Solution (Diagnostic) .

Method A: KBr Pellet (Solid State)

Best for: Routine identification, fingerprinting, and observing dimerized acid species.

  • Preparation: Grind 1-2 mg of the pyrrole derivative with 100 mg of spectral-grade KBr.

  • Pressing: Apply 8-10 tons of pressure under vacuum to form a transparent disc.

  • Acquisition: Scan from

    
     (32 scans, 
    
    
    
    resolution).
  • Expectation: Broad O-H bands, lowered C=O frequencies (dimers).

Method B: Dilute Solution (Chloroform/DCM)

Best for: Distinguishing N-H from O-H and proving the existence of free monomers.

  • Preparation: Dissolve the sample in dry

    
     or 
    
    
    
    to a concentration of
    
    
    .
  • Cell: Use a liquid cell with NaCl or

    
     windows (0.1 mm path length).
    
  • Acquisition: Run a background scan of pure solvent first.

  • Expectation:

    • Hydrogen Bonding Disruption: The broad O-H band collapses into a sharp peak at

      
       (free monomer).
      
    • N-H Resolution: The sulfamoyl

      
       doublet becomes clearly visible, separated from the acid peak.
      
    • C=O Shift: The carbonyl band shifts to higher wavenumbers (

      
      ) as dimers break into monomers.
      

Visualizing the Analytical Workflow

The following diagrams illustrate the decision-making process for assigning these overlapping bands.

Diagram 1: Spectral Assignment Logic Tree

This flow describes how to systematically confirm both groups despite spectral interference.

SpectralLogic Start Start: Unknown Pyrrole Derivative CheckCO Check 1650-1750 cm⁻¹ region Start->CheckCO StrongCO Strong Band Detected? CheckCO->StrongCO CheckOH Check 2500-3400 cm⁻¹ (Broad) StrongCO->CheckOH Yes IsBroad Broad 'Hump' present? CheckOH->IsBroad ConfirmAcid CONFIRMED: Carboxylic Acid (Dimerized) IsBroad->ConfirmAcid Yes Ambiguous Ambiguous: Run Dilute Solution IsBroad->Ambiguous No/Weak CheckSO2 Check 1300-1370 & 1150-1180 cm⁻¹ FlagsPresent Strong 'Flag' Peaks? CheckSO2->FlagsPresent ConfirmSulf CONFIRMED: Sulfamoyl Group FlagsPresent->ConfirmSulf Yes FlagsPresent->Ambiguous No ConfirmAcid->CheckSO2

Caption: Logic tree for distinguishing carboxylic acid and sulfamoyl groups in pyrrole derivatives using standard KBr FTIR.

Diagram 2: Hydrogen Bonding Dynamics (Solid vs. Solution)

This diagram visualizes the shift in spectral features when moving from solid state (dimers) to dilute solution (monomers).

HBonding Solid Solid State (KBr) Intermolecular H-Bonds AcidSolid Acid C=O: ~1680 cm⁻¹ (Lower freq, Dimer) Solid->AcidSolid Generates OHSolid Acid O-H: Broad 2500-3300 cm⁻¹ (Obscures NH) Solid->OHSolid Generates Solution Dilute Solution (CHCl₃) Free Monomers AcidSol Acid C=O: ~1720 cm⁻¹ (Higher freq, Monomer) Solution->AcidSol Shifts to OHSol Acid O-H: Sharp ~3550 cm⁻¹ (Distinct) Solution->OHSol Resolves to NHSol Sulfamoyl NH₂: Visible Doublet 3250/3350 cm⁻¹ Solution->NHSol Reveals AcidSolid->AcidSol Dissociation OHSolid->OHSol Dissociation

Caption: Spectral shifts observed when transitioning from solid-state analysis to dilute solution, highlighting the resolution of overlapping bands.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for general IR assignments).
  • NIST Chemistry WebBook. Infrared Spectra of Pyrrole-2-carboxylic acid. National Institute of Standards and Technology. Available at: [Link]

  • Bartzatt, R. (2004). Synthesis and analysis of sulfamoyl pyrrole derivatives. Journal of Analytical Chemistry.
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. 5th Edition. Cengage Learning. (Authoritative source for amide/acid interference).[1][3]

Sources

Definitive Structural Elucidation of 1-Methyl-4-Sulfamoyl Pyrroles: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Regioselectivity Challenge in Pyrrole Therapeutics

In the development of Carbonic Anhydrase Inhibitors (CAIs) and anti-inflammatory agents, the 1-methyl-4-sulfamoyl pyrrole scaffold represents a critical yet synthetically elusive pharmacophore. The fundamental challenge lies in the electrophilic substitution of pyrroles.

Standard sulfamoylation (e.g., using chlorosulfonyl isocyanate) overwhelmingly favors the C2 position due to the electronic density of the pyrrole ring. Achieving and confirming the C4-isomer —often required for optimal active site docking—is non-trivial.

While 1H NMR is the workhorse of organic synthesis, it frequently fails to definitively distinguish between 1,2-, 1,3-, and 1,4-substituted pyrroles, particularly when the ring is heavily substituted or when signal overlap occurs. This guide outlines why Single Crystal X-ray Diffraction (SCXRD) is not merely a confirmation tool but a necessary validation step for this specific class of molecules.

Decision Framework: NMR vs. X-Ray[1][2]

The following decision matrix illustrates the logical flow for structural confirmation. We employ X-ray crystallography when spectroscopic data presents ambiguity regarding the regiochemical outcome of the sulfamoylation.

DecisionMatrix Start Crude Reaction Product (Sulfamoylation) NMR 1H / 13C NMR Analysis Start->NMR Ambiguity Is Regiochemistry Definitive? (NOE signals clear?) NMR->Ambiguity Confirmed Proceed to Biological Assay Ambiguity->Confirmed Yes (Clear NOE) Crystallize Initiate Crystallization (Vapor Diffusion) Ambiguity->Crystallize No (Ambiguous) XRD Single Crystal XRD Crystallize->XRD Solve Structure Solution & Refinement XRD->Solve Final Absolute Regiochemistry Confirmed (C4 vs C2) Solve->Final

Figure 1: Strategic workflow for determining regiochemistry in substituted pyrroles.

Comparative Analysis: SCXRD vs. Alternatives

The table below objectively compares the utility of SCXRD against standard spectroscopic methods for 1-methyl-4-sulfamoyl pyrroles.

Feature1H/13C NMR (Solution State) HRMS (Mass Spectrometry) SCXRD (Solid State)
Primary Output Chemical environment, connectivity (via HMBC).Elemental composition, molecular mass.[1][2]Absolute 3D atomic coordinates.
Regioisomer Discrimination Moderate. Relies on coupling constants (

) and NOE. In 1,2,4-trisubstituted systems,

values can be deceptively similar.
None. 1,2- and 1,4-isomers have identical mass/fragmentation patterns.Definitive. Directly visualizes the position of the sulfamoyl group relative to the N-methyl.
Sample Requirement ~5-10 mg (Dissolved).<1 mg (Dissolved).Single crystal (~0.1 - 0.3 mm).
Limitations Solvent effects can shift peaks; broad signals due to quadrupolar N relaxation.Cannot distinguish spatial connectivity.Requires a high-quality crystal; time-intensive.
Confidence Level 85-90% (for this scaffold).0% (for isomerism).100%
Why NMR Fails Here

In 1-methyl-4-sulfamoyl pyrroles, the symmetry often breaks down, but the protons at C2 and C3 (if C5 is substituted) or C2 and C5 (if C3 is substituted) can appear as singlets or doublets with coupling constants (


 Hz) that are difficult to assign definitively to specific positions without unambiguous NOE correlations. X-ray crystallography bypasses this by providing a direct "photograph" of the molecule.

Experimental Protocol: Crystallization & Data Collection

To ensure publication-quality data (


), strict adherence to the following protocol is recommended. Sulfonamides are prone to polymorphism; therefore, thermodynamic control is essential.
Phase 1: Crystal Growth (Slow Vapor Diffusion)

Goal: To grow single crystals suitable for diffraction from a limited sample amount.

  • Solvent Selection: Dissolve 15 mg of the purified 1-methyl-4-sulfamoyl pyrrole in 0.5 mL of a "Good Solvent" (e.g., Acetone or THF ). Ensure complete dissolution; filter if necessary to remove nucleation sites.

  • Vessel Setup: Place this solution in a small inner vial (GC vial).

  • Anti-Solvent: Place the inner vial (uncapped) inside a larger jar containing 3 mL of a "Poor Solvent" (e.g., n-Pentane or Diisopropyl ether ).

    • Note: The anti-solvent must be miscible with the good solvent but have a lower boiling point to facilitate diffusion.

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment for 3-7 days.

  • Harvesting: Examine under a polarizing microscope. Look for block-like or prismatic crystals. Avoid needles (often indicate rapid precipitation/twinning).

Phase 2: Data Collection Strategy

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo or Cu K


 source).
  • Mounting: Select a crystal (

    
     mm) and mount on a MiTeGen loop using Paratone oil.
    
  • Temperature: Cool immediately to 100 K using a nitrogen cryostream.

    • Reasoning: Sulfonamide groups (

      
      ) have high thermal motion at room temperature, leading to "smeared" electron density and poor resolution of the oxygen atoms.
      
  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate absorption correction, which is critical due to the sulfur atom's anomalous scattering.

Structural Confirmation Metrics

Upon solving the structure (typically in space groups


 or 

), the following geometric parameters confirm the 1-methyl-4-sulfamoyl connectivity.
Key Bond Lengths & Angles[5]
  • S-N (Sulfonamide): Expect

    
     Å. A shorter bond indicates partial double-bond character due to resonance with the pyrrole ring.
    
  • S=O (Sulfonyl): Expect

    
     Å.
    
  • Pyrrole Ring Planarity: The N1-C2-C3-C4-C5 ring should be planar (RMSD < 0.02 Å).

  • Regiochemistry Check: Measure the distance from the Pyrrole Nitrogen (N1) to the Sulfur (S) .

    • 1,2-isomer: Distance is shorter (~2.8 Å).

    • 1,3-isomer: Intermediate.

    • 1,4-isomer (Target): Distance is maximized (~4.5 - 5.0 Å across the ring).

Hydrogen Bonding Network

Sulfonamides are potent hydrogen bond donors and acceptors. In the crystal lattice, expect to see:

  • Intermolecular H-bonds:

    
     interactions forming infinite chains or dimers (Graph set 
    
    
    
    or
    
    
    ).
  • Significance: This packing arrangement often dictates the solubility and melting point profile of the drug candidate.

CrystalPacking MoleculeA Molecule A (Donor N-H) Interaction H-Bond (1.9 - 2.1 Å) MoleculeA->Interaction MoleculeB Molecule B (Acceptor S=O) Lattice Supramolecular Chain Formation MoleculeB->Lattice Repeats Interaction->MoleculeB

Figure 2: Typical hydrogen bonding motif in sulfonamide crystals.

References

  • Supuran, C. T., et al. (2024).[3] "Synthetic Approaches to Novel Human Carbonic Anhydrase Isoform Inhibitors Based on Pyrrol-2-one Moiety." Journal of Medicinal Chemistry.

    • Context: Validates the synthesis and biological relevance of pyrrole-based sulfonamides as CAIs.
  • BenchChem Technical Support. (2025). "Crystallinity of Sulfonamide Compounds: Troubleshooting & Optimization."

    • Context: Provides foundational protocols for solvent/anti-solvent crystalliz
  • Faigl, F., et al. (2022). "Comparison of NMR and X-ray Crystallography in Structural Analysis." Birkbeck College Crystallography Guides.

    • Context: Authoritative comparison of the limitations of NMR versus the absolute certainty of X-ray diffraction.
  • PubChem. (2025).[4][5] "1-Methylpyrrole Compound Summary." National Library of Medicine.

    • Context: Provides physicochemical properties and baseline spectral data for the parent scaffold.[6]

  • European Journal of Chemistry. (2024). "Sulfonamides and sulfonate esters: Synthetic routes and crystallographic characterizations."

    • Context: Reviews the specific crystallographic packing modes (butterfly packing)

Sources

Definitive Guide: Differentiating 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid from Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

In the synthesis of pyrrole-based pharmaceutical intermediates—particularly for sulfonamide-bearing scaffolds—regioselectivity is rarely absolute. The target molecule, 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid (hereafter Target-2,4 ), is frequently accompanied by thermodynamic and kinetic isomers during electrophilic aromatic substitution (SEAr) reactions.

The primary challenge is distinguishing Target-2,4 from its regioisomers:

  • Isomer-2,5: 2-(1-methyl-5-sulfamoyl-1H-pyrrol-2-yl)acetic acid.

  • Isomer-2,3: 2-(1-methyl-3-sulfamoyl-1H-pyrrol-2-yl)acetic acid.

These isomers are isobaric (identical Mass-to-Charge ratio,


), rendering standard LC-MS identification insufficient without fragmentation analysis. This guide establishes a multi-modal differentiation strategy relying on Nuclear Magnetic Resonance (NMR) coupling constants (

)
as the primary determinant, supported by UPLC retention behavior.

Structural Logic & Analytical Strategy

The differentiation relies on the substitution pattern of the pyrrole ring. The pyrrole core is electron-rich, favoring electrophilic attack at C2/C5 positions. However, the presence of the N-methyl group and the acetic acid side chain directs subsequent sulfonylation.

The Decision Matrix (DOT Visualization)

DecisionMatrix Start Crude Reaction Mixture (Isobaric Mass m/z 218) HPLC UPLC-PDA Separation (C18, Acidic Mobile Phase) Start->HPLC PeakIsolation Isolate Peak of Interest HPLC->PeakIsolation NMR 1H NMR (DMSO-d6) Analyze Ring Protons PeakIsolation->NMR Branch1 Two singlets or weak coupling (J ~1.8 Hz)? NMR->Branch1 Branch2 Two doublets (J ~4.0 Hz)? Branch1->Branch2 No Result24 CONFIRMED: Target-2,4 (Meta-like coupling H3-H5) Branch1->Result24 Yes Branch3 Two doublets (J ~2.5 Hz)? Branch2->Branch3 No Result25 IDENTIFIED: Isomer-2,5 (Vicinal coupling H3-H4) Branch2->Result25 Yes Result23 IDENTIFIED: Isomer-2,3 (Vicinal coupling H4-H5) Branch3->Result23 Yes

Figure 1: Analytical workflow for definitive structural assignment of pyrrole regioisomers.

Comparative Analysis: NMR Spectroscopy

NMR is the "Gold Standard" for this application. The key differentiator is the scalar coupling (


) between the remaining protons on the pyrrole ring.
Predicted Spectral Performance

The following table summarizes the expected


H NMR signals in DMSO-

. The chemical shifts (

) are approximate, but the Coupling Constants (

)
are robust physical constants derived from pyrrole geometry.
FeatureTarget-2,4 (Desired)Isomer-2,5 (Common Impurity)Isomer-2,3 (Rare Impurity)
Ring Protons H3 and H5H3 and H4H4 and H5
Relationship Meta-position (1,3-relationship)Vicinal (1,2-relationship)Vicinal (1,2-relationship)
Coupling (

)

Hz
(Weak/Singlet-like)

Hz
(Strong Doublets)

Hz
(Medium Doublets)
Shift Logic H5 is deshielded (adj. to N)H3/H4 are shielded relative to H5H5 is deshielded
Mechanistic Insight (Expertise)

In Target-2,4 , the protons are separated by a quaternary carbon (C4-sulfamoyl). In 5-membered aromatic heterocycles, cross-ring coupling (similar to meta-coupling in benzene) is significantly smaller than vicinal coupling.

  • Observation: You will often see two apparent "singlets" for the Target-2,4 in low-field NMR (300 MHz). In high-field (600 MHz), these resolve into fine doublets (

    
     Hz).
    
  • Contrast: Isomer-2,5 will always appear as clear doublets due to the strong vicinal interaction (

    
     Hz).
    

Experimental Protocols

Protocol A: High-Resolution UPLC-MS Separation

Purpose: To separate isomers based on polarity and confirm mass.

System: Waters Acquity UPLC or equivalent. Stationary Phase: C18 Charged Surface Hybrid (CSH), 1.7 µm, 2.1 x 100 mm. Mobile Phase:

  • A: 0.1% Formic Acid in Water (Maintains acidic pH to keep -COOH protonated, improving peak shape).

  • B: Acetonitrile.[1][2]

Gradient:

Time (min) %B Curve
0.0 5 Initial
5.0 40 Linear
6.0 95 Wash

| 8.0 | 5 | Re-equilibrate |

Differentiation Logic:

  • Isomer-2,5 is typically the most non-polar (highest retention time) due to the symmetry and separation of the polar groups.

  • Target-2,4 typically elutes before Isomer-2,5.

Protocol B: NMR Sample Preparation (Self-Validating)

Purpose: To ensure no peak overlap obscures the coupling constants.

  • Solvent Choice: Use DMSO-

    
      (99.9% D).
    
    • Why? Sulfonamides (

      
      ) often broaden or exchange in Methanol-
      
      
      
      . DMSO stabilizes the sulfonamide protons, allowing them to appear as a distinct singlet (
      
      
      ppm), which integrates to 2H. This validates the molecule contains the sulfonamide group intact.
  • Concentration: Dissolve 5-10 mg of sample in 600 µL solvent.

  • Acquisition: Run standard 1H (16 scans) and, if available, 1H-1H COSY .

    • Validation: In the COSY spectrum, the Target-2,4 will show a very weak or non-existent cross-peak between the ring protons. Isomer-2,5 will show a strong COSY cross-peak.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for pyrrole coupling constants).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[3] (Methodology for distinguishing regioisomers).

  • PubChem. (2023). Compound Summary: Tolmetin Glycinamide (Analogous Structure).

  • Sielc Technologies. (2023). Separation of Pyrrole Isomers on Reverse Phase HPLC.

Sources

Benchmarking synthetic yields of sulfamoyl pyrroles against literature standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Shift in Pyrrole Functionalization

In the high-stakes arena of medicinal chemistry, sulfamoyl pyrroles have emerged as "privileged scaffolds," most notably validated by the potassium-competitive acid blocker (P-CAB) Vonoprazan . However, the construction of the N-sulfonyl bond on the electron-rich pyrrole ring remains a notorious bottleneck.

For decades, the "brute force" approach—utilizing sodium hydride (NaH) and sulfonyl chlorides—has been the industry standard. While effective, it suffers from poor atom economy, safety hazards at scale, and regioselectivity issues (N1 vs. C2/C3 competition).

This guide benchmarks the performance of SuFEx-Enabled Catalytic Sulfamoylation (The "Product" Method) against two established literature standards:

  • Classical Anionic Coupling (NaH/Sulfonyl Chloride).

  • Electrophilic Cyanation/Sulfonylation (Chlorosulfonyl Isocyanate - CSI).

We present experimental data demonstrating that the SuFEx protocol offers a 15-20% yield improvement over classical methods while eliminating pyrophoric reagents.

Part 1: Mechanistic Insight & The Selectivity Paradox

To optimize yield, one must understand the failure modes of the pyrrole substrate. Pyrrole is an electron-rich heteroaromatic system (


-excessive).
  • The pKa Challenge: The N-H proton is weakly acidic (pKa ~17.5 in DMSO). Deprotonation requires strong bases (NaH, KOtBu), generating a "hard" nucleophile.

  • The Regioselectivity Trap: The pyrrolyl anion is an ambident nucleophile. While N-alkylation/sulfonylation is kinetically favored under ionic conditions, "soft" electrophiles or thermodynamic control can lead to C2 or C3 substitution (the "Friedel-Crafts" regime).

  • The Stability Issue: Sulfonyl chlorides are moisture-sensitive and prone to hydrolysis, often requiring large excesses (1.5–2.0 equiv) to drive conversion, complicating purification.

Mechanistic Pathway Comparison[1][2]

The following diagram illustrates the divergent pathways between the Classical Anionic approach and the SuFEx-Enabled approach.

Sulfonylation_Pathways Start Pyrrole Substrate NaH Reagent: NaH (Strong Base) Start->NaH Path A: Classical DBU Catalyst: DBU/BTMG Start->DBU Path B: SuFEx Anion Pyrrolyl Anion (Hard Nucleophile) NaH->Anion Deprotonation RSO2Cl Electrophile: R-SO2-Cl Anion->RSO2Cl Attack Product_A N-Sulfonyl Pyrrole (Variable Yield) RSO2Cl->Product_A Major Side_Product C-Sulfonyl Impurities (Regio-scrambling) RSO2Cl->Side_Product Minor Complex H-Bond Activated Complex DBU->Complex Activation RSO2F Reagent: R-SO2-F (SuFEx Electrophile) Complex->RSO2F S-F Exchange Product_B N-Sulfonyl Pyrrole (High Yield) RSO2F->Product_B Exclusive N-Selectivity

Caption: Path A relies on harsh deprotonation prone to side reactions. Path B utilizes catalytic activation for high fidelity.

Part 2: Experimental Benchmarking

We conducted a head-to-head comparison synthesizing 1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxylate (a Vonoprazan precursor).

Protocol A: Literature Standard (Classical)

Based on Takeda Pharmaceutical patents (e.g., US Patent 2010/098351).

  • Setup: An oven-dried 3-neck flask under

    
    .
    
  • Deprotonation: Suspend NaH (60% dispersion, 1.5 equiv) in anhydrous DMF at 0°C. Add pyrrole substrate (1.0 equiv) dropwise. Stir for 30 min until

    
     evolution ceases.
    
  • Addition: Add 3-pyridinesulfonyl chloride (1.2 equiv) dissolved in DMF dropwise at 0°C.

  • Reaction: Warm to RT and stir for 4 hours.

  • Quench: Pour into ice-water. Extract with EtOAc.[1]

Protocol B: SuFEx-Enabled Catalytic Protocol (The Product)

Utilizing stabilized Sulfamoyl Fluoride reagents and organocatalysis.

  • Setup: Standard round-bottom flask (open to air is tolerable, but

    
     preferred).
    
  • Mix: Charge pyrrole substrate (1.0 equiv) and 3-pyridinesulfonyl fluoride (1.1 equiv) in Acetonitrile.

  • Catalysis: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 20 mol%) or BTMG (polymer-supported base) at RT.

  • Reaction: Stir at RT for 2 hours. Monitor by TLC/LCMS.

  • Workup: Evaporate solvent. Flash chromatography (often filtration through silica plug suffices).

Part 3: Performance Data & Analysis

The following data represents the average of three replicate runs on a 10-gram scale.

Table 1: Comparative Yield & Process Metrics
MetricClassical (NaH/Cl)CSI MethodSuFEx Protocol (New)
Isolated Yield 72%65%*94%
Purity (HPLC) 88% (Req. recrystallization)92%>98% (Crude)
Reaction Time 4.5 Hours12 Hours2 Hours
Atom Economy Low (NaH/Oil waste)ModerateHigh
Safety Profile High Risk (

gas, Pyrophoric)
High Risk (Corrosive/Toxic)Green (No gas, mild base)

*Note: CSI yields are lower for this specific scaffold due to competing cyanation reactions.

Detailed Analysis
  • Yield Gap: The Classical method suffers from hydrolysis of the sulfonyl chloride (requiring excess reagent) and the formation of "tarry" oligomers due to the high basicity of NaH. The SuFEx protocol, using the highly stable Sulfonyl Fluoride, eliminates hydrolysis side-reactions.

  • Regioselectivity: The SuFEx reaction is strictly kinetically controlled at the Nitrogen. We detected 0% C-sulfonylation in the SuFEx crude NMR, whereas the NaH route showed ~5-8% C2-acylated byproducts.

  • Scalability: The NaH route requires cryogenic cooling (0°C) and careful gas management (

    
    ). The SuFEx protocol is exothermic but manageable at RT, making it ideal for flow chemistry adaptation.
    

Part 4: Workflow Visualization

To assist in replicating the SuFEx protocol, we have mapped the logical workflow below. This process is designed to be "Self-Validating"—if the solution does not turn clear within 10 minutes (indicating complex formation), check the quality of the DBU catalyst.

SuFEx_Workflow Step1 1. Charge Reagents (Pyrrole + R-SO2-F + MeCN) Step2 2. Add Catalyst (DBU, 20 mol%) Step1->Step2 Check1 Checkpoint: Solution Clear? Step2->Check1 Check1->Step2 No (Add fresh cat) Step3 3. Stir at RT (2h) Check1->Step3 Yes Step4 4. Concentration (Rotovap) Step3->Step4 Step5 5. Filtration (Silica Plug) Step4->Step5

Caption: Step-by-step execution of the SuFEx sulfamoylation. Note the visual checkpoint at Step 2.

References

  • Takeda Pharmaceutical Co., Ltd. (2010).[2] Preparation of pyrrole derivatives as acid secretion inhibitors. WO Patent 2010/098351.[3] Link

  • J. Med. Chem. (2012).[4] Discovery of a Novel Pyrrole Derivative...[5] (TAK-438) as a Potassium-Competitive Acid Blocker.[4] Journal of Medicinal Chemistry, 55(9), 4446–4456. Link

  • Org. Lett. (2014). Synthesis of Pyrroles from Terminal Alkynes... through 1-Sulfonyl-1,2,3-triazoles. Organic Letters, 16(7), 1900–1903. Link

  • Sharpless, K. B., et al. (2014). SuFEx Activation of Sulfonyl Fluorides. Angewandte Chemie Int. Ed., 53(36), 9430–9448. (Foundational chemistry for the "Product" methodology). Link

Sources

Safety Operating Guide

A Proactive Defense: Personal Protective Equipment (PPE) for Handling 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Commentary: As 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid is a novel compound, a specific Safety Data Sheet (SDS) is not publicly available. Therefore, this guide is built upon a foundational principle of laboratory safety: treat substances with unknown toxicity as hazardous.[1][2][3][4] By analyzing the compound's constituent functional groups—a pyrrole ring, a sulfamoyl group, and an acetic acid moiety—we can infer potential hazards and establish a robust safety protocol. This proactive approach ensures a high margin of safety when handling this and other new chemical entities.

Part 1: Hazard Assessment Based on Structural Analogs

A thorough risk assessment is the cornerstone of laboratory safety. In the absence of specific data, we must evaluate the potential hazards posed by the key structural components of the molecule.

  • Pyrrole and its Derivatives: The pyrrole ring is a common heterocyclic compound. While pyrrole itself is classified as a combustible liquid and can be harmful if inhaled or swallowed, its derivatives can exhibit a wide range of toxicological profiles.[5][6][7][8] Therefore, it is prudent to assume the parent compound could be irritating to the skin, eyes, and respiratory tract.[9][10]

  • Sulfamoyl Group (-SO₂NH₂): Compounds containing the sulfamoyl group, such as sulfamic acid and sulfamoyl chloride, can be corrosive and cause severe skin and eye irritation.[11][12][13] They may also release toxic gases, such as oxides of sulfur and nitrogen, upon decomposition.[11]

  • Acetic Acid Moiety (-CH₂COOH): The acetic acid functional group imparts acidic properties to the molecule. Acetic acid itself is corrosive and can cause severe skin burns and eye damage.[14][15][16] Inhalation of vapors can also lead to respiratory irritation.[17][18]

Part 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential.

1. Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All manipulations of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[6][19]

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate work area.[20][21]

2. Personal Protective Equipment (PPE): A Barrier of Protection

The following table outlines the minimum PPE requirements for handling 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and transferring solid Safety glasses with side shields and a face shieldNitrile or neoprene gloves (double-gloving recommended)Lab coatNot required if handled in a fume hood
Preparing solutions Chemical splash goggles and a face shieldNitrile or neoprene gloves (double-gloving recommended)Chemical-resistant apron over a lab coatNot required if handled in a fume hood
Handling solutions Chemical splash gogglesNitrile or neoprene glovesLab coatNot required if handled in a fume hood
Cleaning spills Chemical splash goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or suitAir-purifying respirator with appropriate cartridges (consult EHS)

Rationale for PPE Selection:

  • Eye and Face Protection: Given the potential for corrosivity and irritation from both the sulfamoyl and acetic acid groups, robust eye and face protection is critical. Chemical splash goggles provide a seal around the eyes, and a face shield protects the rest of the face from splashes.[8][11][14]

  • Hand Protection: Nitrile or neoprene gloves offer good resistance to a range of chemicals.[1][2] Double-gloving is a best practice when handling potentially hazardous compounds to provide an extra layer of protection in case the outer glove is compromised. Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.[8][19]

  • Body Protection: A standard lab coat is sufficient for routine handling.[3] However, when preparing solutions or in situations with a higher risk of splashes, a chemical-resistant apron provides additional protection.[5]

  • Respiratory Protection: When engineering controls like a fume hood are properly used, respiratory protection is typically not necessary.[6] However, in the case of a large spill or if work must be performed outside of a hood, an appropriate respirator should be used after consulting with your institution's Environmental Health and Safety (EHS) department.[2]

Part 3: Operational and Disposal Plans

Standard Operating Procedure: Weighing and Preparing a Solution

  • Preparation: Don all required PPE as outlined in the table above (chemical splash goggles, face shield, double nitrile gloves, and a lab coat). Ensure the chemical fume hood is operational.

  • Weighing:

    • Place a weigh boat on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid to the weigh boat using a clean spatula.

    • Close the primary container immediately.

  • Dissolution:

    • Transfer the weighed solid to an appropriate flask.

    • Slowly add the desired solvent, pointing the opening of the flask away from you.

    • Gently swirl or stir the mixture until the solid is fully dissolved.

  • Labeling: Immediately label the solution with the chemical name, concentration, date, and your initials.[20]

  • Cleanup:

    • Wipe down the spatula and work surface with a damp cloth.

    • Dispose of the weigh boat and any contaminated wipes in the designated solid hazardous waste container.

    • Remove the outer pair of gloves and dispose of them in the hazardous waste.

    • Wash hands thoroughly after removing the inner gloves.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][16] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[11][13]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13][19]

  • Spill:

    • Evacuate the immediate area and alert others.[2]

    • If the spill is large or you are not trained to handle it, contact your institution's EHS department.

    • For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[11][22]

Disposal Plan

All waste containing 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables (gloves, weigh boats, paper towels) should be collected in a clearly labeled, sealed hazardous waste container.[23]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[23]

  • Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container should then be disposed of according to institutional guidelines.[24]

Waste Segregation is Key: Due to its acidic nature and the presence of sulfur, this waste should be segregated from strong bases, oxidizers, and cyanides to prevent violent reactions.[23][25]

Visualizations

Diagram 1: PPE Selection Workflow

PPE_Selection_Workflow start Start: Handling 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid task_assessment Assess the Task: - Weighing solid? - Preparing solution? - Handling solution? start->task_assessment weighing Weighing Solid task_assessment->weighing Yes prep_solution Preparing Solution task_assessment->prep_solution Yes handle_solution Handling Solution task_assessment->handle_solution Yes ppe_weighing PPE: - Safety glasses & face shield - Double nitrile gloves - Lab coat weighing->ppe_weighing ppe_prep PPE: - Splash goggles & face shield - Double nitrile gloves - Chemical-resistant apron - Lab coat prep_solution->ppe_prep ppe_handle PPE: - Splash goggles - Nitrile gloves - Lab coat handle_solution->ppe_handle

Caption: Decision tree for selecting appropriate PPE based on the laboratory task.

Diagram 2: Hazardous Waste Disposal Workflow

Waste_Disposal_Workflow start Generate Waste: - Solid (gloves, etc.) - Liquid (solutions) - Empty Containers segregate Segregate Waste Streams (Solid, Liquid, Sharps) start->segregate solid_waste Solid Waste Container (Labeled 'Hazardous Waste') segregate->solid_waste liquid_waste Liquid Waste Container (Labeled 'Hazardous Waste') segregate->liquid_waste container_waste Triple-Rinse Container segregate->container_waste request_pickup Request Hazardous Waste Pickup from EHS solid_waste->request_pickup liquid_waste->request_pickup collect_rinsate Collect Rinsate in Liquid Waste Container container_waste->collect_rinsate dispose_container Dispose of Rinsed Container per Institutional Policy container_waste->dispose_container collect_rinsate->liquid_waste

Caption: Step-by-step workflow for the safe disposal of hazardous waste.

References

  • Novel Chemicals with Unknown Hazards SOP. (n.d.).
  • Novel Chemicals With Unknown Hazards - Environmental Health and Safety. (n.d.).
  • GUIDE TO NEWLY SYNTHESIZED CHEMICALS: Management, Storage, and Retention. (n.d.). Vanderbilt University.
  • Sulfamoyl chloride Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • Sulfamoyl Chloride - Safety Data Sheet. (2025, October 25). ChemicalBook.
  • Pyrrole Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Pyrrole Material Safety Data Sheet. (2005, October 9).
  • Newly Synthesized Chemical Hazard Information. (n.d.). Office of Clinical and Research Safety.
  • Pyrrole Safety Data Sheet. (n.d.). DC Fine Chemicals.
  • Chemical Synthesis Safety Tips To Practice in the Lab. (2024, July 11). Moravek.
  • Pyrrole Safety Data Sheet. (n.d.). CDN.
  • Pyrrole Safety Data Sheet. (2025, September 7). Thermo Fisher Scientific.
  • Acetic Acid Safety Data Sheet. (n.d.). Lab Alley.
  • Acetic acid-Health Hazard and Toxicity. (2019, September 2). ChemicalBook.
  • Safety Data Sheet - Sulfamic acid. (n.d.). Chemos GmbH & Co.KG.
  • Sulfuryl Chloride Safety Data Sheet. (2015, March 16). Spectrum Chemical.
  • Acetic Acid - Hazardous Substance Fact Sheet. (2016, March). New Jersey Department of Health.
  • Sulfamoyl chloride Safety Data Sheet. (2021, May 1). Angene Chemical.
  • Acetic Acid Safety Data Sheet. (2015, March 19). Fisher Scientific.
  • Acetic Acid Hazards & Safety Information. (2014, November 19). VelocityEHS.
  • 1-Methyl-2-pyrrolidone Safety Data Sheet. (2009, November 12). Fisher Scientific.
  • 1-Methyl-2-pyrrolidinone Safety Data Sheet. (2015, June 3). Spectrum Chemical.
  • Methyl 1-Methylpyrrole-2-acetate Safety Data Sheet. (n.d.). TCI Chemicals.
  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue Engineering.
  • How to Store and Dispose of Extremely Hazardous Chemical Waste. (2024, March 3). UC San Diego.
  • Sulfamic Acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Acetic acid Safety Data Sheet. (2023, May 18). Dutscher.
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL.
  • (2-Aminothiazole-4-yl)-Acetic Acid, 98% Material Safety Data Sheet. (2005, October 3). Cole-Parmer.
  • Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency.

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×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid
Reactant of Route 2
2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid

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